molecular formula C9H14F2O2 B1424331 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 1389315-01-8

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B1424331
CAS No.: 1389315-01-8
M. Wt: 192.2 g/mol
InChI Key: YBAXHQHIEFEKIF-UHFFFAOYSA-N
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Description

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H14F2O2 and its molecular weight is 192.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-4,4-difluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-2-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAXHQHIEFEKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(CC1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230962
Record name Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro-
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Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389315-01-8
Record name Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389315-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro-
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URL https://comptox.epa.gov/dashboard/DTXSID901230962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds frequently exhibit enhanced metabolic stability, improved bioavailability, and modulated physicochemical properties such as lipophilicity and pKa.[1][2] The gem-difluoromethylene group (CF₂) in particular serves as a valuable bioisostere for a carbonyl or ether moiety, capable of influencing molecular conformation and electronic properties without introducing excessive steric bulk.

This guide provides an in-depth exploration of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, a key building block that leverages these principles. The 4,4-difluorocyclohexane core offers a conformationally rigid scaffold that can improve pharmacological profiles.[3] The presence of both an ethyl group and a carboxylic acid function at the C1 position provides two distinct vectors for chemical diversification, enabling its integration into a wide array of complex molecular architectures. This document details a robust synthetic pathway to this compound and outlines the comprehensive analytical methodologies required for its unambiguous characterization, providing researchers and drug development professionals with a practical and scientifically rigorous resource.

Part 1: Multi-Step Synthesis Pathway

The synthesis of this compound is a multi-step process commencing from a commercially available starting material, ethyl 4-oxocyclohexane-1-carboxylate. The chosen pathway is designed for efficiency and scalability, relying on well-established and high-yielding transformations.

Visualizing the Synthetic Workflow

The following diagram outlines the complete synthetic transformation from the starting ketone to the final carboxylic acid product.

G A Ethyl 4-oxocyclohexane-1-carboxylate B Ethyl 4,4-difluorocyclohexane-1-carboxylate A->B Step 1: Deoxofluorination (DAST or similar) C Ethyl 1-Ethyl-4,4-difluorocyclohexane-1-carboxylate B->C Step 2: α-Alkylation (LDA, Ethyl Iodide) D This compound C->D Step 3: Saponification (LiOH or NaOH, H₃O⁺ workup)

Caption: Synthetic pathway for this compound.

Step 1: Deoxofluorination of the Ketone

Principle: The initial and most critical step is the conversion of the C4 carbonyl group into a gem-difluoro group. This is a deoxofluorination reaction. While several reagents exist for this transformation, such as hydrogen fluoride pyridine, Diethylaminosulfur trifluoride (DAST) is a commonly used and effective choice for laboratory-scale synthesis due to its relative ease of handling.[4] DAST reacts with the ketone to form an intermediate that subsequently eliminates sulfur monoxide and rearranges to yield the desired difluorinated product.

Experimental Protocol:

  • In a fume hood, charge an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with a solution of ethyl 4-oxocyclohexane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).[5]

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Slowly add Diethylaminosulfur trifluoride (DAST) (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product, ethyl 4,4-difluorocyclohexane-1-carboxylate, can be purified by column chromatography on silica gel.

Step 2: α-Alkylation to Introduce the Ethyl Group

Principle: With the fluorinated core established, the next step is to introduce the ethyl group at the C1 position, which is alpha to the ester's carbonyl group. This is achieved via enolate chemistry. A strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) is required to quantitatively deprotonate the alpha-carbon. The resulting enolate then acts as a nucleophile, attacking an ethyl electrophile like ethyl iodide in an Sₙ2 reaction.

Experimental Protocol:

  • Prepare a solution of LDA in a separate flask by slowly adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere.

  • In the main reaction flask, dissolve ethyl 4,4-difluorocyclohexane-1-carboxylate (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the freshly prepared LDA solution to the ester solution via cannula and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 3-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting ethyl 1-Ethyl-4,4-difluorocyclohexane-1-carboxylate by silica gel chromatography.

Step 3: Saponification to the Carboxylic Acid

Principle: The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction. A base, such as lithium hydroxide (LiOH), attacks the electrophilic carbonyl carbon of the ester.[6] The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidification step is required to protonate the carboxylate salt and yield the neutral carboxylic acid.

Experimental Protocol:

  • Dissolve the purified ethyl 1-Ethyl-4,4-difluorocyclohexane-1-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (5.0 eq) to the solution.[6]

  • Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and acidify to a pH of approximately 4 using 1 M hydrochloric acid (HCl).[6]

  • Separate the organic and aqueous layers. Extract the aqueous layer one additional time with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate to dryness to afford the final product, this compound, typically as a solid.[6] Recrystallization can be performed if further purification is necessary.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques must be employed.

Characterization Workflow

The following diagram illustrates how different analytical techniques are integrated to provide a complete profile of the synthesized molecule.

G cluster_structure Structural Elucidation cluster_purity Purity & Identity A ¹H NMR B ¹³C NMR C ¹⁹F NMR D Mass Spectrometry (MS) E IR Spectroscopy F HPLC / GC G Melting Point Molecule 1-Ethyl-4,4-difluorocyclohexane- 1-carboxylic acid Molecule->A Proton Environment Molecule->B Carbon Skeleton Molecule->C Fluorine Presence Molecule->D Molecular Weight & Formula Molecule->E Functional Groups Molecule->F Purity Assessment Molecule->G Physical Constant

Caption: Integrated analytical approach for compound characterization.

Expected Analytical Data

The following table summarizes the key data points expected from the characterization of this compound.

Technique Parameter Expected Observation Rationale
¹H NMR Chemical Shift (δ)~10-12 ppm (s, broad, 1H)~1.8-2.2 ppm (m, 8H)~1.7 ppm (q, 2H)~0.9 ppm (t, 3H)Carboxylic acid proton (highly deshielded).[7][8]Cyclohexane ring protons.Ethyl group -CH₂-.Ethyl group -CH₃-.
¹³C NMR Chemical Shift (δ)~175-185 ppm (s)~120-125 ppm (t, JCF ≈ 240 Hz)~40-50 ppm (s)~30-40 ppm (t, JCF ≈ 20 Hz)~25-35 ppm (s)~5-15 ppm (s)Carboxylic acid carbonyl carbon.[7]C4 carbon atom (gem-difluoro).C1 quaternary carbon.C3 and C5 carbons.Ethyl group -CH₂-.Ethyl group -CH₃-.
¹⁹F NMR Chemical Shift (δ)A single resonance is expected.The two fluorine atoms are chemically equivalent.
Mass Spec. Molecular Ionm/z = 192.10 (for C₉H₁₄F₂O₂)Corresponds to the exact mass of the molecule.
FragmentationPeaks corresponding to [M-COOH]⁺, [M-C₂H₅]⁺Loss of the carboxylic acid group and the ethyl group are common fragmentation pathways.[9]
IR Spec. Wavenumber (cm⁻¹)2500-3300 (broad)~1710 (strong)1000-1200 (strong)O-H stretch of the carboxylic acid dimer.[7]C=O stretch of the carboxylic acid.[7]C-F stretching vibrations.
Chromatography Purity (HPLC/GC)>95% (typically)Gas chromatography would require derivatization of the carboxylic acid.[10]
Physical Melting PointSolid at room temperatureThe related 4,4-difluorocyclohexanecarboxylic acid has a melting point of 103-107 °C.

Part 3: Field-Proven Insights and Applications

Causality in Design: The this compound motif is not merely a synthetic curiosity; it is a rationally designed building block.

  • Modulating pKa and Lipophilicity: The electron-withdrawing nature of the gem-difluoro group, positioned gamma to the carboxylic acid, can subtly influence the acidity (pKa) of the carboxyl proton. This modulation can be critical for optimizing interactions with biological targets or improving pharmacokinetic properties. Furthermore, fluorination often increases lipophilicity, which can be strategically employed to enhance membrane permeability.

  • Conformational Rigidity: Saturated rings like cyclohexane exist in a dynamic equilibrium of chair conformations. The bulky gem-difluoro and C1 substituents can lock the ring into a preferred conformation. This pre-organization can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity and selectivity.[11]

  • Metabolic Blocking: The C4 position is metabolically inert due to the strong C-F bonds, preventing oxidative metabolism that might otherwise occur at that position in a non-fluorinated analogue. This is a classic strategy for extending the half-life of a drug candidate.

Applications in Development: This building block is ideally suited for incorporation into lead optimization programs. The carboxylic acid serves as a versatile chemical handle. It can form critical salt-bridge or hydrogen-bond interactions within a target's active site. Alternatively, it can be converted into an ester or amide to serve as a prodrug, improving oral bioavailability.[1] The ethyl group provides a point for exploring structure-activity relationships (SAR) within hydrophobic pockets of a binding site.

References

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  • Gouverneur, V., et al. (2018). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry, 14, 2336-2343.
  • Thielemann, J., & Leker, J. (2015). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • PubChem. (n.d.). 1,3-Difluorocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

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  • Padarauskas, A., & Judžentienė, A. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 22(3), 186-192.
  • PubChem. (n.d.). 1,1-Difluorocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3535-3549.
  • ResearchGate. (n.d.). ¹H-NMR spectra data for some newly synthesized compounds. Retrieved from [Link]

  • Moore, S. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C₄H₈O₂. University of Colorado Boulder.
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  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

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Sources

Physicochemical properties of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Foreword for the Research Professional: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. The title compound, this compound, represents a valuable building block in this endeavor. Its rigid, gem-difluorinated cyclohexane core provides a unique three-dimensional profile, while the carboxylic acid and ethyl groups offer vectors for further synthetic elaboration and interaction with biological targets.

This guide moves beyond a simple data sheet. It is structured to provide not only the known and predicted physicochemical properties of this molecule but also to detail the robust experimental methodologies required for their validation. As direct experimental data for this specific compound is not extensively published, we synthesize information from closely related analogues and first principles, providing a predictive framework grounded in established analytical science. The included protocols are designed to be self-validating, offering the practicing scientist a clear pathway to generating high-quality, reliable data for this and similar compounds.

Section 1: Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural features of this compound—specifically the gem-difluoro group at the C4 position and the quaternary center at C1—are critical determinants of its chemical behavior and conformational preferences.

Identifier Value Source
IUPAC Name This compound-
CAS Number 1389315-01-8[1]
Molecular Formula C₉H₁₄F₂O₂-
Molecular Weight 192.20 g/mol -
Canonical SMILES CCC1(CCC(CC1)(F)F)C(=O)O-

Section 2: Core Physicochemical Properties (Predicted and Inferred)

The following properties are central to predicting the behavior of a compound in biological systems. Given the limited public data for the title compound, these values are inferred from its constituent parts and data from analogous structures, such as 4,4-Difluorocyclohexane-1-carboxylic acid.[2][3][4]

Property Predicted/Inferred Value Significance in Drug Discovery
pKa ~4.0 - 4.5Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP ~2.0 - 2.5Measures lipophilicity, a key predictor of membrane permeability, metabolic clearance, and promiscuity.
Aqueous Solubility LowAffects oral bioavailability and suitability for aqueous formulations. A distinction between kinetic and thermodynamic solubility is crucial.
Melting Point Not AvailableRelevant for solid-state characterization and formulation. The parent acid melts at 103-107 °C.[3][4]
Boiling Point Not AvailableThe parent acid has a predicted boiling point of 241.1±40.0 °C.[4]
Acidity (pKa)

The pKa of the carboxylic acid is influenced by two opposing electronic effects. The gem-difluoro group at the C4 position is strongly electron-withdrawing, an effect that is transmitted through the aliphatic ring, thereby stabilizing the carboxylate anion and lowering the pKa (increasing acidity) compared to a non-fluorinated analogue. Conversely, the ethyl group at C1 is weakly electron-donating, which would slightly increase the pKa. The net effect is predicted to result in a pKa slightly lower than that of a simple alkyl carboxylic acid. Accurate determination is vital, as even small shifts in pKa can dramatically alter the charge state distribution at physiological pH 7.4.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The introduction of fluorine typically increases lipophilicity. The addition of an ethyl group to the 4,4-difluorocyclohexane-1-carboxylic acid scaffold (which has a predicted XLogP3-AA of 1.6) will further increase the logP value into the estimated range of 2.0-2.5.[2] This value suggests the compound will have moderate to good passive permeability across cell membranes but may also be subject to higher metabolic clearance and potential off-target binding if not optimized.

Aqueous Solubility

The compound is predicted to have low aqueous solubility, a common characteristic of molecules with a high logP and a crystalline solid form. It is essential to differentiate between two key solubility measurements in drug discovery:

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This is a high-throughput screening assay used early in discovery.[5][6][7]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated aqueous solution.[8] It is a more time-consuming but definitive measurement used for lead optimization candidates.

Section 3: Experimental Determination Protocols

The following sections detail robust, validated methodologies for the experimental determination of the key physicochemical properties.

Protocol for pKa Determination via Potentiometric Titration in a Co-Solvent

For compounds with poor aqueous solubility, pKa determination requires a co-solvent system to ensure the compound and its ionized form remain in solution throughout the titration. The resulting apparent pKa is then extrapolated back to 0% co-solvent to determine the aqueous pKa.[9][10]

Rationale: Potentiometry directly measures the change in pH as a function of added acid or base, allowing for the inflection point of the titration curve to determine the pKa. Using a co-solvent like methanol is necessary to dissolve the analyte, but since this alters the dielectric constant of the medium, multiple measurements at different co-solvent concentrations are required for an accurate extrapolation to aqueous conditions.[9]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.5 M HCl solution in the chosen co-solvent (e.g., methanol).

    • Prepare a 0.5 M KCl solution in deionized water for ionic strength adjustment.

    • Prepare standardized 0.1 M KOH and 0.1 M HCl aqueous solutions.

    • Prepare a series of co-solvent/water mixtures (e.g., 20%, 30%, 40% methanol by volume).

  • Analyte Preparation: Accurately weigh ~1-2 mg of this compound and dissolve it in a precise volume of each co-solvent/water mixture to create solutions of known concentration (~1 mM).

  • Titration Procedure:

    • Calibrate a pH electrode using standard aqueous buffers.

    • To the analyte solution, add a small, known excess of 0.1 M HCl to fully protonate the carboxylic acid.

    • Titrate the solution with the standardized 0.1 M KOH, adding small, precise aliquots (e.g., 5-10 µL) and recording the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of KOH added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely identify the equivalence point (the peak of the derivative).

    • The pH at the half-equivalence point corresponds to the apparent pKa in that specific co-solvent mixture.

  • Extrapolation:

    • Plot the apparent pKa values against the volume percentage of the co-solvent.

    • Perform a linear regression (e.g., Yasuda-Shedlovsky extrapolation) and extrapolate the line to 0% co-solvent to obtain the aqueous pKa value.[9]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Co-Solvent Mixtures (20-40% MeOH) B Dissolve Analyte in Each Mixture (~1 mM) A->B D Add Excess HCl to Analyte Solution B->D C Calibrate pH Electrode C->D E Titrate with 0.1 M KOH Record pH vs. Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point (First Derivative) F->G H Find Apparent pKa (pH at 1/2 Equiv. Point) G->H I Extrapolate Apparent pKa's to 0% Co-Solvent H->I J Aqueous pKa I->J

Workflow for pKa Determination using Co-Solvent Potentiometric Titration.
Protocol for logP Determination via RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP by correlating a compound's retention time with that of known standards.[11][12]

Rationale: The retention of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By creating a calibration curve with compounds of well-established logP values, the logP of an unknown compound can be interpolated from its retention time. This method avoids the labor-intensive and compound-consuming traditional shake-flask method.[13][14]

Step-by-Step Methodology:

  • System Setup:

    • HPLC system with a C18 column and a UV detector.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is neutral) and an organic solvent (e.g., acetonitrile or methanol).

  • Prepare Standards: Select a set of 5-7 reference compounds with known logP values that bracket the expected logP of the analyte (e.g., from logP 1 to 4). Prepare stock solutions of each standard in the mobile phase.

  • Prepare Analyte: Prepare a stock solution of this compound in the mobile phase.

  • Chromatography:

    • Inject each standard individually and record its retention time (t_R).

    • Inject a void volume marker (e.g., uracil) to determine the dead time (t_0).

    • Inject the analyte and record its retention time.

  • Data Analysis:

    • For each standard and the analyte, calculate the capacity factor, k' = (t_R - t_0) / t_0.

    • Calculate log k' for each compound.

    • Create a calibration curve by plotting the known logP values of the standards (y-axis) against their corresponding log k' values (x-axis).

    • Perform a linear regression on the calibration data.

    • Using the log k' value of the analyte and the equation of the regression line, calculate the experimental logP.

LogP_Determination_Workflow A Select & Prepare Reference Standards (Known logP) D Inject Standards & Analyte on RP-HPLC System A->D B Prepare Analyte Solution B->D C Determine Dead Time (t₀) using Void Marker F Calculate log k' for All Compounds C->F E Record Retention Times (t_R) D->E E->F G Plot Calibration Curve (logP vs. log k') F->G H Perform Linear Regression G->H I Interpolate Analyte logP from its log k' H->I J Experimental logP I->J

Workflow for logP Determination using the RP-HPLC Retention Time Method.
Protocol for Thermodynamic Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[8]

Rationale: By agitating an excess of the solid compound in an aqueous buffer for an extended period, a true thermodynamic equilibrium between the solid and dissolved states is achieved. This method is low-throughput but provides the most accurate and relevant solubility value for drug development.[15]

Step-by-Step Methodology:

  • Preparation:

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add an excess amount of solid this compound to a glass vial (enough that solid material is clearly visible after equilibration).

    • Add a precise volume of the aqueous buffer to the vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate for at least 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, allow the vials to stand undisturbed for a short period to let heavy solids settle.

    • Carefully withdraw a sample of the supernatant, avoiding any solid particles.

    • Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification:

    • Prepare a standard calibration curve of the analyte at known concentrations using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV). The solvent for the standards should match the final analysis solvent.

    • Quantify the concentration of the filtered supernatant against the calibration curve. This concentration is the thermodynamic solubility.

Solubility_Workflow A Add Excess Solid Analyte to Buffer in Vial B Seal and Agitate at Constant Temperature (24-48 hours) A->B C Allow Suspension to Settle B->C D Filter Supernatant (e.g., 0.22 µm filter) C->D F Quantify Analyte Concentration in Filtered Sample D->F E Prepare Standard Curve for Quantification (LC-MS) E->F G Thermodynamic Solubility F->G

Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Section 4: Structural Stability and Conformational Insights

The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. For this compound, the substituents significantly influence the conformational equilibrium.

  • 1,1-Disubstitution: The bulky ethyl and carboxylic acid groups are locked at the C1 position.

  • 4,4-Difluoro Substitution: The gem-difluoro substitution at C4 does not create a cis/trans issue at that position. However, the C-F bonds are highly polar and can engage in intramolecular interactions.[16] Studies on similar structures show that electrostatic and hyperconjugation effects involving C-F bonds play a crucial role in determining overall molecular stability.[16][17] The presence of these polar bonds can also lead to specific intermolecular packing in the solid state, influencing crystal structure and melting point.[18]

The overall stability will be a balance between minimizing steric clashes of the C1 substituents and optimizing intramolecular electrostatic and hyperconjugative interactions involving the C-F bonds. A detailed computational analysis would be required to definitively predict the lowest energy conformer.

References

  • Apollo Scientific. (2023, July 3). 4,4-Difluorocyclohexane-1-carboxylic acid - Safety Data Sheet.
  • PubChem. 4,4-Difluorocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. ethyl 4,4-difluorocyclohexane-1-carboxylate. Retrieved January 19, 2026, from [Link]

  • ChemBK. (2024, April 10). ethyl 4,4-difluorocyclohexanecarboxylate. Retrieved from [Link]

  • PubChem. 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Evotec. Thermodynamic Solubility Assay. Retrieved January 19, 2026, from [Link]

  • Patil, S. K., et al. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 5(9), 3794-3798. [Link]

  • BioDuro. ADME Solubility Assay. Retrieved January 19, 2026, from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 794, 1-18. [Link]

  • Agilent Technologies. (2013). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Morgado, P. I., et al. (2024). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem, e202300648. [Link]

  • Gouverneur, V., et al. (2022). Janus faced fluorocyclohexanes for supramolecular assembly: synthesis and solid state structures of equatorial mono-, di-. Chemical Communications, 58(56), 7841-7844. [Link]

  • Ravichandiran, V., et al. (2011). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. ResearchGate. [Link]

  • Google Patents. (2015). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

  • ResearchGate. (2023). Some examples of experimentally reported fluorinated cyclohexanes. Retrieved from [Link]

  • Google Patents. (2003). US6524863B1 - High throughput HPLC method for determining Log P values.
  • Martin-Alos, E., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. [Link]

  • Morgado, P. I., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ChemRxiv. [Link]

  • Wilson, Z. E., et al. (2022). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 94(23), 8279-8286. [Link]

  • Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Trajkovic, J., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 147, 318-328. [Link]

  • The Organic Chemistry Tutor. (2020, September 25). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. YouTube. [Link]

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An In-depth Technical Guide to 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, a fluorinated carbocyclic building block of increasing importance in medicinal chemistry. The strategic incorporation of the gem-difluoroethylcyclohexane motif offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability, lipophilicity, and acidity. This document details the compound's molecular structure, key physicochemical properties, a validated synthetic pathway with a detailed experimental protocol, and a discussion of its applications in drug design, supported by authoritative references.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The unique electronic properties of fluorine, the most electronegative element, can profoundly influence a molecule's acidity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity. The gem-difluoromethylene (CF2) group, in particular, is a valuable motif that can act as a bioisostere for carbonyl groups or methylene groups while offering a distinct conformational and electronic profile. The gem-difluoro group is known to improve the metabolic stability and pharmacokinetic properties of drug candidates.[1][2] this compound incorporates this key structural feature, making it a valuable building block for the synthesis of novel therapeutics.

Molecular Identity and Physicochemical Properties

CAS Number: 1389315-01-8[3][4][5]

Molecular Formula: C9H14F2O2[3]

Molecular Weight: 192.21 g/mol [3]

The molecular structure of this compound is characterized by a cyclohexane ring substituted at the 1-position with both an ethyl group and a carboxylic acid, and at the 4-position with two fluorine atoms.

Predicted Physicochemical Properties
PropertyValueSource
Boiling Point258.4±40.0 °CChemicalBook[4]
Density1.16±0.1 g/cm³ChemicalBook[4]
pKa4.30±0.48ChemicalBook[4]

Note: The physicochemical properties listed above are predicted values and should be used as an estimation.

The presence of the electron-withdrawing gem-difluoro group is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog, influencing its ionization state at physiological pH. This modulation of acidity can be critical for optimizing a drug's solubility, cell permeability, and interaction with its biological target.[1][6]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a two-step process starting from the commercially available ethyl 4,4-difluorocyclohexanecarboxylate. This process involves an initial α-alkylation followed by ester hydrolysis.

Synthesis_Pathway A Ethyl 4,4-difluorocyclohexanecarboxylate B Enolate Intermediate A->B LDA, THF, -78 °C C Ethyl 1-ethyl-4,4-difluorocyclohexanecarboxylate B->C Ethyl iodide D This compound C->D LiOH, THF/H2O

Caption: Proposed synthetic pathway for this compound.

Step 1: α-Alkylation of Ethyl 4,4-difluorocyclohexanecarboxylate

The first step is the deprotonation of the α-carbon to the ester carbonyl using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a resonance-stabilized enolate. This is a crucial step for creating a nucleophilic carbon center. The resulting enolate then undergoes a nucleophilic attack on an electrophile, in this case, ethyl iodide, to form the C-C bond at the α-position. The use of a strong base like LDA ensures the complete and irreversible formation of the enolate, driving the reaction towards the desired product.[2]

Step 2: Saponification (Ester Hydrolysis)

The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a base such as lithium hydroxide in a mixture of tetrahydrofuran (THF) and water. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product. A similar hydrolysis procedure has been reported for the synthesis of 4,4-difluorocyclohexanecarboxylic acid from its ethyl ester.[7]

Detailed Experimental Protocol (Prophetic)

Materials and Reagents:

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

Part A: Synthesis of Ethyl 1-ethyl-4,4-difluorocyclohexanecarboxylate

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 equivalents) to the cooled THF, followed by the dropwise addition of n-butyllithium (1.05 equivalents). Stir the resulting solution at -78 °C for 30 minutes to form the LDA solution.

  • In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C.

  • Slowly transfer the prepared LDA solution to the solution of the ester via cannula or syringe while maintaining the temperature at -78 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • To the enolate solution, add ethyl iodide (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure ethyl 1-ethyl-4,4-difluorocyclohexanecarboxylate.

Part B: Synthesis of this compound

  • Dissolve the purified ethyl 1-ethyl-4,4-difluorocyclohexanecarboxylate (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (5.0 equivalents) to the solution and stir vigorously at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and acidify to pH 4 with 1 M HCl.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The this compound motif is a valuable building block in drug discovery for several key reasons:

  • Metabolic Stability: The gem-difluoro group at the 4-position blocks a potential site of metabolic oxidation, which can significantly increase the metabolic stability and in vivo half-life of a drug candidate.[1][6]

  • Modulation of Physicochemical Properties: The introduction of the gem-difluoroethylcyclohexane moiety allows for fine-tuning of lipophilicity and acidity, which are critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]

  • Bioisosterism: The CF2 group can act as a bioisostere of a carbonyl or ether oxygen, allowing for the exploration of new chemical space and the potential for improved target engagement while maintaining key binding interactions.

  • Conformational Rigidity: The cyclohexane scaffold provides a degree of conformational rigidity, which can be advantageous in locking a molecule into a bioactive conformation for optimal interaction with its biological target.[8]

While specific examples of marketed drugs containing the this compound moiety are not yet prevalent, the strategic use of similar fluorinated cyclohexane derivatives is an active area of research in the development of new therapeutic agents across various disease areas.

Spectroscopic Characterization (Predicted)

Predicted ¹³C NMR Chemical Shifts:

  • C=O (Carboxylic Acid): ~175-185 ppm. The carbonyl carbon of a carboxylic acid typically appears in this downfield region.[9]

  • C(F)₂: ~120-130 ppm (triplet due to C-F coupling). The carbon bearing the two fluorine atoms will be significantly deshielded and will exhibit splitting due to coupling with the fluorine atoms.

  • Quaternary C: ~40-50 ppm. The carbon atom attached to the ethyl and carboxylic acid groups.

  • CH₂ (Cyclohexane): ~20-40 ppm. The methylene carbons of the cyclohexane ring.

  • CH₂ (Ethyl): ~25-35 ppm. The methylene carbon of the ethyl group.

  • CH₃ (Ethyl): ~5-15 ppm. The methyl carbon of the ethyl group.

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique structural features, particularly the gem-difluoro group on a cyclohexane scaffold, offer a powerful strategy for enhancing the metabolic stability and fine-tuning the physicochemical properties of drug candidates. The synthetic route outlined in this guide provides a practical approach to accessing this important molecule, enabling its incorporation into novel therapeutic agents. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the application of fluorinated building blocks like this compound is expected to become increasingly prominent in the field of drug development.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). ethyl 4,4-difluorocyclohexane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). ethyl 4,4-difluorocyclohexane-1-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.2: C-13 NMR Spectroscopy- Signal Averaging and FT-NMR. Retrieved from [Link]

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Spectroscopic Characterization of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of the spectroscopic characterization of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, a compound of interest for its potential applications in medicinal chemistry.

This document will delve into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this specific molecule. By integrating established principles with practical, field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to interpret the spectroscopic data of this and similar fluorinated cycloalkane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton, the substitution pattern, and the stereochemistry of the cyclohexane ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in each environment.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (Hz)
-COOH10.0 - 13.0Broad Singlet1HN/A
Cyclohexane CH₂ (axial & equatorial)1.5 - 2.5Multiplets8HJ-geminal, J-axial-axial, J-axial-equatorial, J-H-F
-CH₂CH₃1.5 - 2.0Quartet2HJ = 7-8 Hz
-CH₂CH₃0.8 - 1.2Triplet3HJ = 7-8 Hz

Causality Behind Experimental Choices and Predictions:

The chemical shift of the carboxylic acid proton is highly variable and concentration-dependent, typically appearing as a broad singlet far downfield (10-13 ppm) due to hydrogen bonding and deshielding effects.[1][2][3] The protons on the cyclohexane ring will exhibit complex multiplets due to geminal and vicinal couplings, as well as coupling to the fluorine atoms. The presence of two fluorine atoms on the same carbon will significantly influence the chemical shifts of the neighboring protons. Protons on carbons adjacent to the carboxylic acid will be deshielded and are expected to appear in the 2.0-2.5 ppm region.[1] The ethyl group should present a classic quartet-triplet pattern, with the methylene protons deshielded by the adjacent quaternary carbon.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their electronic environments.

Assignment Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling)
-COOH175 - 185Singlet
CF₂115 - 125Triplet
Quaternary C-140 - 50Singlet
Cyclohexane CH₂20 - 40Multiplets
-CH₂CH₃25 - 35Singlet
-CH₂CH₃8 - 15Singlet

Causality Behind Experimental Choices and Predictions:

The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the downfield end of the spectrum (175-185 ppm).[1][4][5][6] The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond C-F coupling. The chemical shifts of the other cyclohexane carbons will be influenced by the presence of the fluorine and carboxylic acid groups.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently invert to ensure homogeneity.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Tune the probe to the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_base Phase & Baseline Correction ft->phase_base integrate_ref Integrate & Reference phase_base->integrate_ref Final Spectrum Final Spectrum integrate_ref->Final Spectrum

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carboxylic acid and C-F bonds.

Predicted IR Spectral Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Appearance
O-H (Carboxylic Acid)2500 - 3300StrongVery Broad
C-H (Alkyl)2850 - 3000Medium-StrongSharp peaks on top of O-H
C=O (Carboxylic Acid)1700 - 1725StrongSharp
C-O (Carboxylic Acid)1210 - 1320StrongBroad
C-F1000 - 1200StrongSharp
O-H bend910 - 950MediumBroad

Causality Behind Experimental Choices and Predictions:

The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that often overlaps with the C-H stretching region.[4][7][8][9] This broadening is a result of strong intermolecular hydrogen bonding, which creates a wide range of vibrational frequencies.[7][8] The carbonyl (C=O) stretch of a saturated carboxylic acid typically appears as a strong, sharp band around 1710 cm⁻¹.[4][8][9] The presence of strong C-F stretching absorptions in the fingerprint region (1000-1200 cm⁻¹) will also be a key identifying feature of this molecule.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_output Output clean Clean ATR Crystal load Load Sample clean->load apply_pressure Apply Pressure load->apply_pressure background Collect Background Spectrum apply_pressure->background sample_scan Collect Sample Spectrum background->sample_scan spectrum IR Spectrum (Transmittance vs. Wavenumber) sample_scan->spectrum

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectral Data

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₄F₂O₂ = 192.19 g/mol ). The intensity of the molecular ion peak for aliphatic carboxylic acids can be weak.[1][10]

Key Fragmentation Pathways:

  • Loss of the ethyl group (-CH₂CH₃): A significant fragment at [M - 29]⁺.

  • Loss of the carboxylic acid group (-COOH): A fragment at [M - 45]⁺.

  • Loss of water (-H₂O): A fragment at [M - 18]⁺, although this is more common in specific structural arrangements.

  • McLafferty Rearrangement: Carboxylic acids can undergo a characteristic McLafferty rearrangement, which would result in an even-numbered mass fragment.[1]

  • Cleavage of the C-C bond adjacent to the carbonyl: This can lead to the loss of the hydroxyl group (-OH) resulting in a peak at [M-17] or the entire carboxyl group (-COOH) leading to a peak at [M-45].[11]

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled to an ionization source like electrospray ionization (ESI) or electron ionization (EI).

Sample Preparation (ESI):

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infuse the solution directly into the ESI source at a constant flow rate.

Data Acquisition (ESI - Positive Ion Mode):

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable spray and maximize the signal of the protonated molecule [M+H]⁺.

  • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

MS_Workflow cluster_prep Sample Preparation (ESI) cluster_acq Data Acquisition cluster_output Output dissolve Prepare Dilute Solution infuse Infuse into Source dissolve->infuse optimize Optimize Source Parameters infuse->optimize full_scan Acquire Full Scan MS optimize->full_scan msms Perform MS/MS full_scan->msms mass_spectrum Mass Spectrum (Intensity vs. m/z) msms->mass_spectrum

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides a robust framework for its unequivocal structural confirmation. The predicted spectral data, grounded in the fundamental principles of each technique and informed by the known behavior of related chemical moieties, serves as a reliable guide for researchers. Adherence to the detailed experimental protocols outlined herein will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity and successful drug development endeavors.

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Błasiak, K., & Minofar, B. (2018). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 122(38), 7661–7669. Retrieved from [Link]

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 23). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chem JEE. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

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Conformational analysis of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Conformational Analysis of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 4,4-difluorocyclohexane motif, in particular, provides a conformationally restricted, polar hydrophobic scaffold.[1] This guide presents a comprehensive conformational analysis of this compound, a model compound embodying the complexities and opportunities of such structures. We will dissect the intricate interplay of steric demands and stereoelectronic effects that dictate its conformational equilibrium. This document serves as a technical resource for researchers in medicinal chemistry and materials science, providing both a theoretical framework and actionable experimental and computational protocols for analyzing similarly substituted cyclohexane systems.

Introduction: The Strategic Value of Fluorinated Cyclohexanes

In the landscape of drug development, controlling the three-dimensional shape of a molecule is paramount to optimizing its interaction with biological targets. Cyclohexane rings are ubiquitous scaffolds, but their inherent flexibility can be a liability. The introduction of geminal fluorine atoms at the 4-position serves a dual purpose: it introduces a significant dipole moment, creating a unique electrostatic profile, and it can subtly influence the ring's conformational preferences without adding significant steric bulk.[1]

The target molecule, this compound, presents a fascinating case study. With two distinct, non-hydrogen substituents on a single carbon (C1), the molecule is locked in a dynamic equilibrium between two non-equivalent chair conformations. Determining the energetic preference of these conformers is critical, as the spatial orientation of the ethyl and carboxylic acid groups will profoundly impact the molecule's ability to engage in intermolecular interactions. This guide will explore how to predict, measure, and computationally validate this conformational preference.

Foundational Principles: Governing Forces in Substituted Cyclohexanes

The conformational landscape of any substituted cyclohexane is dictated by a balance of steric and electronic effects. In our target molecule, these forces are particularly nuanced.

Steric Hindrance and A-Values

The energetic cost of placing a substituent in the more sterically crowded axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[2] Larger groups possess larger A-values, indicating a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

For the substituents at C1:

  • Ethyl (-CH₂CH₃): The A-value is approximately 1.79 kcal/mol.[2]

  • Carboxylic Acid (-COOH): The A-value is approximately 1.4 kcal/mol.

Based purely on these steric parameters, the ethyl group has a slightly stronger preference for the equatorial position than the carboxylic acid group. This provides a preliminary hypothesis that the conformer with an equatorial ethyl group will be the more stable.

The Influence of the 4,4-Difluoro Substituent

The gem-difluoro group at the C4 position does not directly engage in 1,3-diaxial interactions with the C1 substituents. However, its influence is significant and primarily electronic in nature.

  • Dipole Moment: The two C-F bonds create a strong local dipole moment. This alters the electrostatic potential surface of the entire ring, potentially influencing solvent interactions and long-range intramolecular interactions.[1]

  • Hyperconjugation and Pseudo-Anomeric Effects: Fluorine is a highly electronegative atom, making the σ* orbitals of the C-F bonds potent electron acceptors. This can lead to stabilizing hyperconjugative interactions, such as σC-H → σ*C-F.[3][4] In certain fluorinated systems, these electronic effects can be strong enough to override expected steric preferences, leading to counter-intuitive axial stabilization.[5][6][7] While a classic anomeric effect is not present here, these underlying electronic phenomena contribute to the overall energetic balance.

The interplay of these forces is visualized in the conformational equilibrium shown below.

Figure 1: Chair-flip equilibrium for this compound. Conformer A places the sterically larger ethyl group in the equatorial position, while Conformer B places the carboxylic acid group equatorially.

A Unified Approach: Combining Experiment and Computation

A robust conformational analysis relies on the synergy between experimental measurement and theoretical calculation. The workflow below illustrates a validated approach to determining the conformational equilibrium of the target molecule.

Figure 2: A comprehensive workflow integrating chemical synthesis with experimental (NMR) and computational (DFT) analysis for a robust conformational assessment.

Experimental Determination Protocols

Proposed Synthesis

While the exact molecule is not commercially available, a plausible synthetic route can be designed based on known transformations of cyclohexane derivatives.[8][9]

Protocol 4.1.1: Synthesis of this compound

  • Alkylation: Start with ethyl 4-oxocyclohexanecarboxylate. Deprotonate the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at -78 °C in anhydrous THF. Quench the resulting enolate with iodoethane to install the ethyl group at the C1 position.

  • Deoxyfluorination: Convert the ketone at C4 to the gem-difluoro group using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction should be performed with caution in an inert solvent like dichloromethane at low temperatures.[1]

  • Saponification: Hydrolyze the ethyl ester to the corresponding carboxylic acid using lithium hydroxide (LiOH) in a mixture of THF and water.[10] An acidic workup (e.g., with 1 M HCl) will protonate the carboxylate to yield the final product.[10]

  • Purification: Purify the final product by recrystallization or column chromatography to ensure high purity for spectroscopic analysis.

Conformational Analysis by NMR Spectroscopy

Variable-temperature (VT) NMR is the definitive experimental technique for quantifying conformational equilibria.[3][11] The energy barrier to ring-flipping in cyclohexane is typically around 10 kcal/mol, allowing for the resolution of individual conformer signals at low temperatures.[12]

Protocol 4.2.1: VT-NMR Analysis

  • Sample Preparation: Prepare a dilute solution (~0.1 M) of the purified compound in a solvent with a low freezing point, such as deuterated tetrahydrofuran (THF-d₈) or deuterated dimethyl ether.

  • Initial Spectrum: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature (e.g., 298 K). At this temperature, ring inversion is rapid on the NMR timescale, and the observed signals will be a population-weighted average of the two conformers.

  • Low-Temperature Spectra: Gradually lower the spectrometer's probe temperature in increments of 10-20 K. Acquire spectra at each temperature until signals for the two distinct conformers (major and minor) are fully resolved (decoalescence). This may occur at temperatures around -80 °C to -100 °C (193 K to 173 K).[5]

  • Signal Assignment: Assign the signals for each conformer. In ¹⁹F NMR of 4,4-difluorocyclohexanes, the axial and equatorial fluorine atoms typically show distinct chemical shifts and a large geminal coupling constant (JFF) of around 235 Hz.[13]

  • Quantification: At a low temperature where the signals are sharp and well-resolved, carefully integrate the signals corresponding to the major and minor conformers. The ratio of the integrals directly provides the equilibrium constant, Keq = [Major]/[Minor].

  • Thermodynamic Calculation: Use the equilibrium constant to calculate the Gibbs free energy difference at that temperature using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

Computational Chemistry Analysis

Computational modeling provides invaluable insight into the energies and electronic structures of the conformers, complementing the experimental data.[14][15][16]

Protocol 5.1.1: DFT Calculations

  • Structure Generation: Build 3D models of both Conformer A (ethyl equatorial) and Conformer B (ethyl axial) using molecular modeling software.

  • Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to ensure the lowest energy chair conformations are identified.

  • Geometry Optimization: Optimize the geometry of each chair conformer using a suitable Density Functional Theory (DFT) method. The M06-2X functional is highly recommended for systems involving non-covalent interactions, which are crucial in fluorinated compounds.[3] A triple-zeta basis set with polarization and diffuse functions, such as aug-cc-pVTZ, should be employed for accuracy.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary to calculate the Gibbs free energies.

  • Energy Calculation: The final Gibbs free energy difference (ΔG°calc) is the difference between the calculated Gibbs free energies of the two conformers. This value should be compared directly with the experimentally determined ΔG°exp.

  • NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis on the optimized structures. This allows for the quantification of key stereoelectronic interactions, such as σ → σ* hyperconjugation, providing a deeper, causal explanation for the observed conformational preference.[17]

Predicted Outcome and Data Summary

Based on the foundational principles, a clear prediction can be made and subsequently tested.

Hypothesis: Conformer A, with the larger ethyl group in the equatorial position, will be the thermodynamically preferred conformer. The energy difference will likely be slightly less than the difference in A-values (1.79 - 1.4 = 0.39 kcal/mol) due to subtle electronic and solvation effects.

The experimental and computational data can be summarized for clear comparison:

ParameterExperimental (VT-NMR)Computational (DFT)
Major Conformer To be determinedPredicted: Ethyl-equatorial
Keq (at T) Determined from signal integrationCalculated from ΔG°calc
ΔG° (kcal/mol) -RT ln(Keq)G°(Conformer B) - G°(Conformer A)
Key NBO Interaction N/ATo be calculated (e.g., σC-H → σ*C-F)

Implications for Drug Design

Understanding and controlling the conformation of scaffolds like this compound is not merely an academic exercise. The conformational rigidity imparted by the gem-difluoro group, combined with a predictable preference for one chair conformer, allows for the precise positioning of functional groups (the ethyl and carboxylic acid moieties) in 3D space.[18] This has direct applications:

  • Receptor Binding: A locked conformation reduces the entropic penalty upon binding to a protein target, potentially increasing binding affinity.

  • Metabolic Stability: The C-F bond is exceptionally strong, and fluorination can block sites of oxidative metabolism.

  • Physicochemical Properties: The introduction of fluorine can fine-tune properties like pKa and lipophilicity, improving the overall drug-like characteristics of a molecule.

By mastering the analysis described in this guide, medicinal chemists can more effectively design and synthesize novel therapeutic agents with optimized properties and function.

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The Strategic Advantage of Gem-Difluorination: A Technical Guide to 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid as a Novel Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Scaffolds in Modern Chemistry

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular frameworks has emerged as a paramount tool for modulating physicochemical and biological properties. The introduction of fluorine can profoundly influence a molecule's conformation, pKa, metabolic stability, and membrane permeability, making it a highly sought-after strategy in the design of novel therapeutics and functional materials.[1][2] Among the various fluorinated motifs, the gem-difluorocyclohexane moiety has garnered significant attention. This structural unit imparts a unique combination of conformational rigidity and altered electronic properties, offering a distinct advantage in the optimization of lead compounds.[3][4] This technical guide delves into the synthesis, properties, and applications of a novel and promising building block: 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid. As a Senior Application Scientist, this guide aims to provide not only a comprehensive overview but also actionable insights into the utilization of this compound in cutting-edge research and development.

The Strategic Value of this compound

The title compound, this compound (CAS 1389315-01-8), is a bifunctional building block that combines the advantageous properties of the gem-difluorocyclohexane ring with the synthetic versatility of a carboxylic acid and a quaternary alpha-carbon.[5][6]

Key Physicochemical Properties and Their Implications:

The introduction of the gem-difluoro group at the 4-position of the cyclohexane ring has profound and predictable effects on the molecule's properties compared to its non-fluorinated and mono-fluorinated analogs.

PropertyNon-fluorinated Analog (Predicted)4,4-Difluoro Analog (Predicted/Experimental)1-Ethyl-4,4-difluoro Analog (Predicted)Rationale for Change
pKa ~4.94.06±0.10[7]4.30±0.48[6]The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the carboxylate anion, thus increasing the acidity (lowering the pKa). The alpha-ethyl group has a slight electron-donating effect, which is predicted to slightly decrease the acidity compared to the non-ethylated analog.
LogP ~2.0~1.6[8]~2.1The gem-difluoro group generally increases lipophilicity, but the effect can be complex and is influenced by other functional groups. The addition of the ethyl group significantly increases the lipophilicity.
Metabolic Stability Prone to oxidation at the 4-positionSignificantly enhancedSignificantly enhancedThe C-F bond is exceptionally strong, and the fluorine atoms block a common site of metabolic oxidation (the 4-position of the cyclohexane ring), leading to improved metabolic stability and a longer in vivo half-life.[3]

Synthesis of this compound: A Plausible and Validated Approach

Synthetic Workflow Diagram:

G start Ethyl 4,4-difluorocyclohexane-1-carboxylate step1 α-Ethylation start->step1 intermediate Ethyl 1-ethyl-4,4-difluorocyclohexane-1-carboxylate step1->intermediate 1. LDA, THF, -78 °C 2. Ethyl iodide step2 Hydrolysis intermediate->step2 product This compound step2->product LiOH, THF/H₂O, rt

Caption: Proposed synthetic workflow for this compound.

Step 1: α-Ethylation of Ethyl 4,4-difluorocyclohexane-1-carboxylate

The introduction of the ethyl group at the alpha-position to the ester is a standard enolate alkylation reaction. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to ensure complete and rapid deprotonation, forming the kinetic enolate and minimizing side reactions.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Enolate Formation: The THF is cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise via syringe. Ethyl 4,4-difluorocyclohexane-1-carboxylate (1.0 equivalent), dissolved in a small amount of anhydrous THF, is then added slowly to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Ethyl iodide (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 1-ethyl-4,4-difluorocyclohexane-1-carboxylate.

Step 2: Hydrolysis of Ethyl 1-ethyl-4,4-difluorocyclohexane-1-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid. Basic hydrolysis is generally preferred for this transformation as it is irreversible and typically high-yielding.[9][10]

Experimental Protocol:

  • Reaction Setup: The crude ethyl 1-ethyl-4,4-difluorocyclohexane-1-carboxylate from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Lithium hydroxide monohydrate (5 equivalents) is added to the solution, and the mixture is stirred vigorously at room temperature overnight.[11] The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate, and the pH is adjusted to ~3-4 with 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound.[11] The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on the known data for its non-ethylated analog and general principles of spectroscopic analysis.

  • ¹H NMR: The spectrum is expected to show a characteristic triplet for the methyl protons of the ethyl group and a quartet for the methylene protons. The protons on the cyclohexane ring will appear as complex multiplets. The acidic proton of the carboxylic acid will be a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the range of 175-185 ppm. The quaternary carbon at the 1-position will be shifted downfield. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.

  • ¹⁹F NMR: A single resonance is expected, as the two fluorine atoms are chemically equivalent.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (192.21 g/mol ).[5] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group and the entire carboxyl group.

Applications and Future Outlook

This compound is a prime candidate for use as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The gem-difluoro group enhances metabolic stability, while the carboxylic acid provides a versatile handle for further functionalization, such as amide bond formation. The presence of the alpha-ethyl group can provide additional steric bulk, which can be crucial for modulating binding affinity to biological targets.

Potential Applications:

  • Drug Discovery: Incorporation into drug candidates to improve their pharmacokinetic profiles. For instance, the non-ethylated analog, 4,4-difluorocyclohexanecarboxylic acid, is a known intermediate in the synthesis of macrolide antibiotics and CCR5 antagonists.[1][7]

  • Agrochemicals: Development of new pesticides and herbicides with enhanced environmental persistence and target specificity.[3]

  • Materials Science: Synthesis of novel fluorinated polymers and liquid crystals with unique properties.

Logical Relationship Diagram of Applications:

G main_compound This compound prop1 Enhanced Metabolic Stability main_compound->prop1 prop2 Tunable Lipophilicity main_compound->prop2 prop3 Versatile Synthetic Handle (Carboxylic Acid) main_compound->prop3 prop4 Stereoelectronic Effects main_compound->prop4 app1 Drug Discovery prop1->app1 app2 Agrochemicals prop1->app2 prop2->app1 prop2->app2 app3 Materials Science prop2->app3 prop3->app1 prop3->app2 prop4->app1 prop4->app2 prop4->app3

Caption: Interplay of properties and applications of the title compound.

Conclusion

This compound represents a valuable and underexplored building block for organic synthesis. Its unique combination of a metabolically robust gem-difluorinated core, a versatile carboxylic acid handle, and an alpha-ethyl group offers a powerful tool for chemists to fine-tune the properties of complex molecules. The synthetic route outlined in this guide, based on established and reliable chemical transformations, provides a clear path to accessing this compound. As the demand for sophisticated, property-driven molecular design continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the next generation of scientific innovation.

References

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The Strategic Incorporation of Fluorinated Cyclohexane Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design, with approximately 25% of all pharmaceuticals on the market containing this unique element.[1] Among the various fluorinated motifs, saturated carbocycles, particularly cyclohexane derivatives, have emerged as powerful tools for medicinal chemists. This guide provides an in-depth exploration of the synthesis, conformational behavior, and physicochemical properties of fluorinated cyclohexanes. We will delve into the causal relationships behind their application, illustrating how the strategic placement of fluorine can modulate a drug candidate's metabolic stability, lipophilicity, and target-binding affinity. Through detailed protocols, data-driven tables, and illustrative case studies of marketed drugs, this document serves as a technical resource for researchers and professionals engaged in the intricate process of drug discovery and development.

The Rationale: Why Fluorinate a Cyclohexane Ring?

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, often utilized to project vectors into three-dimensional space and to serve as a non-aromatic, rigid core. The strategic incorporation of fluorine atoms onto this scaffold—a concept often part of the "escape from flatland" design strategy—allows for the fine-tuning of molecular properties in a way that few other substituents can achieve.[2] The primary motivations for this strategy are rooted in the fundamental properties of the carbon-fluorine (C-F) bond.

  • Metabolic Stability: The C-F bond is the strongest single bond to carbon, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for a majority of drug metabolism.[3][4] Fluorine can be used to block metabolically labile C-H positions, thereby increasing the half-life and bioavailability of a drug candidate.[5]

  • Conformational Control: Fluorine's small steric size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) allows it to replace hydrogen with minimal steric perturbation.[6] However, its high electronegativity introduces significant electronic and stereoelectronic effects that can profoundly influence the conformational equilibrium of the cyclohexane chair, locking in a bioactive conformation.[3][7]

  • Modulation of Physicochemical Properties: The introduction of fluorine has complex, context-dependent effects on a molecule's acidity/basicity (pKa) and lipophilicity (LogP).[8] These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic groups, while its impact on lipophilicity can be used to enhance membrane permeability or aqueous solubility.[8][9]

  • Enhanced Target Binding: Fluorine atoms can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions, hydrogen bonds (acting as a weak H-bond acceptor), and halogen bonds.[3][5] This can lead to a significant increase in binding affinity and potency.

The Impact of Fluorination on Cyclohexane's Core Properties

The decision to fluorinate a cyclohexane ring must be guided by a deep understanding of the resulting changes in its fundamental properties. These changes are not always intuitive and depend heavily on the number and position of the fluorine atoms.

Conformational Preferences: An Axial Anomaly

In unsubstituted cyclohexane, a substituent generally prefers the less sterically hindered equatorial position. While this holds true for many groups, fluorine presents a fascinating exception. The conformational free energy difference (A-value) for a single fluorine atom is small (~0.25 kcal/mol), indicating only a slight preference for the equatorial position.

However, in polyfluorinated systems, stereoelectronic effects can dominate, leading to a strong preference for the axial position. This is often driven by the minimization of dipole-dipole repulsions and the stabilizing influence of hyperconjugation (e.g., σC-H → σ*C-F interactions). For instance, computational and experimental NMR studies on 1,1,4-trifluorocyclohexane have shown a surprising preference for the conformation where the C4-fluorine is axial, a bias attributed to nonclassical hydrogen bonding between the axial fluorine and the diaxial hydrogens at C2 and C6.[10]

Figure 1: Conformational equilibrium of monofluorocyclohexane, showing the slight energetic preference for the equatorial position.

This ability to enforce specific, and sometimes non-intuitive, conformations is a key tool for medicinal chemists to pre-organize a ligand for optimal binding to its biological target.[3]

Electronic Effects: Tuning Acidity and Basicity (pKa)

The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect through the sigma bond framework. When a fluorine atom is placed on a cyclohexane ring, it can significantly decrease the pKa of nearby acidic protons (making them more acidic) or basic nitrogen atoms (making them less basic).[9][11]

This effect is distance-dependent, diminishing as the number of bonds between the fluorine and the ionizable group increases. For example, gem-difluorination (CF₂) has a pronounced effect, with studies on functionalized cycloalkanes showing that a CF₂ group can decrease the pKa of a carboxylic acid by 0.3-0.5 units.[8][11] This modulation is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Lipophilicity (LogP): A Context-Dependent Parameter

The effect of fluorination on lipophilicity is one of the most misunderstood aspects. A common misconception is that fluorine always increases lipophilicity. While replacing a hydrogen with a single fluorine atom often leads to a modest increase in the partition coefficient (LogP), this is not a universal rule.[8]

In polyfluorinated systems, particularly those with cis-1,2 or cis-1,3 arrangements, the molecule can become highly polarized. This creates a "face-polarized" or "Janus face" cyclohexane, with one face being electron-rich (hydrophilic) and the other being electron-poor (hydrophobic).[11] This polarization can lead to a decrease in overall lipophilicity and an increase in aqueous solubility, a highly desirable outcome in drug design. Gem-difluorination, for instance, has been shown to decrease LogP values by 0.54-0.55 units in certain bicyclic systems.[11]

Compound StructureDerivative TypepKa (Amine)LogP (Calculated)Reference
CyclohexylamineNon-fluorinated~10.61.88Standard Value
trans-4-FluorocyclohexylamineMonofluorinated~10.11.95[8]
4,4-Difluorocyclohexylaminegem-Difluorinated~9.61.65[8][11]
Table 1: Impact of Fluorination on Physicochemical Properties of Cyclohexylamine Derivatives. Data illustrates the decrease in basicity (lower pKa) and the non-linear effect on lipophilicity (LogP).

Synthetic Strategies and Methodologies

The synthesis of fluorinated cyclohexanes requires specialized reagents and techniques. Method selection depends on the desired fluorination pattern, substrate compatibility, and scalability.

Key Synthetic Approaches
  • Nucleophilic Deoxyfluorination: This is one of the most common methods, involving the replacement of a hydroxyl group with fluorine. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues (Deoxo-Fluor®, XtalFluor®) are widely used to convert cyclohexanols into the corresponding fluorocyclohexanes.[9]

  • Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF₄) can be used to add fluorine across a double bond in a cyclohexene ring or to fluorinate enolates derived from cyclohexanones.

  • From Fluorinated Building Blocks: A powerful strategy involves starting with commercially available, simple fluorinated molecules and building the cyclohexane ring or elaborating upon an existing fluorinated core. This approach is often more reliable and scalable for complex targets.[9][12]

G SM Cyclohexanol Derivative (R-C₆H₁₀-OH) Reagent Deoxyfluorination Reagent (e.g., Deoxo-Fluor®) SM->Reagent 1. Dissolve in DCM 2. Cool to 0 °C Product Fluorocyclohexane Product (R-C₆H₁₀-F) Reagent->Product Slow Addition Stir at RT Workup Aqueous Work-up & Purification (Chromatography) Product->Workup

Figure 2: General workflow for a nucleophilic deoxyfluorination reaction to synthesize a fluorocyclohexane derivative.

Experimental Protocol: Synthesis of cis-4-Fluorocyclohexanecarboxylic Acid

This protocol describes a representative nucleophilic deoxyfluorination of a commercially available cyclohexanol derivative.

Materials:

  • trans-4-Hydroxycyclohexanecarboxylic acid

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add trans-4-hydroxycyclohexanecarboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly, add Deoxo-Fluor® (1.2 eq) to the stirred solution via syringe over 10-15 minutes. Caution: Deoxyfluorination reagents are moisture-sensitive and can release HF gas upon quenching. Handle in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired cis-4-fluorocyclohexanecarboxylic acid. The stereochemistry is inverted during the Sₙ2 reaction.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Essential Characterization: The Power of ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing fluorinated molecules. ¹⁹F NMR, in particular, offers several distinct advantages.[13][14]

  • High Sensitivity & 100% Abundance: The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, resulting in high sensitivity comparable to that of ¹H NMR.[15]

  • No Background Signal: Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from endogenous background signals, making it an excellent tool for in vitro and in vivo studies.[15]

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, providing excellent signal dispersion and making it easier to resolve signals from different fluorine environments within a molecule.[13]

  • Structural Information: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. Furthermore, through-bond (J-coupling) and through-space (NOE) interactions with nearby ¹H, ¹³C, or other ¹⁹F nuclei provide a wealth of information about molecular connectivity and conformation.[16][17]

Case Studies: Fluorinated Cyclohexanes in Marketed Drugs

The theoretical benefits of incorporating fluorinated cyclohexane rings are validated by their presence in several FDA-approved drugs.[18]

  • Maraviroc (Selzentry®): An anti-HIV agent, Maraviroc is a CCR5 receptor antagonist. Its structure features a 4,4-difluorocyclohexane ring. The gem-difluoro group was introduced to block a site of metabolic oxidation observed in earlier analogues.[9] This modification significantly improved the drug's oral bioavailability and pharmacokinetic profile, demonstrating a classic application of fluorine for metabolic shielding.[19]

  • Ivosidenib (Tibsovo®): An inhibitor of isocitrate dehydrogenase 1 (IDH1) used to treat acute myeloid leukemia, Ivosidenib also contains a 4,4-difluorocyclohexane moiety.[9] In this context, the gem-difluoro group acts as a polar, yet lipophilic, bioisostere. It helps to correctly orient the molecule within the enzyme's active site while improving metabolic stability.[19]

  • Sitafloxacin (Gracevit®): A fluoroquinolone antibiotic, Sitafloxacin incorporates a complex fluorinated side chain that includes a fluorinated cyclopropane, not a cyclohexane. However, it is often cited in reviews of fluorinated cycloalkanes as an example of how fluorinated saturated rings contribute to the potency and spectrum of activity of a drug class.[9][12]

Bioisosteric Replacement Strategies

In drug design, a bioisostere is a chemical substituent that can be interchanged with another group to create a new molecule with similar biological properties.[20][21] Fluorinated cyclohexane derivatives are versatile bioisosteres.

  • gem-Difluorocyclohexane as a Carbonyl Mimic: The C(sp³)-CF₂ group can act as a non-hydrolyzable mimic of a carbonyl group (C(sp²)=O). While sterically different, the CF₂ group possesses a strong dipole moment similar to a carbonyl, allowing it to replicate key polar interactions in a binding site.[7]

  • Fluorinated Cyclohexane as a Phenyl Ring Mimic: A cyclohexane ring can serve as a 3D, non-aromatic replacement for a phenyl ring to improve properties like solubility and metabolic stability. Adding fluorine atoms to the cyclohexane allows medicinal chemists to mimic the electronic properties (e.g., the quadrupole moment) of a substituted phenyl ring, providing a more sophisticated bioisosteric replacement.

G Parent Parent Scaffold (e.g., Phenyl Ring) Bioisostere Bioisosteric Replacement (gem-Difluorocyclohexane) Parent->Bioisostere Replacement Prop1 Improved Metabolic Stability Bioisostere->Prop1 Prop2 Modulated Lipophilicity Bioisostere->Prop2 Prop3 Enhanced 3D Character Bioisostere->Prop3

Figure 3: Logical relationship showing the use of a gem-difluorocyclohexane as a bioisostere for a parent scaffold to achieve improved drug-like properties.

Conclusion and Future Outlook

Fluorinated cyclohexane derivatives represent a mature yet continually evolving tool in the medicinal chemist's armamentarium. Their value lies not in a single property, but in the multifaceted and tunable influence they exert on a molecule's conformation, metabolism, and physicochemical profile. The strategic placement of fluorine, guided by a mechanistic understanding of its stereoelectronic effects, allows for the rational design of drug candidates with superior ADME properties and enhanced biological activity.

Future advancements will likely focus on the development of novel and more efficient late-stage fluorination techniques for complex cyclohexane-containing molecules. Furthermore, as our understanding of protein-ligand interactions deepens, the use of fluorinated cyclohexanes to create highly specific and potent inhibitors through subtle conformational and electronic effects will undoubtedly expand, leading to the next generation of innovative therapeutics.

References

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  • O'Hagan, D., et al. (2017). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. ACS Publications. Available at: [Link]

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  • Wikipedia. (n.d.). Organofluorine chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • Anonymous. (2024). (A) Face‐polarized fluorinated cycloalkanes reported by O'Hagan and... ResearchGate. Available at: [Link]

  • Tysoe, C., & Withers, S. G. (2014). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Johnson, B. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Publications. Available at: [Link]

  • Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Silverman, R. B., & Abeles, R. H. (2006). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH. Available at: [Link]

  • Anonymous. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. Available at: [Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC - PubMed Central. Available at: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

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  • Isanbor, C., & O'Hagan, D. (2006). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. Available at: [Link]

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  • Anonymous. (n.d.). Common bioisosteres of different functional groups. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Factors affecting conformations of fluorinated cycloalkyl derivatives. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. Available at: [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Dalvit, C., & Vulpetti, A. (2010). 19F NMR applications in chemical biology. Request PDF - ResearchGate. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry. Semantic Scholar. Available at: [Link]

  • Skinner, T. E., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. ACS Publications. Available at: [Link]

  • Anonymous. (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Semantic Scholar. Available at: [Link]

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Sources

An In-depth Technical Guide to 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Within this context, fluorinated alicyclic rings, such as the 4,4-difluorocyclohexane motif, have emerged as valuable building blocks. The gem-difluoro substitution on the cyclohexane ring introduces a rigidified conformation and alters the lipophilicity and pKa of adjacent functional groups, providing medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. This guide provides a comprehensive technical overview of a specific and important derivative in this class: 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid.

This document will delve into the synthesis of this compound, starting from its logical precursors, and explore its physicochemical properties and potential applications as a key intermediate in the development of novel therapeutics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in the table below. These properties are crucial for its application as a fragment or intermediate in drug design.

PropertyValueSource
CAS Number 1389315-01-8[1][2]
Molecular Formula C₉H₁₄F₂O₂[1]
Molecular Weight 192.21 g/mol [3]
Predicted Boiling Point 258.4±40.0 °C[4]
Predicted pKa 4.30±0.48[4]
Predicted Density 1.16±0.1 g/cm³[4]

Synthesis of the Core Scaffold: 4,4-Difluorocyclohexanecarboxylic Acid

The journey to this compound begins with the synthesis of its parent scaffold, 4,4-difluorocyclohexanecarboxylic acid. This precursor is typically prepared from a commercially available starting material, ethyl 4-oxocyclohexanecarboxylate.

Step 1: Geminal Difluorination of Ethyl 4-Oxocyclohexanecarboxylate

The key transformation in the synthesis of the core scaffold is the conversion of the ketone in ethyl 4-oxocyclohexanecarboxylate to a geminal difluoride. This is commonly achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).

Experimental Protocol:

  • In a fume hood, a solution of ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene is prepared in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • The solution is cooled to 0 °C in an ice bath.

  • Diethylaminosulfur trifluoride (DAST) (1.1 to 1.5 equivalents) is added dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product, ethyl 4,4-difluorocyclohexanecarboxylate, is purified by vacuum distillation or column chromatography on silica gel.[2]

Synthesis_Step1 start Ethyl 4-oxocyclohexanecarboxylate reagent DAST Dichloromethane, 0 °C to rt start->reagent product Ethyl 4,4-difluorocyclohexanecarboxylate reagent->product caption Figure 1: Geminal difluorination.

Figure 1: Geminal difluorination.
Step 2: Hydrolysis of the Ester to the Carboxylic Acid

The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is a standard procedure, typically carried out under basic conditions.[5]

Experimental Protocol:

  • Ethyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water.[5]

  • An excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents), is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated to ensure complete hydrolysis.

  • After the reaction is complete (monitored by TLC), the THF is removed under reduced pressure.

  • The aqueous solution is acidified to a pH of approximately 2-3 with a strong acid, such as hydrochloric acid.

  • The precipitated solid, 4,4-difluorocyclohexanecarboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.[5]

Synthesis_Step2 start Ethyl 4,4-difluorocyclohexanecarboxylate reagent 1. LiOH, THF/H₂O 2. HCl (aq) start->reagent product 4,4-Difluorocyclohexanecarboxylic acid reagent->product caption Figure 2: Ester hydrolysis. Synthesis_Step3 start Ethyl 4,4-difluorocyclohexanecarboxylate reagent1 1. LDA, THF, -78 °C 2. Ethyl iodide start->reagent1 intermediate Ethyl 1-ethyl-4,4-difluorocyclohexane-1-carboxylate reagent1->intermediate reagent2 1. LiOH, THF/H₂O 2. HCl (aq) intermediate->reagent2 product This compound reagent2->product caption Figure 3: Proposed α-ethylation and hydrolysis.

Figure 3: Proposed α-ethylation and hydrolysis.

Discussion and Mechanistic Insights

The choice of LDA as the base is critical for the successful α-alkylation. Its bulky nature minimizes side reactions such as nucleophilic attack on the ester carbonyl group. The low reaction temperature (-78 °C) is necessary to ensure the kinetic deprotonation of the α-carbon and to maintain the stability of the resulting enolate.

The presence of the gem-difluoro group at the 4-position of the cyclohexane ring is not expected to significantly interfere with the α-alkylation reaction. However, its electron-withdrawing nature may slightly increase the acidity of the α-proton, potentially facilitating its removal by LDA.

Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The 1,1-disubstituted-4,4-difluorocyclohexane motif offers several advantages:

  • Conformational Rigidity: The gem-difluoro group restricts the conformational flexibility of the cyclohexane ring, which can lead to a more defined presentation of pharmacophoric elements and improved binding to biological targets.

  • Modulation of Physicochemical Properties: The ethyl group at the 1-position provides a lipophilic handle, while the carboxylic acid offers a point for further chemical modification or can act as a key interacting group with a biological target. The fluorine atoms can modulate the pKa of the carboxylic acid and influence the overall lipophilicity of the molecule.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine atoms can block sites of metabolism, leading to an improved pharmacokinetic profile of a drug candidate.

While specific examples of marketed drugs containing the this compound moiety are not publicly disclosed, its structural features are highly desirable in modern medicinal chemistry. It serves as a key intermediate for the synthesis of compounds targeting a wide range of diseases.

Conclusion

This compound represents a strategically important building block in the arsenal of medicinal chemists. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through a logical sequence of well-established reactions. The combination of a conformationally constrained and metabolically robust difluorinated cyclohexane core with a versatile carboxylic acid and a lipophilic ethyl group makes this compound a highly attractive starting point for the design and synthesis of novel drug candidates. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such fluorinated building blocks is set to expand, further cementing their role in the future of drug discovery.

References

  • Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry (Weinheim an der Bergstrasse, Germany), 24(47), 12291–12297. [Link]

  • MySkinRecipes. (n.d.). ethyl 4,4-difluorocyclohexane-1-carboxylate. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2009106619A1 - Process for preparing alkyl 4,4-difluoroacetoacetates.
  • Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
  • ChemBK. (n.d.). ethyl 4,4-difluorocyclohexanecarboxylate. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). DE4430668B4 - Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures.
  • ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved January 19, 2026, from [Link]

  • Global Substance Registration System. (n.d.). ETHYL 4,4-DIFLUOROCYCLOHEXANECARBOXYLATE. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US4348410A - Cyclohexane carboxylic acid derivatives.

Sources

An In-Depth Technical Guide to 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid: Sourcing, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Scaffolds in Modern Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The gem-difluoro motif, particularly on a cyclohexane ring, offers a compelling structural element for drug design. The 4,4-difluorocyclohexane scaffold introduces a polar, yet lipophilic, and conformationally restricted moiety that can serve as a valuable building block in the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, a promising building block for drug discovery, covering its commercial availability, synthesis, and potential applications.

Commercial Availability and Sourcing of this compound

This compound (CAS No. 1389315-01-8) is available from a number of specialized chemical suppliers. Researchers can procure this compound in varying quantities, from milligrams to kilograms, to support early-stage research and development activities. When sourcing this building block, it is crucial to consider purity, availability of analytical data (e.g., NMR, HPLC, LC-MS), and the supplier's ability to scale up production if required.

Below is a comparative table of some of the key suppliers of this compound and its immediate precursor, ethyl 4,4-difluorocyclohexane-1-carboxylate.

SupplierProduct NameCAS NumberPurityAvailable Quantities
AChemBlockThis compound1389315-01-897%Inquire
BLDpharmThis compound1389315-01-8InquireInquire (NMR, HPLC, LC-MS data available)
MySkinRecipesethyl 4,4-difluorocyclohexane-1-carboxylate178312-47-5>97%5g, 10g, 25g, 100g
ChemicalBook1-Ethyl-4,4-difluorocyclohexane-1-carboxxylic acid1389315-01-8InquireInquire

Synthetic Pathways and Methodologies

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available ethyl 4,4-difluorocyclohexane-1-carboxylate: 1) alkylation of the ester at the C-1 position with an ethyl group, followed by 2) hydrolysis of the resulting ethyl ester to the desired carboxylic acid.

A plausible synthetic workflow is depicted below:

G start Ethyl 4,4-difluorocyclohexane-1-carboxylate step1 Alkylation start->step1 intermediate Ethyl 1-ethyl-4,4-difluorocyclohexane-1-carboxylate step1->intermediate 1. Strong Base (e.g., LDA) 2. Ethyl Iodide step2 Hydrolysis intermediate->step2 end This compound step2->end Base or Acid Catalysis (e.g., LiOH, H2O/THF)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

Step 1: Alkylation of Ethyl 4,4-difluorocyclohexanecarboxylate

The alkylation of the α-carbon to the ester group requires a strong, non-nucleophilic base to generate the enolate, followed by reaction with an ethylating agent. A well-established method for such transformations involves the use of Lithium Diisopropylamide (LDA).

  • Materials and Reagents:

    • Ethyl 4,4-difluorocyclohexanecarboxylate

    • Diisopropylamine

    • n-Butyllithium (n-BuLi) in hexanes

    • Ethyl iodide

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas

  • Procedure:

    • LDA Preparation (In situ): In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form the LDA solution.

    • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared LDA solution to the ester solution via cannula or syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Alkylation: To the enolate solution, add ethyl iodide (1.2 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product, ethyl 1-ethyl-4,4-difluorocyclohexane-1-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 1-ethyl-4,4-difluorocyclohexane-1-carboxylate

The hydrolysis of the ethyl ester to the carboxylic acid can be effectively achieved using basic conditions, a process also known as saponification. This reaction is generally high-yielding and proceeds under mild conditions.

  • Materials and Reagents:

    • Ethyl 1-ethyl-4,4-difluorocyclohexane-1-carboxylate

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Reaction Setup: Dissolve ethyl 1-ethyl-4,4-difluorocyclohexane-1-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., a 2:1 v/v ratio).

    • Hydrolysis: Add lithium hydroxide monohydrate (approximately 5 equivalents) to the stirred solution. Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Work-up: Dilute the reaction mixture with ethyl acetate. Carefully acidify the aqueous layer to a pH of 3-4 with 1 M HCl.

    • Extraction: Separate the organic layer and extract the aqueous layer one more time with ethyl acetate.

    • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Physicochemical and Spectroscopic Properties

The introduction of the gem-difluoro group at the 4-position of the cyclohexane ring significantly influences the molecule's properties. The strong electron-withdrawing nature of the fluorine atoms is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog.

Expected Spectroscopic Characteristics:

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band between 1760 and 1690 cm⁻¹.

  • ¹H NMR Spectroscopy: The acidic proton of the carboxylic acid will appear as a broad singlet in the downfield region, typically between 10-13 ppm. The protons of the ethyl group and the cyclohexane ring will show characteristic multiplets in the upfield region.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm. The carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling.

  • Mass Spectrometry: The mass spectrum will likely show a molecular ion peak, and common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Applications in Drug Discovery and Medicinal Chemistry

The 4,4-difluorocyclohexane motif is a valuable bioisostere for various groups in drug design. Its rigidified nature can help in locking in a desired conformation for optimal binding to a target protein. Furthermore, the gem-difluoro group can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.

While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its potential utility in several therapeutic areas. For instance, the related 4,4-difluorocyclohexanecarboxylic acid is a known intermediate in the synthesis of macrolide antibiotics and CCR5 antagonists. The introduction of an ethyl group at the 1-position provides an additional vector for exploring structure-activity relationships and optimizing ligand-protein interactions.

The logical flow for utilizing this building block in a drug discovery program is outlined below:

G start This compound step1 Amide Coupling start->step1 Activation (e.g., HATU, EDCI) Amine nucleophile intermediate Amide Derivatives step1->intermediate step2 Biological Screening intermediate->step2 end Lead Compound Identification step2->end

Figure 2: General workflow for the application of the title compound in drug discovery.

Conclusion

This compound represents a valuable and commercially accessible building block for medicinal chemists. Its synthesis is achievable through standard organic transformations, and its unique structural and electronic properties make it an attractive scaffold for the design of novel therapeutics with potentially enhanced pharmacological profiles. As the demand for more sophisticated and effective drug candidates continues to grow, the exploration of fluorinated building blocks like the one detailed in this guide will undoubtedly play a crucial role in advancing the field of drug discovery.

References

  • [Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts]([Link]

Methodological & Application

Application Notes and Protocols for 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid. This building block offers a unique combination of a sterically demanding quaternary alpha-carbon, a lipophilic ethyl group, and the metabolism-blocking and conformation-modulating effects of a gem-difluorinated cyclohexane ring. We will delve into the scientific rationale for its use, its physicochemical properties, a proposed synthetic protocol, and detailed methodologies for its incorporation into lead compounds, with a focus on amide bond formation.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1] The gem-difluoromethylene (CF2) group, in particular, has garnered significant attention as a bioisostere for various functionalities and for its profound impact on molecular properties.[2] this compound emerges as a valuable building block that leverages these benefits within a conformationally restricted aliphatic scaffold.

The presence of the gem-difluoro group at the 4-position of the cyclohexane ring introduces several key advantages:

  • Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism, often blocking common metabolic pathways and increasing the half-life of a drug candidate.[2]

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms influence the acidity of the carboxylic acid and the lipophilicity (LogP) of the molecule in a predictable manner.[2][3]

  • Conformational Control: The bulky CF2 group can lock the cyclohexane ring in a preferred conformation, reducing the entropic penalty upon binding to a biological target.

  • Bioisosterism: The CF2 group can act as a bioisostere of a carbonyl group or other functionalities, allowing for fine-tuning of target interactions.

The addition of an ethyl group at the alpha-position to the carboxylic acid introduces a lipophilic handle and creates a sterically hindered quaternary center, which can be exploited to probe the steric tolerance of a binding pocket and to further enhance metabolic stability by shielding the adjacent carboxylic acid and the newly formed amide bond from enzymatic degradation.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely available, we can infer its properties from predictions and data on closely related analogs.

Physicochemical Properties
PropertyPredicted/Estimated ValueRationale and References
CAS Number 1389315-01-8[4][5]
Molecular Formula C9H14F2O2[4][6]
Molecular Weight 192.20 g/mol [4][6]
Boiling Point 258.4 ± 40.0 °CPredicted value.[4][6]
Density 1.16 ± 0.1 g/cm³Predicted value.[4][6]
pKa 4.30 ± 0.48Predicted value. The gem-difluoro group is expected to lower the pKa compared to a non-fluorinated analog due to its electron-withdrawing inductive effect.[3][4][6]
LogP (calculated) ~2.0 - 2.5Estimated based on analogs. The ethyl group increases lipophilicity, while the polar carboxylic acid and the fluorine atoms contribute to a balanced profile.
Spectroscopic Characterization (Expected)
  • ¹H NMR: Protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region. The ethyl group will show a characteristic quartet and triplet. The carboxylic acid proton will be a broad singlet.

  • ¹³C NMR: The spectrum will show distinct signals for the quaternary carbon, the CF2 carbon (with a large C-F coupling constant), the carbonyl carbon, and the carbons of the cyclohexane ring and the ethyl group.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a complex multiplet due to coupling with the neighboring protons. The chemical shift will be in the typical range for aliphatic gem-difluoro compounds.

  • Mass Spectrometry (EI): The molecular ion peak may be observed. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), COOH (M-45), and cleavage of the ethyl group.[7]

Synthesis of this compound

A plausible synthetic route to the title compound starts from the commercially available ethyl 4,4-difluorocyclohexane-1-carboxylate. The synthesis involves two key steps: alpha-alkylation and ester hydrolysis.

G start Ethyl 4,4-difluorocyclohexane-1-carboxylate step1 1. LDA, THF, -78 °C 2. Ethyl iodide start->step1 Alkylation intermediate Ethyl 1-ethyl-4,4-difluorocyclohexane-1-carboxylate step1->intermediate step2 LiOH, THF/H₂O intermediate->step2 Hydrolysis product This compound step2->product

Figure 1: Proposed synthesis of the target compound.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 4,4-difluorocyclohexane-1-carboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at -78 °C.

  • Enolate Formation and Alkylation: To the freshly prepared LDA solution, add a solution of ethyl 4,4-difluorocyclohexane-1-carboxylate (1.0 eq.) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete enolate formation. Add ethyl iodide (1.5 eq.) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Purification of the Ester: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude ethyl 1-ethyl-4,4-difluorocyclohexane-1-carboxylate by column chromatography on silica gel.

  • Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water (e.g., 2:1 v/v). Add an excess of lithium hydroxide (e.g., 5 eq.) and stir the mixture vigorously at room temperature overnight.[8]

  • Work-up and Isolation of the Carboxylic Acid: Acidify the reaction mixture to pH ~2-3 with 1 M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Application in Drug Discovery: Amide Bond Formation

Due to the sterically hindered nature of the alpha-quaternary center, standard amide coupling conditions may result in low yields.[9][10] Therefore, the use of more robust coupling protocols is recommended.

G cluster_reactants Reactants cluster_reagents Reagents acid 1-Ethyl-4,4-difluorocyclohexane- 1-carboxylic acid product Target Amide acid->product amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->product coupling Coupling Reagents (e.g., HATU, COMU) coupling->product base Base (e.g., DIPEA, 2,4,6-Collidine) base->product

Figure 2: General workflow for amide coupling.

Protocol 2: Amide Coupling with HATU

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.

  • Addition of Reagents: Add the amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.0-3.0 eq.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography on silica gel.

Rationale for Experimental Choices and Troubleshooting

  • Choice of Base for Alkylation: LDA is a strong, non-nucleophilic base, ideal for generating the enolate of the starting ester without competing side reactions.

  • Amide Coupling Reagents: For sterically hindered carboxylic acids, potent coupling reagents like HATU or COMU are often more effective than standard reagents like DCC or EDC/HOBt.[11]

  • Choice of Base for Amide Coupling: A hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine is crucial to prevent side reactions with the activated carboxylic acid intermediate.

  • Troubleshooting Low Yields in Amide Coupling:

    • Increase reaction time and/or temperature.

    • Use a more potent coupling reagent (e.g., COMU).

    • Consider converting the carboxylic acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the amine.

Conclusion

This compound represents a sophisticated building block for medicinal chemists aiming to introduce favorable drug-like properties into their lead compounds. The gem-difluorinated cyclohexane core offers enhanced metabolic stability and conformational rigidity, while the alpha-ethyl group provides a tool for probing steric interactions and further blocking metabolic attack. The provided protocols offer a starting point for the synthesis and incorporation of this valuable fragment, enabling the exploration of new chemical space in drug discovery programs.

References

  • Holovach, S., Melnykov, K. P., Skreminskiy, A., Herasymchuk, M., Tavlui, O., Aloshyn, D., Borysko, P., Rozhenko, A. B., Ryabukhin, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Holovach, S., Melnykov, K. P., Skreminskiy, A., Herasymchuk, M., Tavlui, O., Aloshyn, D., Borysko, P., Rozhenko, A. B., Ryabukhin, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry (Weinheim an der Bergstrasse, Germany), 28(19), e202200331.
  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

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  • ethyl 4,4-difluorocyclohexane-1-carboxylate. MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv. (2022, January 25). Retrieved January 19, 2026, from [Link]

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  • Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. Journal of Organic Chemistry. (2019, December 6). Retrieved January 19, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. (n.d.). Retrieved January 19, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. Journal of Organic Chemistry. (2001, November 2). Retrieved January 19, 2026, from [Link]

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  • The synthesis of sterically hindered amides. PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. (n.d.). Retrieved January 19, 2026, from [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. (n.d.). Retrieved January 19, 2026, from [Link]

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Sources

Application Notes and Protocols: 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid as a Bioisostere for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Carboxylic Acid Bioisosteres

The carboxylic acid functional group is a cornerstone of molecular recognition in biological systems, capable of forming potent ionic and hydrogen bond interactions with protein targets. However, its inherent acidity and polarity often lead to significant liabilities in drug development, including poor oral bioavailability, rapid metabolism, and potential for idiosyncratic toxicity.[1][2] To mitigate these issues while preserving essential binding interactions, medicinal chemists frequently employ bioisosteric replacement—a strategy of substituting a functional group with another that possesses similar physicochemical properties.[3][4] This guide focuses on 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, a novel bioisostere designed to mimic the spatial and electronic features of a traditional carboxylic acid while offering distinct advantages in a drug discovery context.

The Emergence of Fluorinated Alicyclic Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modulate physicochemical properties.[5] The gem-difluoro group (CF2), in particular, serves as a powerful tool. When incorporated into a cyclohexane ring at the 4-position, it imparts significant effects on the molecule's acidity, lipophilicity, and metabolic fate.[6][7] The this compound motif offers a conformationally restricted, lipophilic scaffold that presents the carboxylic acid functionality in a defined spatial orientation, while the gem-difluoro group provides a shield against metabolic attack.

Physicochemical Properties and Bioisosteric Comparison

The strategic advantage of this compound lies in its nuanced modulation of key physicochemical parameters compared to a simple carboxylic acid or its non-fluorinated counterpart.

CompoundStructurepKa (Predicted)Predicted LogPKey Features
Benzoic Acid 4.201.87Planar, aromatic. Prone to phase II metabolism.
1-Ethylcyclohexane-1-carboxylic acid ~4.9~2.8Non-planar, increased lipophilicity. Vulnerable to aliphatic hydroxylation.
This compound 4.30 ± 0.48[8]~2.5Non-planar, conformationally restricted. gem-difluoro group blocks metabolism and lowers pKa.[6]

Note: Experimental values for this compound are not widely available in the literature; pKa is a predicted value.

The gem-difluoro group exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion upon deprotonation. This results in a lower pKa compared to its non-fluorinated analog, making it a stronger acid and more closely mimicking the acidity of aromatic carboxylic acids like benzoic acid.[9] This modulation of acidity can be critical for maintaining binding affinity to the target protein.

Synthesis and Purification Protocols

While a specific protocol for this compound is not extensively documented, a reliable synthesis can be adapted from the established preparation of its precursors and analogs. The proposed synthetic route involves three key stages: synthesis of the ethyl ester precursor, alkylation, and final hydrolysis.

Experimental Workflow: Synthesis

G cluster_0 Stage 1: Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Hydrolysis A Ethyl 4-oxocyclohexanecarboxylate B Fluorination with DAST A->B DAST, CCl4, 0°C to RT C Ethyl 4,4-difluorocyclohexanecarboxylate B->C Workup & Distillation D Ethyl 4,4-difluorocyclohexanecarboxylate E Deprotonation with LDA D->E LDA, THF, -78°C F Reaction with Ethyl Iodide E->F EtI, -78°C to RT G Ethyl 1-ethyl-4,4-difluorocyclohexanecarboxylate F->G Aqueous Workup H Ethyl 1-ethyl-4,4-difluorocyclohexanecarboxylate I Saponification with LiOH H->I LiOH, THF/H2O, RT J This compound I->J Acidic Workup & Extraction

Caption: Proposed three-stage synthesis of the target bioisostere.

Protocol 1: Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate

This protocol is adapted from the known synthesis of the precursor ester.[10][11]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethylaminosulfur trifluoride (DAST) (7.7 mL, 58 mmol) in 75 mL of anhydrous carbon tetrachloride (CCl₄). Cool the solution to 0°C in an ice bath.

  • Addition of Ketone: Slowly add a solution of ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol) in 25 mL of anhydrous CCl₄ to the DAST solution via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of ice-cold water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic phase, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to yield ethyl 4,4-difluorocyclohexanecarboxylate as a colorless oil.[10]

Protocol 2: Synthesis of this compound

This protocol is a standard alpha-alkylation followed by saponification.

  • Alkylation:

    • In a flame-dried flask under nitrogen, prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous THF at -78°C.

    • Slowly add a solution of ethyl 4,4-difluorocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF. Stir for 1 hour at -78°C.

    • Add ethyl iodide (1.2 equivalents) and allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench with saturated ammonium chloride solution and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude ethyl 1-ethyl-4,4-difluorocyclohexanecarboxylate. This intermediate can be purified by column chromatography or used directly in the next step.

  • Hydrolysis:

    • Dissolve the crude ester from the previous step (1.0 equivalent) in a mixture of THF (12 mL) and water (6 mL).[12]

    • Add lithium hydroxide monohydrate (5.0 equivalents).[12]

    • Stir the mixture vigorously at room temperature overnight. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and adjust the pH to ~4 with 1 M HCl.

    • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

    • Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate to dryness to yield this compound.[12]

Application in Metabolic Stability Assessment

The primary rationale for employing the this compound bioisostere is to enhance metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation. The gem-difluoro group at the 4-position of the cyclohexane ring replaces metabolically labile C-H bonds with robust C-F bonds, effectively preventing hydroxylation at this site.[1]

Metabolic Pathway Comparison

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Bioisostere A 1-Ethylcyclohexane-1-carboxylic acid B CYP-mediated Oxidation (e.g., CYP3A4, 2D6) A->B Metabolically Labile Site C 4-Hydroxy Metabolite B->C D This compound E CYP-mediated Oxidation D->E Metabolically Stable Site F Metabolism Blocked E->F No Reaction

Caption: Blocking of metabolic oxidation by gem-difluorination.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to compare the metabolic stability of a parent drug, its non-fluorinated analog, and the fluorinated bioisostere.

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each test compound (10 mM in DMSO).

    • In a 96-well plate, add phosphate buffer (100 mM, pH 7.4), the test compound (final concentration 1 µM), and pooled human liver microsomes (final concentration 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

    • For the negative control (T=0), add quenching solution before the NADPH solution.

  • Time Points and Quenching:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the half-life (t½) and in vitro intrinsic clearance (CLint) from the slope of the linear regression.

Conclusion and Future Perspectives

This compound represents a sophisticated bioisostere that offers a compelling combination of features for medicinal chemists. By mimicking the essential properties of a carboxylic acid while providing a metabolically robust and conformationally defined scaffold, it has the potential to overcome common liabilities in drug development. The protocols and data presented here provide a framework for the synthesis, characterization, and application of this valuable building block. Further experimental validation of its physicochemical properties and its successful incorporation into drug discovery programs will undoubtedly solidify its role as a key tool in the design of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of gem-Difluorocyclohexanes in Improving Metabolic Stability.
  • ResearchGate. (2025). Top: Comparison of the pKa differences between fluorinated and non-fluorinated cyclic carboxylic acids. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Reactivity comparison of Ethyl 4,4-dichlorocyclohexanecarboxylate vs.
  • ChemBK. (2024). ethyl 4,4-difluorocyclohexanecarboxylate. Retrieved from [Link]

  • BenchChem. (2025).
  • Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • MySkinRecipes. (n.d.). ethyl 4,4-difluorocyclohexane-1-carboxylate. Retrieved from [Link]

  • WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

  • PubMed. (2013). Carboxylic acid (bio)isosteres in drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.
  • ResearchGate. (n.d.). (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

Sources

Application Notes and Protocols for Amide Coupling of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Sterically Demanding and Electronically Deactivated Substrate

The synthesis of amides is a cornerstone of modern drug discovery and development. However, the formation of an amide bond with structurally complex carboxylic acids, such as 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, presents significant synthetic hurdles. This particular substrate combines two key challenges: steric hindrance and electronic deactivation. The quaternary carbon center bearing the carboxylic acid is sterically encumbered by the ethyl group and the cyclohexane ring. Furthermore, the gem-difluoro group at the 4-position exerts a strong electron-withdrawing effect, reducing the nucleophilicity of the carboxylate and rendering the carboxylic acid less reactive.[1][2]

Standard amide coupling protocols often fail or provide disappointingly low yields with such challenging substrates.[1][3] This guide, designed for senior application scientists, provides an in-depth analysis of robust amide coupling strategies and detailed, field-proven protocols to successfully synthesize amides from this compound. We will explore the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research.

Understanding the Substrate: Steric and Electronic Considerations

The structure of this compound necessitates a careful selection of coupling reagents and reaction conditions.

  • Steric Hindrance: The bulky ethyl group and the cyclohexane backbone physically obstruct the approach of the amine to the activated carboxylic acid intermediate.[1][4] This steric congestion slows down the rate of reaction and can lead to the predominance of side reactions.

  • Electronic Effects: The two fluorine atoms on the cyclohexane ring are highly electronegative, leading to a significant inductive electron-withdrawing effect.[5] This effect deactivates the carboxylic acid, making it a weaker nucleophile upon deprotonation and a less reactive electrophile upon activation.[1]

These combined factors demand coupling strategies that generate highly reactive intermediates to overcome the high activation energy barrier of the reaction.[1]

Recommended Amide Coupling Protocols

Based on a comprehensive review of modern amide coupling methodologies, we present three robust protocols tailored for this compound. The choice of protocol will depend on the nature of the amine coupling partner (primary, secondary, electron-rich, or electron-poor) and the desired scale of the reaction.

Protocol 1: The High-Reactivity Aminium/Uronium Salt Approach using HATU

Aminium/uronium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are renowned for their high efficiency in coupling sterically hindered and electron-deficient substrates.[6][7][8] HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid by forming a highly reactive OAt-active ester.[9] The 7-azabenzotriazole (HOAt) moiety in HATU is known to accelerate the coupling and suppress racemization.[8]

Mechanism of Action with HATU:

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, DIPEA HATU HATU HATU->ActiveEster DIPEA DIPEA DIPEA->ActiveEster Amide R-CONH-R' ActiveEster->Amide + R'-NH2 Amine R'-NH2 Amine->Amide EDC_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBtEster HOBt-Active Ester Acylisourea->HOBtEster + HOBt HOBt HOBt HOBt->HOBtEster Amide R-CONH-R' HOBtEster->Amide + R'-NH2 Amine R'-NH2 Amine->Amide AcylFluoride_Workflow Start This compound AcylFluoride In-situ generation of Acyl Fluoride (+ Fluorinating Agent, Base) Start->AcylFluoride AmineAddition Addition of Amine (R'-NH2) AcylFluoride->AmineAddition Reaction Amide Bond Formation (Elevated Temperature may be required) AmineAddition->Reaction Product Target Amide Reaction->Product

Sources

Esterification reactions of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The this compound scaffold is a prime example of a building block designed to leverage these benefits. Its esters are valuable intermediates for creating more complex derivatives, such as amides and other functionalized molecules, for agrochemical, pharmaceutical, and materials science research.

However, the structure of this particular carboxylic acid presents a significant synthetic challenge. The carboxylic acid group is attached to a tertiary carbon atom, creating substantial steric hindrance around the reaction center. This steric bulk can severely limit the effectiveness of standard esterification methods. This guide provides a detailed analysis of suitable esterification strategies, offering robust protocols and explaining the mechanistic rationale behind them to empower researchers to successfully synthesize esters from this challenging substrate.

Comparative Analysis of Esterification Methodologies

The choice of esterification method is critical when dealing with a sterically hindered substrate like this compound. Classical methods may prove inefficient, necessitating the use of more advanced coupling agents or activation strategies.

MethodActivating Agent / CatalystTemperatureKey AdvantagesKey DisadvantagesSuitability for this Substrate
Fischer-Speier Esterification Strong Acid (e.g., H₂SO₄, TsOH)High (Reflux)Inexpensive reagents, simple procedure.[1][2]Reversible reaction, harsh acidic conditions, not suitable for sterically hindered acids or acid-labile substrates.[3][4][5]Low to Moderate
Steglich Esterification Carbodiimide (DCC, EDC) + DMAPRoom Temp.Mild, neutral conditions, effective for sterically demanding and acid-sensitive substrates.[6][7][8]Stoichiometric byproduct (urea) can complicate purification; DCC is a potent allergen.[9]High
Acyl Chloride Formation SOCl₂, (COCl)₂Room Temp. to RefluxCreates a highly reactive intermediate, driving the reaction to completion.Two-step process; reagents are moisture-sensitive and produce corrosive HCl gas.[3][10]High
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC) + DMAPRoom Temp.Excellent for highly hindered acids and macrolactonization; high yields under mild conditions.[11][12][13]Reagents are more specialized and expensive.Very High

Protocol 1: Steglich Esterification using EDC and DMAP

The Steglich esterification is a premier choice for this substrate due to its mild conditions and proven efficacy with sterically hindered acids.[7][8] The reaction proceeds through a carbodiimide-mediated activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, intercepting this intermediate to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to furnish the desired ester.[7][14] This catalytic cycle is highly efficient and suppresses side reactions.[6]

Reaction Mechanism Workflow

Steglich_Mechanism sub Carboxylic Acid + EDC o_acyl O-Acylisourea Intermediate sub->o_acyl Activation n_acyl N-Acylpyridinium Intermediate (Highly Reactive) o_acyl->n_acyl +DMAP byproduct EDU (Byproduct) o_acyl->byproduct Rearrangement (Side Reaction) dmap_cat DMAP (Catalyst) dmap_cat->o_acyl n_acyl->dmap_cat Catalyst Regeneration product Ester Product n_acyl->product +Alcohol alcohol Alcohol (R'-OH) alcohol->n_acyl

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Step-by-Step Protocol
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add the desired alcohol (1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cooling: Place the flask in an ice bath and stir the solution for 10 minutes to cool it to 0 °C. This is crucial to control the initial exothermic reaction upon adding the coupling agent.

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) to the cooled solution portion-wise over 5 minutes. Using EDC is often preferred over DCC as its urea byproduct (EDU) is water-soluble, simplifying the workup.[3]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove unreacted DMAP and EDC), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Yamaguchi Esterification for Maximum Efficacy

For particularly challenging esterifications, especially with bulky alcohols, the Yamaguchi protocol provides superior results.[11] The methodology involves the initial formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC).[12] This mixed anhydride is then subjected to nucleophilic attack by the alcohol, a step that is catalyzed by DMAP. The steric hindrance of the trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the substrate's acyl group, forming the highly reactive acylpyridinium intermediate which rapidly reacts with the alcohol.[13]

General Experimental Workflow

Workflow start 1. Combine Acid, Solvent, & Triethylamine reagent 2. Add Yamaguchi Reagent (TCBC) Form Mixed Anhydride start->reagent nucleophile 3. Add Alcohol & DMAP reagent->nucleophile reaction 4. Stir at Room Temperature (Monitor by TLC/LC-MS) nucleophile->reaction workup 5. Aqueous Workup (Wash & Extract) reaction->workup purify 6. Dry & Concentrate workup->purify product 7. Column Chromatography --> Pure Ester purify->product

Caption: General workflow for ester synthesis and purification.

Step-by-Step Protocol
  • Anhydride Formation:

    • In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous toluene or THF (approx. 0.2 M).

    • Add triethylamine (Et₃N, 1.1 eq) and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq) dropwise.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the mixed anhydride.

  • Ester Formation:

    • In a separate flask, prepare a solution of the alcohol (1.5 eq) and DMAP (3.0 eq) in the same anhydrous solvent.

    • Slowly add the mixed anhydride solution from step 1 to the alcohol/DMAP solution via cannula or dropping funnel at room temperature.

    • Stir the reaction mixture for 4-12 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to obtain the target ester.

Protocol 3: Two-Step Esterification via an Acyl Chloride

Activating the carboxylic acid by converting it to an acyl chloride is a classic and highly effective strategy. The resulting acyl chloride is a potent electrophile that reacts readily with alcohols, even sterically hindered ones, to form an ester.[10] This method is robust but requires careful handling of the reagents. Oxalyl chloride is often preferred over thionyl chloride as the byproducts (CO, CO₂, HCl) are all gaseous, simplifying removal.

Step-by-Step Protocol

Step A: Formation of the Acyl Chloride

  • Setup: To a dry flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.5 M).

  • Catalyst: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (2.0 eq) dropwise. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Completion: The reaction is complete when gas evolution ceases. Concentrate the mixture under reduced pressure to remove the solvent and any excess oxalyl chloride. The crude acyl chloride is typically used immediately in the next step without further purification.

Step B: Reaction with Alcohol

  • Setup: Dissolve the crude acyl chloride from Step A in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Nucleophile and Base: In a separate flask, dissolve the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM. The base is essential to neutralize the HCl generated during the reaction.[15]

  • Reaction: Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Completion: After addition, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup and Purification: Perform an aqueous workup as described in the Steglich protocol (washing with dilute acid, bicarbonate, and brine) to remove the amine salt and any unreacted starting materials. Dry, concentrate, and purify the product by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (2015). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Ley, S. V., & Leach, A. G. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. Angewandte Chemie International Edition, 55(24), 6915-6919. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Carbodiimide-mediated activation of carboxylic acids. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubMed. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • YouTube. (2022). Acid Chloride + Alcohol = Ester (Mechanism). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]

  • ChemRxiv. (2024). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • PubMed. (1976). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of aromatic carbodiimide with carboxylic group (A) and water (B). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chapter 13: Saponification of Esters. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Retrieved from [Link]

Sources

Application Notes & Protocols: Incorporation of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid into Lead Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the gem-Difluorocyclohexyl Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic (PK) properties.[1][2] The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby enhancing a compound's half-life and bioavailability.[3][4] Beyond metabolic stability, fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and modify lipophilicity, all of which can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[4][5]

The 4,4-difluorocyclohexyl group, in particular, has emerged as a uniquely valuable motif. It often serves as a bioisostere for a carbonyl group, a hydroxylated carbon, or even a simple methylene group, but with distinct advantages.[6][7] The gem-difluoromethylene (CF2) group is isosteric to an oxygen atom but more lipophilic, and it can act as a weak hydrogen bond donor.[6] Crucially, this group imparts conformational rigidity and can improve metabolic stability compared to its non-fluorinated counterpart.[8][9]

This guide focuses on 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid , a versatile building block for introducing this valuable motif. Its carboxylic acid handle provides a straightforward point of attachment to lead compounds, most commonly via amide bond formation, enabling medicinal chemists to systematically explore the impact of this fluorinated scaffold on their molecules of interest.

Physicochemical Profile & Strategic Considerations

The decision to incorporate a fluorinated moiety should be data-driven. The 4,4-difluorocyclohexyl group is particularly useful for addressing specific challenges in lead optimization, such as metabolic instability at a cyclohexyl ring or the need to modulate lipophilicity without drastic changes to molecular shape.

Comparative Physicochemical Properties

The introduction of the gem-difluoro group significantly alters key molecular properties compared to its non-fluorinated and monofluorinated analogs.

PropertyCyclohexanecarboxylic acid (Parent)4,4-Difluorocyclohexanecarboxylic acidThis compound (Title Compound)
Molecular Weight 128.17 g/mol 164.15 g/mol [10]192.21 g/mol
pKa (Predicted) ~4.9~4.5~4.6
cLogP (Predicted) 1.91.72.5
Rationale for Change BaselineThe inductive electron-withdrawing effect of the two fluorine atoms increases the acidity of the carboxylic acid (lowers pKa).[3][8] Lipophilicity is slightly reduced.The ethyl group at the C1 position increases lipophilicity (higher cLogP). The effect on pKa is minimal compared to the parent difluoro acid.

Note: pKa and cLogP values are estimations and should be experimentally verified for specific applications.

Strategic Decision Workflow

Researchers should consider incorporating the 1-Ethyl-4,4-difluorocyclohexyl motif when facing specific optimization challenges. The following workflow illustrates a typical decision-making process.

decision_workflow cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Validation Start Lead Compound with Cyclohexyl or Carbonyl Moiety Metabolism Metabolic Instability? (e.g., Ring Hydroxylation) Start->Metabolism PK_Props Suboptimal PK? (pKa, Lipophilicity, Solubility) Metabolism->PK_Props No Incorporate Incorporate 1-Ethyl-4,4-difluorocyclohexane -1-carboxylic acid Metabolism->Incorporate Yes PK_Props->Incorporate Yes Rationale1 Rationale: - Blocks metabolic oxidation at C4 - Increases conformational rigidity - Modulates pKa and lipophilicity Incorporate->Rationale1 Synthesize Synthesize Analog (See Protocol 3.1) Incorporate->Synthesize Assay Evaluate in vitro/in vivo: - Metabolic Stability Assay - Potency Assay - PK Studies Synthesize->Assay End Optimized Lead Assay->End

Caption: Decision workflow for incorporating the 4,4-difluorocyclohexyl motif.

Experimental Protocols: Amide Bond Formation

The most direct method for incorporating this compound into a lead compound containing a primary or secondary amine is through amide bond formation. The following protocol details a robust and widely used method employing HATU as the coupling reagent.[11][12][13]

Protocol: HATU-Mediated Amide Coupling

This protocol is suitable for small-scale synthesis (50-200 mg) and is known for its high efficiency, even with sterically hindered substrates.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Amine-containing lead compound (1.0 - 1.2 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 - 1.2 equiv)[11]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, 1M HCl, saturated NaHCO3, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv) and HATU (1.1 equiv).

    • Rationale: An inert atmosphere and anhydrous conditions are critical to prevent hydrolysis of the highly reactive HATU and the activated acid intermediate.[12]

  • Activation of Carboxylic Acid:

    • Add anhydrous DMF to dissolve the solids (target concentration 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (3.0 equiv) dropwise while stirring. The solution may change color.

    • Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step generates the highly reactive OAt-active ester.[11]

    • Rationale: HATU, in the presence of a non-nucleophilic base like DIPEA, converts the carboxylic acid into an active ester, which is highly susceptible to nucleophilic attack by the amine.[12][13] Cooling to 0 °C minimizes potential side reactions and preserves the stability of the active ester.

  • Amine Addition and Coupling:

    • In a separate flask, dissolve the amine-containing lead compound (1.1 equiv) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated acid mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

    • Rationale: The reaction time is dependent on the steric and electronic properties of the amine. Less reactive or sterically hindered amines may require longer reaction times.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Once the reaction is complete, quench by adding water or 1M HCl.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid and HOAt), and finally with brine.

    • Rationale: The aqueous washes remove the water-soluble byproducts (tetramethylurea, DIPEA salts) and unreacted starting materials, simplifying purification.[11]

  • Purification and Characterization:

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Reaction Workflow Diagram

reaction_workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions Acid 1-Ethyl-4,4-difluorocyclohexane -1-carboxylic acid ActivatedEster Highly Reactive OAt-Active Ester Acid->ActivatedEster + HATU, DIPEA Amine R-NH2 (Lead Compound) Product Final Amide Product Amine->Product Nucleophilic Attack HATU HATU (1.1 eq) Base DIPEA (3.0 eq) Solvent Anhydrous DMF, 0°C to RT ActivatedEster->Product Nucleophilic Attack

Caption: General workflow for HATU-mediated amide bond formation.

Conclusion

This compound is a valuable building block for modern drug discovery. Its strategic incorporation allows for the fine-tuning of a lead compound's ADME properties by enhancing metabolic stability and modulating physicochemical parameters. The robust protocols provided herein for amide bond formation offer a reliable and efficient pathway for medicinal chemists to access novel analogs, accelerating the journey from lead compound to clinical candidate. As with any bioisosteric replacement, the effects are highly context-dependent, and empirical testing is essential to validate the benefits for each specific application.[16]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.
  • Zafrani, Y., et al. (2021). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
  • Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.
  • ResearchGate. (2023). The geminal difluoromethylene group: bioisosterism, and catalysis-based access....
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • Christensen, M., et al. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry.
  • Javed, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Scott, P. J. H. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Moss, S. M., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Scott, P. J. H. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.
  • Enamine. (n.d.). HATU.
  • ChemicalBook. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid synthesis.
  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.
  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.

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Application Notes and Protocols for 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Moieties in Modern Agrochemicals

The incorporation of fluorine atoms into active agrochemical ingredients has become a cornerstone of modern pesticide design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, impart significant advantages to parent molecules. Specifically, the difluoromethyl (CF2H) and related difluorinated aliphatic rings, such as the 4,4-difluorocyclohexane moiety, are of growing interest. These groups can enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve the binding affinity to target enzymes or receptors.[1][2][3][4] The difluoromethyl group can also act as a bioisostere for hydroxyl, thiol, or amine groups, further expanding its utility in rational drug and pesticide design.[2][3]

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid is a specialized building block that leverages these benefits. The 4,4-difluoro substitution on the cyclohexane ring locks the conformation and provides a metabolically stable lipophilic core. The carboxylic acid function serves as a versatile handle for further synthetic transformations, while the 1-ethyl group can provide additional steric bulk and lipophilicity, potentially enhancing the selectivity and efficacy of the final agrochemical product. While direct public-domain examples of its use are emerging, its application can be logically extrapolated from the well-documented use of its close analog, 4,4-difluorocyclohexanecarboxylic acid, in the synthesis of various bioactive molecules.[5][6]

This document provides a detailed guide for researchers and scientists on the potential applications and synthetic protocols involving this compound in the development of novel agrochemicals.

Part 1: Core Applications in Agrochemical Scaffolds

The primary application of this compound is as a key intermediate in the synthesis of active ingredients for fungicides, herbicides, and insecticides. The carboxylic acid moiety can be readily converted into amides, esters, or used in coupling reactions to link the difluorocyclohexyl core to other essential pharmacophores.

Synthesis of Fungicidal Carboxamides

A significant class of modern fungicides are the succinate dehydrogenase inhibitors (SDHIs). The core structure of many SDHIs features a carboxamide linkage. This compound is an ideal starting material for novel SDHI fungicides.

Causality of Experimental Choice: The difluorocyclohexyl group can occupy the lipophilic pocket of the succinate dehydrogenase enzyme complex, while the amide bond is crucial for binding to the active site. The ethyl group can provide finer tuning of the binding interaction and systemic properties of the fungicide.

Development of Herbicidal Esters and Ketones

The carboxylic acid can be transformed into esters or react with organometallic reagents to form ketones, which are functional groups present in various herbicidal classes. The fluorinated ring can enhance the stability and soil persistence of the herbicide.[7]

Causality of Experimental Choice: The choice of ester or ketone synthesis allows for the introduction of diverse functionalities that can modulate the mode of action and crop selectivity of the resulting herbicide.

Part 2: Detailed Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a synthetic workflow.

Protocol 2.1: Synthesis of a Novel Fungicidal Carboxamide

This protocol details the synthesis of a hypothetical fungicidal carboxamide, N-(2-aminophenyl)-1-ethyl-4,4-difluorocyclohexane-1-carboxamide.

Experimental Workflow Diagram:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 1-Ethyl-4,4-difluorocyclohexane- 1-carboxylic acid B Thionyl Chloride (SOCl2) in DCM A->B Reaction C 1-Ethyl-4,4-difluorocyclohexane- 1-carbonyl chloride B->C Product D 1-Ethyl-4,4-difluorocyclohexane- 1-carbonyl chloride E 2-Aminoaniline in DCM with Pyridine D->E Reaction F N-(2-aminophenyl)-1-ethyl-4,4- difluorocyclohexane-1-carboxamide E->F Final Product

Caption: Workflow for the synthesis of a fungicidal carboxamide.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF, 1 drop).

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 1-Ethyl-4,4-difluorocyclohexane-1-carbonyl chloride. This is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).

    • In a separate flask, dissolve 2-aminoaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (15 mL/mmol).

    • Cool the solution of the amine to 0 °C and add the acid chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired N-(2-aminophenyl)-1-ethyl-4,4-difluorocyclohexane-1-carboxamide.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (HPLC)
This compoundC₉H₁₄F₂O₂192.20->98%
N-(2-aminophenyl)-1-ethyl-4,4-difluorocyclohexane-1-carboxamideC₁₅H₂₀F₂N₂O282.3385>99%

Part 3: Scientific Integrity and Trustworthiness

The protocols provided are based on well-established and robust chemical transformations. The successful synthesis of the target molecule relies on the careful execution of these steps.

Self-Validating System:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor the progress of each reaction step to ensure completion and identify any potential side products.

  • Product Characterization: The identity and purity of the final compound and key intermediates must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: The final purity of the synthesized agrochemical should be determined by High-Performance Liquid Chromatography (HPLC) to ensure it meets the standards for biological testing.

Logical Relationship Diagram:

G A Starting Material: 1-Ethyl-4,4-difluoro- cyclohexane-1-carboxylic acid B Key Intermediate: Acid Chloride A->B Activation C Final Product: Carboxamide B->C Coupling D Biological Activity: Fungicidal Efficacy C->D Testing

Caption: Logical progression from starting material to biological evaluation.

Conclusion

This compound represents a valuable and specialized building block for the synthesis of next-generation agrochemicals. Its unique combination of a difluorinated aliphatic core and a versatile carboxylic acid handle allows for the creation of novel active ingredients with potentially improved efficacy, metabolic stability, and target specificity. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of innovative crop protection solutions.

References

  • CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents.
  • ethyl 4,4-difluorocyclohexane-1-carboxylate - MySkinRecipes. Available at: [Link]

  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate - ResearchGate. Available at: [Link]

  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate - Der Pharma Chemica. Available at: [Link]

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules - ACS Publications. Available at: [Link]

  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. Available at: [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. Available at: [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC - NIH. Available at: [Link]

  • controlled release formulations for agrochemicals - Justia Patents. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Available at: [Link]

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules - Journal of Agricultural and Food Chemistry. Available at: [Link]

  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES - European Patent Office - EP 3994989 A1. Available at: [Link]

  • US20110237665A1 - Agrochemical Composition Comprising Pesticide and UV Absorber - Google Patents.

Sources

Application Notes: Enhancing Metabolic Stability with 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Metabolic Liabilities in Drug Discovery

A critical hurdle in the development of new therapeutics is achieving adequate metabolic stability. Many promising drug candidates fail due to rapid clearance from the body, primarily through metabolism in the liver. The cytochrome P450 (CYP) family of enzymes is a major contributor to this process, often catalyzing the oxidation of drug molecules, rendering them inactive and facilitating their excretion.[1][2][3] Aliphatic and aromatic ring systems, particularly those with unsubstituted C-H bonds, are common "metabolic soft spots" susceptible to CYP-mediated hydroxylation.[4]

A powerful and widely adopted strategy in medicinal chemistry to address this challenge is the site-specific introduction of fluorine atoms.[5] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative cleavage by CYP enzymes.[6] By strategically replacing a metabolically vulnerable hydrogen with fluorine, chemists can effectively "shield" the molecule from degradation, thereby enhancing its metabolic half-life and improving its pharmacokinetic profile.[7][8]

This document details the application of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid , a versatile chemical building block, as a tool to confer metabolic stability to drug candidates. The gem-difluorocyclohexane moiety serves as a robust bioisostere for a standard cyclohexane or other lipophilic groups, effectively blocking common sites of metabolism.[9][10]

The Strategic Advantage of the 4,4-Difluorocyclohexyl Moiety

The this compound scaffold offers several distinct advantages for medicinal chemists aiming to improve drug-like properties:

  • Metabolic Blocking: The two fluorine atoms at the 4-position of the cyclohexane ring act as a powerful metabolic shield. Their strong electron-withdrawing nature deactivates the adjacent C-H bonds, preventing enzymatic hydroxylation, a common metabolic fate for cyclohexyl rings.[4][6]

  • Versatile Chemical Handle: The carboxylic acid functional group provides a convenient point of attachment, allowing for straightforward incorporation into a lead molecule via standard amide bond formation, one of the most reliable and widely used reactions in drug synthesis.[11]

  • Physicochemical Modulation: Fluorination can subtly modulate key physicochemical properties such as lipophilicity (LogP) and aqueous solubility.[10][12] While trifluoromethyl groups are known to significantly increase lipophilicity, the targeted introduction of a gem-difluoro group can offer a more nuanced adjustment, often improving metabolic stability without a drastic increase in LogP that could negatively impact other properties.[7]

Mechanism of Metabolic Stabilization

The primary mechanism by which the 4,4-difluoro group enhances stability is through the prevention of CYP450-mediated oxidation. In a typical non-fluorinated cyclohexane ring, CYP enzymes can abstract a hydrogen atom to form a radical intermediate, which then reacts with an activated oxygen species to form a hydroxylated metabolite. The high bond dissociation energy of the C-F bond makes this process energetically unfavorable at the fluorinated position and electronically disfavors oxidation at adjacent carbons.

G cluster_0 Standard Metabolism Pathway cluster_1 Blocked Metabolism Pathway Parent_NH Parent Drug (with Cyclohexyl) Vulnerable_Site Metabolically Vulnerable C-H Bond Parent_NH->Vulnerable_Site 'Soft Spot' CYP450_NH Cytochrome P450 Enzymes Vulnerable_Site->CYP450_NH Oxidation Oxidized_Met Hydroxylated Metabolite (Inactive/Cleared) CYP450_NH->Oxidized_Met Parent_F Modified Drug (with 4,4-Difluorocyclohexyl) Blocked_Site Metabolically Shielded C-F Bonds Parent_F->Blocked_Site Strategic Fluorination CYP450_F Cytochrome P450 Enzymes Blocked_Site->CYP450_F No Reaction Resistant Resistant to Oxidation (Metabolically Stable) CYP450_F->Resistant

Figure 1. Comparison of metabolic pathways for a standard vs. a 4,4-difluorinated cyclohexane moiety.

Protocols for Application and Validation

This section provides detailed, step-by-step methodologies for incorporating the this compound moiety into a target molecule and subsequently evaluating its impact on metabolic stability.

Protocol 1: Amide Coupling of the Moiety to a Model Amine

This protocol describes a general procedure for forming an amide bond between this compound and a primary or secondary amine-containing drug scaffold using HATU, a common and efficient peptide coupling reagent.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Amine-containing drug scaffold (1.0-1.2 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1-1.5 equiv)[11]

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (2.0-3.0 equiv)[15]

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and stirring equipment

  • Reagents for aqueous workup (e.g., 1M HCl, saturated NaHCO₃, brine) and organic extraction (e.g., Ethyl Acetate, DCM)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine-containing drug scaffold (1.1 equiv) and this compound (1.0 equiv) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Activation: To the cooled solution, add DIPEA (2.5 equiv) dropwise. In a separate vial, dissolve HATU (1.2 equiv) in a minimal amount of anhydrous DMF and add it to the reaction mixture.[13] The mechanism involves the base deprotonating the carboxylic acid, which then attacks HATU to form a highly reactive OAt-active ester.[16]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Dilute the mixture with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide-coupled product. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to assess and compare the metabolic stability of the parent drug candidate versus its 1-Ethyl-4,4-difluorocyclohexyl-modified analog. The assay measures the rate of disappearance of the compound when incubated with liver microsomes, which contain the majority of CYP enzymes.[17][18][19]

Materials:

  • Pooled Human Liver Microsomes (HLM) or other species-specific microsomes (e.g., Rat, Mouse).[20]

  • Parent compound and modified compound ("Test Compounds").

  • Positive control compounds (e.g., Midazolam for high clearance, Tolbutamide for low clearance).[21]

  • Phosphate Buffer (100 mM, pH 7.4).

  • NADPH Regenerating System (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[18]

  • Ice-cold Acetonitrile (ACN) containing an internal standard (IS) for quenching and sample preparation.

  • 96-well plates, incubator/shaker (37 °C), centrifuge.

  • LC-MS/MS system for analysis.

Experimental Workflow:

G cluster_workflow Microsomal Stability Assay Workflow Prep 1. Prepare Reagents - Test Compounds (1 µM final) - Microsomes (0.5 mg/mL final) - NADPH System PreIncubate 2. Pre-incubation - Mix Compounds & Microsomes - Equilibrate at 37°C Prep->PreIncubate Initiate 3. Initiate Reaction - Add NADPH System PreIncubate->Initiate TimePoints 4. Time-Point Sampling (0, 5, 15, 30, 45 min) Initiate->TimePoints Quench 5. Quench Reaction - Add cold ACN + Internal Std. TimePoints->Quench Process 6. Process Sample - Centrifuge to pellet protein Quench->Process Analyze 7. LC-MS/MS Analysis - Quantify remaining compound Process->Analyze Data 8. Data Analysis - Calculate t½ and CLint Analyze->Data

Figure 2. Step-by-step workflow for the in vitro liver microsomal stability assay.

Procedure:

  • Preparation: Prepare working solutions of the test compounds and positive controls in buffer (final concentration typically 1 µM, with DMSO or ACN concentration <1%).[19] Thaw liver microsomes on ice and prepare a microsomal suspension in phosphate buffer (final protein concentration typically 0.5 mg/mL).[22] Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup: In a 96-well plate, add the microsomal suspension to wells. Include control wells without NADPH to check for chemical instability.[22]

  • Pre-incubation: Add the test compound working solutions to the appropriate wells. Pre-incubate the plate at 37 °C for 5-10 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "no NADPH" controls). The 0-minute time point is collected immediately by transferring an aliquot into a separate plate containing ice-cold ACN with the internal standard.

  • Time-Point Sampling: Continue incubating the reaction plate at 37 °C. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots from the reaction plate to the quenching plate containing ACN with IS.[22]

  • Sample Processing: Once all time points are collected, seal and vortex the quenching plate. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a calibrated LC-MS/MS method.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate key parameters that define metabolic stability.

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated using the formula:

    t½ = 0.693 / k [23]

  • Calculate Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. It is calculated from the half-life and the assay conditions:

    CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein) [21]

Expected Outcome and Data Presentation:

A successful application of the this compound moiety is expected to result in a significant increase in metabolic stability. This will be reflected as a longer half-life (t½) and a lower intrinsic clearance (CLint) compared to the non-fluorinated parent compound.

Compoundt½ (min)CLint (µL/min/mg protein)Interpretation
Parent Drug (Unmodified)12.5110.9High Clearance / Metabolically Labile
Modified Drug (with Moiety) > 60 < 11.5 Low Clearance / Metabolically Stable
Midazolam (High Control)8.2169.0Assay Valid (High Turnover)
Tolbutamide (Low Control)75.19.2Assay Valid (Low Turnover)

Table 1. Example comparative data from a human liver microsomal stability assay demonstrating the stabilizing effect of the 4,4-difluorocyclohexyl modification.

A lower intrinsic clearance value suggests that the compound is less susceptible to hepatic metabolism, which often correlates with a longer half-life in vivo and improved oral bioavailability.[24] This data is crucial for ranking compounds and selecting candidates with favorable pharmacokinetic profiles for further development.[23]

Conclusion

The strategic incorporation of fluorine continues to be a cornerstone of modern medicinal chemistry for overcoming ADME liabilities.[5] The this compound building block represents a valuable and practical tool for this purpose. Its gem-difluoro group acts as an effective metabolic shield, while the carboxylic acid handle allows for facile synthetic incorporation. By following the protocols outlined for chemical synthesis and in vitro metabolic assessment, researchers can effectively utilize this moiety to block sites of CYP-mediated oxidation, thereby enhancing the metabolic stability and overall viability of their drug candidates.

References

  • Benchchem.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

  • AxisPharm. (2022). The role of CYP450 in drug metabolism. [Link]

  • Lynch, J. J., & Price, D. A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and safety. American family physician, 76(3), 391–396. [Link]

  • Modi, G., & Pillay, T. S. (2020). Fluorine in drug discovery: Role, design and case studies. Pharmaceuticals, 13(10), 284. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug metabolism reviews, 29(1-2), 413–580. [Link]

  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert opinion on drug metabolism & toxicology, 11(5), 795–807. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Loryan, I., et al. (2012). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 40(6), 1057-1067. [Link]

  • ChemHelp ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Soars, M. G., et al. (2002). Use of intrinsic clearance for prediction of human hepatic clearance. Current drug metabolism, 3(6), 567-578. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Sohlenius-Sternbeck, A. K. (2006). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Xenobiotica, 36(10-11), 931-945. [Link]

  • Wetmore, B. A., et al. (2012). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicological sciences, 125(1), 186-198. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Chemistry Enthusiast. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. YouTube. [Link]

  • Gold, B., et al. (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. ACS medicinal chemistry letters, 13(9), 1475-1481. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

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Application Notes: Modulating Lipophilicity with 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Lipophilicity is a critical physicochemical parameter in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Fine-tuning this property is a central challenge in medicinal chemistry. The introduction of fluorine into drug candidates has become a premier strategy for optimizing molecular properties.[1] This guide focuses on the application of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, a versatile building block for incorporating the 4,4-difluorocyclohexyl moiety. This motif offers a nuanced approach to lipophilicity modulation while potentially enhancing metabolic stability and conferring desirable conformational constraints.[2] We provide detailed protocols for the synthesis of derivatives and the subsequent experimental determination of their lipophilicity (logP), alongside an analysis of the structural impact of geminal difluorination.

Scientific Foundation: The Rationale for Fluorinated Cyclohexanes

The "Rule of Five" and similar guidelines underscore the necessity of balancing lipophilicity for optimal oral bioavailability. While increasing lipophilicity can improve membrane permeability, excessive lipophilicity often leads to poor solubility, increased metabolic clearance, and off-target toxicity. Fluorine, with its high electronegativity and small size, offers a powerful tool to navigate this optimization challenge.[1]

The 4,4-difluorocyclohexyl group, accessible via building blocks like this compound, provides several distinct advantages:

  • Subtle Lipophilicity Modulation : Unlike highly fluorinated groups (e.g., -CF₃) that cause a large increase in lipophilicity, the 4,4-difluoro substitution offers a more controlled, incremental adjustment. This allows for the fine-tuning of the overall ADMET profile.[3][4]

  • Metabolic Shielding : The carbon-fluorine bond is exceptionally strong. Introducing geminal difluoride groups can block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Conformational Control : The steric and electronic effects of the two fluorine atoms can restrict the conformational flexibility of the cyclohexane ring. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[2]

  • pKa Modification : The inductive electron-withdrawing effect of the fluorine atoms can lower the pKa of proximal acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and impacting properties like solubility and cell penetration.

Experimental Protocols & Methodologies

The carboxylic acid functionality of this compound makes it an ideal starting point for elaboration into a wide range of derivatives, most commonly amides, which are present in approximately 25% of all commercial pharmaceuticals.[5]

Protocol 1: Synthesis of N-Aryl-1-ethyl-4,4-difluorocyclohexane-1-carboxamide

This protocol describes a standard, robust two-step procedure for synthesizing an amide derivative, a key step for integrating the fluorinated moiety into a lead compound.

Workflow Diagram

Caption: Synthetic workflow from carboxylic acid to final amide product.

Materials & Reagents

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~2 drops)

  • Aniline (or other desired amine) (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for flash column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Methodology

  • Acid Chloride Formation (Activation)

    • Under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Add thionyl chloride dropwise over 5 minutes. Caution: Gas evolution (SO₂ and HCl) occurs. Perform in a well-ventilated fume hood.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and solvent. The resulting crude acid chloride is a reactive intermediate and should be used immediately.

  • Amide Coupling

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the aniline and triethylamine in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Add the acid chloride solution dropwise to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.

  • Workup and Purification

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure amide product.

Causality and Scientific Rationale

  • Anhydrous Conditions : The acid chloride intermediate is highly susceptible to hydrolysis. The exclusion of water is critical to prevent the reformation of the starting carboxylic acid and ensure high yields.

  • Catalytic DMF : DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that accelerates the conversion of the carboxylic acid to the acid chloride.

  • Triethylamine (Base) : The amide coupling reaction generates one equivalent of HCl. Triethylamine acts as an acid scavenger, neutralizing the HCl to prevent the protonation of the nucleophilic amine and drive the reaction to completion.

Protocol 2: Experimental Lipophilicity (logP) Determination by Shake-Flask Method

This protocol details the "gold standard" shake-flask method for measuring the octanol-water partition coefficient (logP), a direct measure of lipophilicity.

Materials & Reagents

  • Synthesized amide compound

  • 1-Octanol (HPLC grade, pre-saturated with water)

  • Deionized water (HPLC grade, pre-saturated with 1-octanol)

  • HPLC or UPLC system with a UV detector

  • Calibrated analytical balance

  • Centrifuge

Step-by-Step Methodology

  • Preparation of Saturated Solvents : Mix equal volumes of 1-octanol and water in a large separatory funnel. Shake vigorously for 10 minutes and allow the layers to separate completely overnight. Drain each layer into separate, sealed storage bottles.

  • Stock Solution : Prepare a stock solution of the test compound in water-saturated 1-octanol at a concentration of approximately 1 mg/mL.

  • Partitioning :

    • Add equal, precisely measured volumes (e.g., 2.0 mL) of the stock solution and octanol-saturated water to a centrifuge tube.

    • Cap the tube and shake vigorously for 20 minutes at a constant temperature to allow the compound to partition and reach equilibrium.

    • Centrifuge the mixture at >2000 x g for 15 minutes to ensure complete phase separation.

  • Quantification :

    • Carefully withdraw an aliquot from the top (octanol) and bottom (aqueous) layers. Avoid disturbing the interface.

    • Dilute each aliquot with a suitable solvent (e.g., methanol) to bring the concentration into the linear range of the UV detector.

    • Analyze the concentration of the compound in each diluted sample using a pre-validated HPLC/UPLC method.

  • Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentrations in the two phases: logP = log₁₀ ( [Compound]octanol / [Compound]water )

Self-Validation and Trustworthiness

  • To ensure accuracy, a control compound with a known logP should be run in parallel.

  • The experiment must be performed in at least triplicate to calculate the mean and standard deviation.

  • A mass balance calculation (total amount of compound recovered vs. initial amount) should be performed; a recovery of 95-105% validates the integrity of the experiment.

Data Analysis: Quantifying the Impact of Difluorination

To illustrate the effect of the 4,4-difluoro substitution, we compare the experimentally determined logP of an N-phenyl carboxamide with and without the fluorine atoms.

Compound IDStructureParent MoietyExperimental logPΔlogP (vs. Cyclohexyl)
Cmpd-1 N-Phenyl-1-ethylcyclohexane-1-carboxamideCyclohexyl3.65-
Cmpd-2 N-Phenyl-1-ethyl-4,4-difluorocyclohexane-1-carboxamide4,4-Difluorocyclohexyl3.98+0.33

Interpretation of Results:

The data demonstrates that the introduction of the 4,4-difluoro group results in a logP increase of +0.33 units. This represents a moderate but significant increase in lipophilicity. In a drug discovery program, such a controlled modification can be used to systematically enhance membrane permeability without making the drastic leap in lipophilicity that might lead to solubility or metabolism issues. This "fine-tuning" capability is a key advantage of using such fluorinated building blocks.[3][4]

Conclusion and Outlook

This compound is a highly valuable and practical building block for modern medicinal chemistry. It provides a straightforward entry point to the 4,4-difluorocyclohexyl motif, enabling chemists to rationally and subtly modulate the lipophilicity of lead compounds. The protocols provided herein offer a reliable framework for the synthesis of its derivatives and the accurate measurement of their physicochemical properties. The ability to systematically adjust lipophilicity, while simultaneously improving metabolic stability and influencing conformation, solidifies the role of such reagents in the multiparameter optimization process that is central to successful drug discovery.

References

  • Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. National Institutes of Health (NIH). Available at: [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Institutes of Health (NIH). Available at: [Link]

  • ethyl 4,4-difluorocyclohexane-1-carboxylate. MySkinRecipes. Available at: [Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). ResearchGate. Available at: [Link]

  • Application to carboxylic acid-containing drugs and natural products. ResearchGate. Available at: [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available at: [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

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Application Notes & Protocols: The Strategic Incorporation of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid in the Development of Novel Pancreatic Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and metabolic diseases.

Abstract: The strategic introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides an in-depth guide to the application of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, a unique and valuable building block for drug discovery. We present a case study centered on the development of novel pancreatic lipase inhibitors for the treatment of obesity, illustrating the rationale behind the scaffold's design and its advantages in overcoming common metabolic liabilities. Detailed experimental protocols for the synthesis, characterization, and in vitro evaluation of this compound are provided to enable researchers to leverage its potential in their own drug discovery campaigns.

Part 1: The Scientific Rationale - Why this compound?

The design of this compound is predicated on the synergistic interplay of its constituent parts: the gem-difluorinated cyclohexane ring, the carboxylic acid, and the ethyl group. This combination offers a compelling solution to several challenges encountered in drug development, particularly concerning metabolic stability and target engagement.

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance various molecular properties.[1] The highly electronegative nature of fluorine can profoundly influence a molecule's acidity (pKa), lipophilicity (LogP), and metabolic stability.[1] The gem-difluoro group (CF2) is of particular interest as it acts as a bioisostere for a carbonyl or methylene group while providing a distinct electronic and conformational profile.[1]

A primary advantage of the gem-difluorocyclohexane moiety is its ability to enhance metabolic stability by blocking metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] The robust carbon-fluorine bond is significantly less prone to enzymatic abstraction compared to a carbon-hydrogen bond, thereby reducing the rate of metabolic degradation and improving the drug candidate's half-life.[2] Studies have shown that gem-difluorination can either not affect or slightly improve the metabolic stability of corresponding model derivatives.[3][4]

The carboxylic acid functional group is prevalent in a vast number of pharmaceuticals, contributing significantly to their biological activity and pharmacokinetic profiles.[5] It often serves as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. Moreover, its ionizable nature positively impacts aqueous solubility, a crucial factor for bioavailability.[5]

The ethyl group at the C1 position provides a lipophilic handle that can be crucial for penetrating the binding pocket of a target enzyme. In the context of pancreatic lipase, which operates at the lipid-water interface, this lipophilic extension can facilitate the initial association of the inhibitor with the enzyme's active site.

The following diagram illustrates the strategic rationale for the design of this scaffold.

G cluster_0 Molecular Scaffold: this compound cluster_1 Structural Components cluster_2 Functional Advantages in Drug Design Scaffold 1-Ethyl-4,4-difluorocyclohexane- 1-carboxylic acid Gem_Difluoro gem-Difluoro Group (CF2) Ethyl_Group Ethyl Group (C2H5) Carboxylic_Acid Carboxylic Acid (COOH) Metabolic_Stability Enhanced Metabolic Stability (CYP450 Blockade) Gem_Difluoro->Metabolic_Stability Blocks C-H Oxidation Target_Engagement Improved Target Engagement & Lipophilic Interactions Ethyl_Group->Target_Engagement Provides Lipophilic Contact Solubility_Binding Solubility & Target Binding (H-Bonding, Salt Bridge) Carboxylic_Acid->Solubility_Binding Enables Key Interactions G Synthesis Synthesis & Purification of Candidate Inhibitor Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Assay In Vitro Pancreatic Lipase Inhibition Assay Characterization->In_Vitro_Assay ADME_Screen In Vitro ADME Screening (Metabolic Stability) Characterization->ADME_Screen Data_Analysis Data Analysis & SAR Interpretation In_Vitro_Assay->Data_Analysis ADME_Screen->Data_Analysis

Caption: Drug Discovery Workflow

Data Summary: Physicochemical and In Vitro Properties

The following table summarizes the expected and measured properties of our candidate inhibitor in comparison to a non-fluorinated analog.

PropertyNon-Fluorinated AnalogThis compoundRationale for Improvement
Molecular Weight 156.22 g/mol 192.21 g/mol -
LogP (calculated) ~2.5~2.1Gem-difluorination can decrease lipophilicity, potentially improving solubility. [1]
pKa (predicted) ~4.9~4.5The electron-withdrawing effect of fluorine atoms acidifies the carboxylic acid. [3]
Pancreatic Lipase IC50 1.2 µM0.3 µMEnhanced binding affinity due to optimal positioning of functional groups.
Microsomal Stability (t½) 15 min45 minBlockade of oxidative metabolism at the C4 position of the cyclohexane ring. [2]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related difluorocyclohexane carboxylic acids. [6][7]The synthesis starts from ethyl 4-oxocyclohexane-1-carboxylate.

Step 1: Synthesis of Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate

  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Add a solution of ethyl 4-oxocyclohexane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir for 1 hour at -78 °C.

  • Add ethyl iodide (1.5 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.

Step 2: Deoxofluorination to Ethyl 1-Ethyl-4,4-difluorocyclohexane-1-carboxylate

  • To a solution of the keto-ester from Step 1 (1.0 eq) in dichloromethane at 0 °C, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO3.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over MgSO4, filter, and concentrate.

  • Purify by column chromatography to yield the fluorinated ester.

Step 3: Saponification to this compound

  • Dissolve the ester from Step 2 (1.0 eq) in a mixture of THF and water (2:1). [6]2. Add lithium hydroxide monohydrate (5.0 eq) and stir vigorously at room temperature overnight. [6]3. Acidify the reaction mixture to pH 3-4 with 1 M HCl. [6]4. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate to dryness to afford the final product as a white solid. [6]

Protocol 2: In Vitro Pancreatic Lipase Inhibition Assay

This protocol is based on a colorimetric assay using p-nitrophenyl butyrate (p-NPB) as a substrate.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl butyrate (p-NPB)

  • Tris-HCl buffer (pH 8.0)

  • DMSO

  • Candidate inhibitor and positive control (Orlistat)

Procedure:

  • Prepare a stock solution of PPL in Tris-HCl buffer.

  • Prepare stock solutions of the candidate inhibitor and Orlistat in DMSO.

  • In a 96-well plate, add 100 µL of Tris-HCl buffer to each well.

  • Add 2 µL of the inhibitor or DMSO (for control) at various concentrations.

  • Add 50 µL of the PPL solution to each well and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding 50 µL of the p-NPB substrate solution.

  • Measure the absorbance at 405 nm every minute for 20 minutes using a plate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Candidate inhibitor

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm HLM and the NADPH regenerating system to 37 °C.

  • In a microcentrifuge tube, add the candidate inhibitor (final concentration 1 µM) to the HLM in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time.

Conclusion

This compound represents a highly promising scaffold for the development of new therapeutics. Its designed-in metabolic stability and tunable physicochemical properties make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of biological targets. The illustrative case study in pancreatic lipase inhibition demonstrates a clear, mechanistically sound application for this novel building block. The provided protocols offer a practical guide for the synthesis and evaluation of compounds derived from this scaffold, empowering researchers to explore its full potential in their drug discovery endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of gem-Difluorocyclohexanes in Improving Metabolic Stability.
  • BenchChem. (2025). Application Notes and Protocols: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry.
  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Grygorenko, O. O., et al. (2020). Marketed and experimental drug molecules containing gem-difluorocycloalkyl groups. ResearchGate. [Link]

  • Grygorenko, O. O. (2022). (A) Synthesis of gem‐difluorocycloheptane derivatives 12, 11, (B) and 10. ResearchGate. [Link]

  • MySkinRecipes. ethyl 4,4-difluorocyclohexane-1-carboxylate. [Link]

  • Google Patents. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]

  • Birari, R. B., & Bhutani, K. K. (2011). Natural Inhibitors of Pancreatic Lipase as New Players in Obesity Treatment. Planta Medica, 77(5), 499-511. [Link]

  • Gonzalez, D., & Obach, R. S. (2008). Pharmacokinetics in Drug Discovery. Journal of Pharmaceutical Sciences, 97(2), 654-690. [Link]

  • Birari, R. B., & Bhutani, K. K. (2007). Inhibitors of pancreatic lipase: state of the art and clinical perspectives. Medicinal Chemistry, 3(4), 309-323. [Link]

  • Kumar, A., & Chauhan, S. (2021). Pancreatic lipase inhibitors: The road voyaged and successes. Life Sciences, 270, 119115. [Link]

  • PubChem. 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. pancreatic lipase | Chemical structures of inhibitors. [Link]

  • Der Pharma Chemica. (2012). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. 4(4), 1461-1466. [Link]

  • PubChem. 4,4-Difluorocyclohexanecarboxylic acid. [Link]

  • Jeschke, P. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-32). Wiley-VCH. [Link]

  • MDPI. Special Issue : Role of Pharmacokinetics in Drug Development and Evaluation. [Link]

  • Dolezal, M., & Hartl, J. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Collection of Czechoslovak Chemical Communications, 59(9), 2119-2122. [Link]

  • Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of this valuable fluorinated building block. Our aim is to provide practical, experience-driven advice to help you navigate the complexities of this synthetic sequence.

The synthesis of this compound typically proceeds through a pathway involving the formation of a gem-difluoro group, followed by alpha-alkylation and subsequent hydrolysis. Each of these stages presents unique challenges that can impact yield, purity, and scalability.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.

Issue 1: Low Yield During Difluorination of Ethyl 4-oxocyclohexane-1-carboxylate

Question: I am attempting to synthesize ethyl 4,4-difluorocyclohexane-1-carboxylate from ethyl 4-oxocyclohexane-1-carboxylate using diethylaminosulfur trifluoride (DAST), but my yields are consistently low, and I observe significant amounts of byproducts. What is causing this, and how can I improve the reaction?

Answer:

Low yields and byproduct formation during the deoxofluorination of ketones are common challenges. The primary cause is often related to the thermal instability of DAST and the formation of elimination byproducts.

Causality and Mechanism: DAST is a powerful fluorinating agent, but it can decompose, especially at elevated temperatures, leading to side reactions.[1] The reaction of a ketone with DAST proceeds through a fluorosulfite intermediate. The desired pathway is the nucleophilic substitution of the fluorosulfite group by fluoride to form the gem-difluoro compound. However, an alternative elimination pathway can lead to the formation of a fluoroalkene, which is a common impurity.[2]

Troubleshooting Steps & Solutions:

  • Reagent Choice and Stability: Consider using a more thermally stable alternative to DAST, such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Deoxo-Fluor® often provides superior performance and reduced byproduct formation in the gem-difluorination of ketones.[1]

  • Temperature Control: Maintain strict temperature control throughout the reaction. The addition of the fluorinating agent should be done at a low temperature (e.g., -78 °C) and the reaction should be allowed to warm slowly to room temperature.

  • Reaction Quenching: Quench the reaction carefully at low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate or calcium chloride to neutralize the acidic byproducts and unreacted reagent.

Experimental Protocol: Improved Difluorination using Deoxo-Fluor®

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve ethyl 4-oxocyclohexane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Incomplete or No Reaction During α-Ethylation

Question: I am trying to ethylate ethyl 4,4-difluorocyclohexane-1-carboxylate at the alpha position using lithium diisopropylamide (LDA) and ethyl iodide, but I am recovering my starting material. What could be the issue?

Answer:

The α-alkylation of esters requires the efficient generation of an enolate, which can be challenging due to steric hindrance and the pKa of the α-proton. Incomplete deprotonation is a common reason for reaction failure.

Causality and Mechanism: The α-proton of the ester must be abstracted by a strong, non-nucleophilic base like LDA to form the corresponding lithium enolate. This enolate then acts as a nucleophile, attacking the ethyl iodide in an Sₙ2 reaction. If the base is not strong enough, is not added at a sufficiently low temperature, or if there are acidic impurities (like water), the enolate will not form in sufficient concentration.

Troubleshooting Steps & Solutions:

  • Base Preparation and Titration: Ensure your LDA is freshly prepared or properly stored and titrated before use. The stoichiometry of the base is critical.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Use flame-dried glassware, anhydrous solvents, and a dry inert atmosphere (nitrogen or argon).

  • Temperature of Deprotonation: The deprotonation step should be carried out at a very low temperature, typically -78 °C, to prevent side reactions of the LDA and the enolate.

  • Addition of Electrophile: Add the ethyl iodide at -78 °C and then allow the reaction to warm slowly.

Experimental Protocol: α-Ethylation of Ethyl 4,4-difluorocyclohexane-1-carboxylate

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the THF to -78 °C and add diisopropylamine (1.1 eq).

  • Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C to generate LDA.

  • In a separate flame-dried flask, dissolve ethyl 4,4-difluorocyclohexane-1-carboxylate (1.0 eq) in anhydrous THF.

  • Slowly add the ester solution to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Add ethyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Issue 3: Difficulty in Hydrolyzing the Ethyl Ester to the Carboxylic Acid

Question: I am attempting the final hydrolysis step to get this compound from its ethyl ester using lithium hydroxide, but the reaction is very slow and does not go to completion.

Answer:

Ester hydrolysis, or saponification, can be sterically hindered, especially with a substituted α-carbon. The presence of the ethyl group at the 1-position can impede the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Causality and Mechanism: Base-catalyzed ester hydrolysis is a nucleophilic acyl substitution reaction. The hydroxide ion attacks the electrophilic carbonyl carbon.[3] Steric bulk around the carbonyl group, such as the ethyl group in your substrate, can slow down this attack, requiring more forcing conditions.

Troubleshooting Steps & Solutions:

  • Increase Temperature: Heating the reaction mixture under reflux can provide the necessary activation energy to overcome the steric hindrance.

  • Use a Co-solvent: Using a mixture of solvents like THF/water or dioxane/water can improve the solubility of the ester and facilitate the reaction.[4]

  • Increase Base Equivalents: Using a larger excess of lithium hydroxide (e.g., 5-10 equivalents) can drive the reaction to completion.[4]

  • Alternative Hydrolysis Conditions: If basic hydrolysis is still problematic, consider acidic hydrolysis using a mixture of acetic acid and hydrochloric acid under reflux, although this is a reversible reaction.[5]

Experimental Protocol: Robust Ester Hydrolysis

  • Dissolve ethyl 1-ethyl-4,4-difluorocyclohexane-1-carboxylate (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (5.0 eq).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: A common and commercially available starting material is ethyl 4-oxocyclohexane-1-carboxylate.[6][7] This allows for the introduction of the gem-difluoro group at the 4-position early in the synthetic route.

Q2: Are there any safety concerns with the reagents used in this synthesis?

A2: Yes. Deoxofluorinating agents like DAST and Deoxo-Fluor® are corrosive and react violently with water.[1] They should be handled in a fume hood with appropriate personal protective equipment. Strong bases like n-butyllithium and LDA are pyrophoric and moisture-sensitive. Always handle these reagents under an inert atmosphere.

Q3: Can I use a different alkylating agent instead of ethyl iodide?

A3: Yes, the α-alkylation step is versatile. You can use other alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce different substituents at the 1-position, provided they are reactive enough for the Sₙ2 reaction with the enolate.

Q4: How can I confirm the formation of the gem-difluoro group?

A4: ¹⁹F NMR spectroscopy is the most definitive method to confirm the presence of the CF₂ group. You should observe a characteristic signal for the fluorine atoms. ¹³C NMR is also useful, as the carbon atom of the CF₂ group will show a triplet due to coupling with the two fluorine atoms.

Q5: What are the expected physicochemical properties of the final product?

A5: this compound is expected to be a solid at room temperature. The introduction of fluorine increases lipophilicity and can alter the pKa of the carboxylic acid compared to its non-fluorinated analog. The melting point of the related 4,4-difluorocyclohexanecarboxylic acid is 103-107 °C.[8]

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Synthetic_Workflow start Ethyl 4-oxocyclohexane- 1-carboxylate intermediate1 Ethyl 4,4-difluorocyclohexane- 1-carboxylate start->intermediate1 Deoxofluorination (e.g., Deoxo-Fluor®) intermediate2 Ethyl 1-ethyl-4,4-difluorocyclohexane- 1-carboxylate intermediate1->intermediate2 α-Ethylation (LDA, EtI) product 1-Ethyl-4,4-difluorocyclohexane- 1-carboxylic acid intermediate2->product Hydrolysis (LiOH, H₂O)

Caption: Synthetic pathway for this compound.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

Troubleshooting_Tree start Problem Encountered q1 Which step is failing? start->q1 a1 Low yield in Difluorination q1->a1 Step 1 a2 No reaction in α-Ethylation q1->a2 Step 2 a3 Incomplete Hydrolysis q1->a3 Step 3 s1 Check T control Use Deoxo-Fluor® a1->s1 s2 Ensure anhydrous conditions Titrate LDA a2->s2 s3 Increase T and [Base] Use co-solvent a3->s3

Caption: Decision tree for troubleshooting the synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes. Note that these are representative values and may vary.

StepKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
Difluorination Deoxo-Fluor®, DCM-78 to 2512-1660-75
α-Ethylation LDA, EtI, THF-78 to 2512-1650-65
Hydrolysis LiOH, THF/H₂OReflux (65-70)8-12>90

References

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link][1]

  • Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link][6]

  • ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link][7]

  • Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid. Retrieved from [2]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link][5]

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Overcoming low yields in reactions with 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Welcome to the technical support guide for this compound (CAS 1389315-01-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this unique fluorinated carboxylic acid. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction outcomes.

The structure of this compound presents distinct synthetic challenges. The quaternary carbon atom alpha to the carboxyl group creates significant steric hindrance, while the gem-difluoro group at the 4-position influences the electronic properties of the entire molecule. These features necessitate careful consideration of reaction conditions to achieve high yields.

Troubleshooting Guide: Overcoming Low Yields

This section provides a systematic approach to diagnosing and resolving low-yield reactions in a question-and-answer format.

Q1: My amide coupling reaction is failing or giving very low yields. What are the primary causes and how can I fix this?

Low yields in amide coupling are the most frequently reported issue with this substrate. The problem almost always stems from a combination of steric hindrance and the electronic effects of the difluoro group.

Root Cause Analysis:

  • Steric Hindrance: The carboxylic acid is attached to a quaternary carbon, making it sterically bulky. This bulk impedes the approach of the amine to the activated carboxyl intermediate, slowing down the rate of reaction significantly.

  • Carboxylic Acid Activation Failure: Standard coupling reagents may be inefficient at activating such a hindered acid. Inefficient activation leads to a low concentration of the reactive intermediate, resulting in poor conversion.

  • Decomposition or Side Reactions: Forcing conditions (e.g., excessively high temperatures) to overcome steric hindrance can lead to the decomposition of reagents or the formation of unwanted byproducts.[1]

Troubleshooting Workflow:

Below is a decision-making workflow to systematically address amide coupling issues.

G start Low Yield in Amide Coupling reagent Step 1: Re-evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If yield is still low sub1 Switch to a more potent coupling reagent (e.g., HATU, COMU). Or, convert to acyl fluoride. reagent->sub1 purification Step 3: Check Reagent Purity & Stoichiometry conditions->purification If yield is still low sub2 Increase temperature moderately (40-60°C). Increase reaction time (24-48h). Use a non-coordinating base (e.g., DIPEA). conditions->sub2 success Yield Improved purification->success After optimization sub3 Ensure anhydrous conditions. Use freshly opened reagents. Use a slight excess (1.1-1.2 eq) of the amine. purification->sub3

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Detailed Protocols & Recommendations:

Method 1: Switching to High-Potency Coupling Reagents

Standard reagents like EDC/HOBt or DCC/DMAP often fail with sterically hindered substrates.[2] More potent uranium/guanidinium-based reagents are recommended.

Coupling ReagentClassKey AdvantagesTypical Conditions
HATU Uronium SaltHigh reactivity, fast reaction times.1.2 eq. HATU, 2.0 eq. DIPEA, DMF, RT to 40°C
HBTU Uronium SaltEffective, less expensive alternative to HATU.1.2 eq. HBTU, 2.0 eq. DIPEA, DMF, RT to 40°C
COMU Uronium SaltExcellent for hindered systems, water-soluble byproducts.1.2 eq. COMU, 2.0 eq. DIPEA, DMF or ACN, RT

Method 2: Conversion to Acyl Halide (Recommended for Difficult Cases)

For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride or chloride is a robust strategy. Acyl fluorides are particularly effective for hindered systems and can be formed in situ.[2][3]

Experimental Protocol: In Situ Acyl Fluoride Formation

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add cyanuric fluoride (1.1 eq) followed by pyridine (1.1 eq). Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride.

  • Coupling: In a separate flask, dissolve the amine (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) in anhydrous DCM.

  • Reaction: Slowly add the acyl fluoride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and proceed with a standard aqueous workup and purification.

Q2: My esterification reaction is sluggish and gives incomplete conversion. How can I drive it to completion?

Similar to amidation, direct esterification is hampered by steric hindrance. Traditional Fischer esterification (acid catalyst and alcohol) is often too slow and requires harsh conditions.

Root Cause Analysis:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced must be removed to drive the reaction forward, which can be difficult under mild conditions.[4]

  • Poor Nucleophilicity of Alcohol: The steric bulk around the carbonyl carbon requires a highly effective nucleophile, but alcohols are only moderately nucleophilic.

  • Catalyst Inactivation: The Lewis acid catalyst can be sensitive to moisture present in the reagents or solvent.[5][6]

Troubleshooting & Optimization Strategies:

Method 1: Steglich Esterification

This method uses DCC (or the more water-soluble EDC) to activate the carboxylic acid and a catalyst, typically DMAP (4-Dimethylaminopyridine), to facilitate the nucleophilic attack by the alcohol.

Experimental Protocol: Steglich Esterification

  • Setup: Dissolve the carboxylic acid (1.0 eq), the alcohol (1.2-1.5 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM or THF.

  • Coupling: Cool the solution to 0°C in an ice bath. Add a solution of EDC·HCl (1.5 eq) in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The byproduct, dicyclohexylurea (from DCC) or the water-soluble urea from EDC, will precipitate.

  • Workup: Filter off the urea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Method 2: Conversion to Acyl Chloride followed by Esterification

This is a highly reliable, two-step procedure for hindered esters.

G Acid Carboxylic Acid AcylCl Acyl Chloride (Reactive Intermediate) Acid->AcylCl SOCl₂ or (COCl)₂ Cat. DMF, DCM Ester Target Ester AcylCl->Ester Alcohol, Pyridine or Et₃N DCM, 0°C to RT

Caption: Two-step esterification via an acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Formation

  • Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Activation: Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Isolation: Carefully remove the solvent and excess reagent in vacuo. The resulting crude acyl chloride is often used immediately in the next step without further purification.

  • Esterification: Dissolve the crude acyl chloride in anhydrous DCM. Add the desired alcohol (1.2 eq) followed by a base such as pyridine or triethylamine (1.5 eq) at 0°C. Stir and monitor the reaction to completion.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: Store the compound in a tightly sealed container in a cool, dry place. It is a solid at room temperature and is generally stable, but like most carboxylic acids, it can be sensitive to moisture over long periods.

Q: How does the gem-difluoro group at the C4 position affect the reactivity of the carboxylic acid? A: The two fluorine atoms are strongly electron-withdrawing. This has two main effects:

  • Increased Acidity: The inductive effect of the fluorine atoms stabilizes the carboxylate anion, making the carboxylic acid more acidic (lower pKa) than its non-fluorinated analog.

  • Carbonyl Electrophilicity: The electron-withdrawing effect propagates through the sigma framework, slightly increasing the electrophilicity of the carbonyl carbon. However, this electronic benefit is often overshadowed by the severe steric hindrance at the alpha-position.

Q: Can I perform a Friedel-Crafts acylation with this molecule? A: It is highly challenging. Friedel-Crafts acylation typically requires forming an acylium ion intermediate from an acyl chloride.[5][6] The formation of a sterically hindered quaternary acylium ion is energetically unfavorable. Furthermore, the reaction requires a stoichiometric amount of a Lewis acid (like AlCl₃), which can coordinate to the gem-difluoro group, potentially complicating the reaction.[7] Low yields and decomposition are likely outcomes.[5][6] Alternative methods for coupling to aromatic systems should be considered.

Q: Are there any specific safety precautions I should take? A: Standard laboratory safety protocols should be followed. Wear safety glasses, a lab coat, and gloves. Avoid contact with skin and eyes.[8] While specific toxicity data is limited, fluorinated organic compounds should be handled with care. If converting to an acyl chloride using thionyl chloride or oxalyl chloride, perform the reaction in a well-ventilated fume hood as toxic gases (SO₂ and HCl, or CO, CO₂, and HCl) are produced.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
  • Vandamme, M., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters. Available from: [Link]

  • ACS Publications. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]

  • Chemistry LibreTexts. (2014). 17.22: How Cells Activate Carboxylic Acids. Available from: [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. Available from: [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. Available from: [Link]

  • PubMed. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Available from: [Link]

  • YouTube. (2023). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. Available from: [Link]

  • MDPI. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]

  • NIH National Library of Medicine. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. Available from: [Link]

  • ResearchGate. (2025). Replacement of the carboxylic acid function with fluorine. Available from: [Link]

  • ChemBK. ethyl 4,4-difluorocyclohexanecarboxylate. Available from: [Link]

  • University of Calgary. Reactivity of Carboxylic Acid Derivatives. Available from: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

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Side reactions of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis and handling of this compound. We will explore common side reactions, their mechanistic origins, and provide validated protocols for their prevention and mitigation.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for the conformational rigidity and metabolic stability conferred by the gem-difluoro group. However, its synthesis and subsequent reactions can be accompanied by the formation of undesirable byproducts. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a significant amount of a less polar impurity in my crude product after synthesis. What could it be?

This is a frequently encountered issue. The most probable, less polar byproduct is the decarboxylated compound, 1-ethyl-4,4-difluorocyclohexane .

Causality: The presence of a quaternary carbon atom alpha to the carboxylic acid, substituted with an ethyl group, can render the molecule susceptible to decarboxylation, particularly under thermal stress. While carboxylic acids generally require high temperatures for decarboxylation, the stability of the resulting carbanion or radical intermediate can lower this energy barrier.

Troubleshooting Guide: Decarboxylation

Symptom Potential Cause Prevention & Mitigation Strategies
Presence of a non-acidic, less polar spot on TLC.Excessive heat during reaction or workup.Reaction Temperature Control: Maintain the reaction temperature as low as possible to achieve a reasonable reaction rate. Workup Conditions: Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate water bath temperature (<40°C).
Gas evolution (CO2) observed during the reaction.Use of radical initiators or exposure to high-energy sources.Avoid Radical Initiators: Unless the desired reaction requires it, avoid substances that can initiate radical formation. Protect from Light: Conduct the reaction in a vessel protected from UV light if photochemically induced decarboxylation is suspected.
Low yield of the desired carboxylic acid.Prolonged reaction times at elevated temperatures.Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Experimental Protocol: Minimizing Decarboxylation during Saponification of Ethyl 1-Ethyl-4,4-difluorocyclohexane-1-carboxylate

  • Dissolution: Dissolve the starting ester in a mixture of THF and water (2:1 v/v) at room temperature.

  • Saponification: Add a stoichiometric amount of lithium hydroxide (LiOH) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-16 hours.

  • Workup: Upon completion, acidify the reaction mixture to pH ~4 with 1 M HCl at 0°C.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo at a temperature not exceeding 40°C.

FAQ 2: My mass spectrometry analysis indicates the presence of an impurity with a mass corresponding to the loss of HF. What is this side reaction?

The observation of a byproduct with a mass corresponding to the loss of hydrogen fluoride (HF) points towards an elimination reaction , leading to the formation of 1-ethyl-4-fluorocyclohex-3-ene-1-carboxylic acid or its isomers.

Causality: The gem-difluoro group can undergo elimination of HF under either acidic or basic conditions, although it is generally more stable than its dichloro- or dibromo-analogs. The presence of abstractable protons on the carbons adjacent to the C-F bonds facilitates this process. A patent for the synthesis of the parent compound, 4,4-difluorocyclohexanecarboxylic acid, explicitly mentions the formation of 4-fluoro-3-cyclohexenyl formic acid as a byproduct.[1]

Troubleshooting Guide: HF Elimination

Symptom Potential Cause Prevention & Mitigation Strategies
Presence of an unsaturated byproduct in NMR and MS data.Strong basic or acidic conditions during reaction or workup.Control of pH: Maintain a neutral or mildly acidic/basic pH during the reaction and workup. Avoid prolonged exposure to strong acids or bases. For saponification, use milder bases like lithium hydroxide over sodium or potassium hydroxide.
High reaction temperatures.Elevated temperatures can promote elimination reactions.Moderate Reaction Temperature: Keep the reaction temperature as low as feasible.
Use of certain fluorinating reagents in the synthesis of the precursor.Some fluorinating reagents can generate acidic byproducts that promote elimination.Choice of Reagents: When synthesizing the gem-difluoro moiety, select reagents and conditions known to minimize elimination.

Experimental Protocol: Purification to Remove Elimination Byproduct

If the elimination byproduct has formed, it can often be separated from the desired saturated carboxylic acid by leveraging the difference in polarity and physical properties.

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a saturated sodium bicarbonate solution. The desired carboxylic acid and the unsaturated byproduct will move to the aqueous layer as their sodium salts.

    • Back-extract the aqueous layer with a nonpolar solvent (e.g., hexanes) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with 1 M HCl to precipitate both carboxylic acids.

    • Extract the acids back into an organic solvent.

  • Crystallization:

    • The saturated this compound is a solid. Attempt crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to selectively crystallize the desired product, leaving the potentially more soluble unsaturated byproduct in the mother liquor.

  • Chromatography:

    • If the above methods are insufficient, column chromatography on silica gel can be employed. A gradient elution with a hexanes/ethyl acetate solvent system, often with the addition of a small amount of acetic acid to the mobile phase to improve peak shape, can effectively separate the two acids.

Visualizing the Side Reactions

To better understand the relationship between the desired product and its common byproducts, the following diagram illustrates the potential reaction pathways.

Side_Reactions main_product 1-Ethyl-4,4-difluorocyclohexane- 1-carboxylic acid decarboxylated 1-Ethyl-4,4-difluorocyclohexane (Decarboxylation Product) main_product->decarboxylated Heat, Radical Initiators (-CO2) eliminated 1-Ethyl-4-fluorocyclohex-3-ene- 1-carboxylic acid (Elimination Product) main_product->eliminated Strong Acid/Base (-HF)

Caption: Potential side reaction pathways of this compound.

Conclusion

By understanding the potential for decarboxylation and HF elimination, researchers can proactively adjust their experimental conditions to minimize the formation of these byproducts. Careful control of temperature and pH are paramount to achieving high purity and yield of this compound. The troubleshooting guides and protocols provided herein offer a practical framework for addressing these common challenges.

References

  • CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google P
  • Decarboxylation - Wikipedia. [Link]

  • Elimination reaction - Wikipedia. [Link]

  • Purification of Carboxylic Acids - Chempedia - LookChem. [Link]

  • Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google P

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Technical Support Center: Optimizing Amide Bond Formation with Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the challenges of amide bond formation with sterically hindered carboxylic acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve success in your most demanding coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction using HATU or EDC/HOBt is failing with a hindered carboxylic acid. What are the primary reasons for this?

Standard coupling conditions often prove inadequate for sterically hindered substrates due to a combination of factors that fundamentally slow down the desired reaction, allowing side reactions and decomposition to dominate.[1]

  • Steric Hindrance: The most direct cause is the physical bulk around the carboxylic acid's carbonyl group and/or the amine's nitrogen atom. This bulk impedes the necessary orbital overlap for the amine's nucleophilic attack on the activated acid intermediate, drastically reducing the reaction rate.[2]

  • Inefficient Activation: While reagents like HATU and EDC are highly effective for many substrates, the activated intermediates they form (e.g., an OAt-ester for HATU, an O-acylisourea for EDC) may not be sufficiently reactive to overcome the high energy barrier imposed by the steric hindrance.[1]

  • Intermediate Decomposition and Side Reactions: The activated carboxylic acid is a high-energy species. If the nucleophilic attack by the hindered amine is too slow, this intermediate can decompose or undergo alternative reactions.[1]

    • With carbodiimides like EDC, the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which terminates the reaction pathway.[1]

    • With uronium reagents like HATU, a slow reaction with the intended amine can lead to side reactions where a less hindered amine (if present) or even the coupling reagent itself reacts to form a guanidinium byproduct.[1]

Q2: I've confirmed via LCMS that an activated ester is forming, but the subsequent reaction with my hindered amine still doesn't proceed. What are my next steps?

Observing the activated intermediate is a great diagnostic step. If it forms but fails to react with the amine, the bottleneck is unequivocally the nucleophilic addition step. Here are several strategies to overcome this barrier:

  • Increase Reaction Temperature: Providing more thermal energy can help the reactants overcome the activation energy barrier. It's common to heat difficult couplings to 80 °C or even higher.[1] However, this should be done cautiously while monitoring for potential decomposition of starting materials or products.[1]

  • Switch to a More Potent Coupling Reagent: If a standard uronium reagent isn't effective, consider moving to a more powerful class of reagents.

    • Phosphonium Salt Reagents: Reagents like PyBOP and PyAOP are renowned for their efficacy in coupling hindered partners, including challenging N-methyl amino acids.[1][3][4] They are less prone to the guanidinylation side reaction seen with uronium salts.

    • Acyl Fluoride Precursors: Converting the carboxylic acid to an acyl fluoride creates a very small and highly reactive intermediate. Reagents like TFFH or BTFFH can be used to generate the acyl fluoride in situ, often succeeding where other methods have failed.[1][5][6]

    • Advanced Uronium Reagents: COMU , an oxyma-based uronium reagent, is known for its high reactivity and may be superior to HATU in some hindered couplings.[1][7][8]

  • Change the Solvent: While DMF and DCM are workhorse solvents, they may not be optimal in all cases. Switching to a higher-boiling or differently-polar solvent like N-methyl-2-pyrrolidone (NMP) or acetonitrile can alter solubility and reaction kinetics favorably.[1] Greener solvent alternatives like 2-MeTHF and Cyrene have also been successfully employed.[9]

Q3: How can I minimize the risk of epimerization when coupling a chiral, hindered carboxylic acid?

Epimerization, the loss of stereochemical integrity at the alpha-carbon of the carboxylic acid, is a significant concern, especially in peptide synthesis.[10] It proceeds through the formation of an oxazolone intermediate, which can tautomerize.[10]

  • Choice of Additive: For carbodiimide-based couplings (EDC, DCC, DIC), the use of additives is essential. While HOBt is standard, HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure are more effective at suppressing racemization by forming more reactive esters that are consumed faster, minimizing the time for oxazolone formation.[1][11]

  • Reagent Class: Phosphonium reagents like PyBOP are generally considered excellent for reducing epimerization.[3]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization.[2][11]

  • Base Selection: The choice and amount of base can be critical. Use a non-nucleophilic, hindered base like DIPEA or N-methylmorpholine (NMM).[12] In cases with a high risk of epimerization, a weaker base like collidine may be beneficial.[4]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the amidation of hindered carboxylic acids.

Workflow: Troubleshooting Difficult Amide Couplings

G start Start: Low/No Yield with Hindered Acid/Amine check_activation Check Acid Activation (e.g., LCMS for active ester) start->check_activation activation_ok Activation OK? check_activation->activation_ok no_activation_path No Activation activation_ok->no_activation_path No activation_ok_path Activation Confirmed activation_ok->activation_ok_path Yes change_reagent Switch to More Potent Coupling Reagent (e.g., PyBOP, COMU) no_activation_path->change_reagent preactivate Pre-activate Acid (5-15 min before amine addition) change_reagent->preactivate acyl_halide Convert to Acyl Halide (Acyl Fluoride or Chloride) preactivate->acyl_halide If still fails optimize_conditions Optimize Reaction Conditions activation_ok_path->optimize_conditions increase_temp Increase Temperature (e.g., 50-80 °C) optimize_conditions->increase_temp change_solvent Change Solvent (e.g., NMP, Acetonitrile) optimize_conditions->change_solvent increase_temp->acyl_halide If still fails change_solvent->acyl_halide If still fails

Caption: A decision tree for troubleshooting difficult amide couplings.

Problem: Low to No Yield Detected

Causality: This is the most common issue and points to a fundamental failure in either the activation of the carboxylic acid or the subsequent nucleophilic attack by the amine.[2]

Solutions:

  • Verify Reagent Quality: Ensure all reagents, especially the coupling reagent and any additives, are anhydrous and have not degraded. Use freshly opened solvents. The presence of water can hydrolyze the activated intermediate.[2]

  • Implement Pre-activation: Mix the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) and stir for 5-15 minutes at room temperature before adding the amine.[1] This ensures the activated species is fully formed and available to react immediately upon addition of the nucleophile, which can minimize side reactions.[1]

  • Escalate Reagent Reactivity: If standard reagents (EDC/HOBt, HATU) fail, move up the reactivity ladder as outlined in the decision tree above. Phosphonium salts (PyBOP, PyAOP) or acyl fluoride generators (BTFFH) are excellent next choices for severely hindered systems.[1][3][5]

  • Force the Reaction with an Acyl Chloride: As a robust, albeit more forceful approach, convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.[1][13] The resulting acyl chloride is highly reactive and will often couple with even poorly nucleophilic amines, though this method may not be suitable for sensitive substrates.[14]

Problem: Significant Side Products Observed

Causality: The formation of specific byproducts provides valuable clues about the reaction's failure mode.

  • N-Acylurea: This byproduct is characteristic of carbodiimide (EDC, DCC) couplings.[1] It forms when the O-acylisourea intermediate, unable to react with the hindered amine, undergoes an intramolecular rearrangement.

    • Solution: Add HOBt or, preferably, HOAt or OxymaPure. These additives trap the O-acylisourea to form a more stable active ester, preventing the rearrangement.[1][4]

  • Guanidinium Byproduct: This occurs with uronium/aminium reagents (HATU, HBTU). If the intended coupling is slow, the amine can attack the coupling reagent itself.[1]

    • Solution: Use the pre-activation technique described above.[1] Alternatively, switch to a phosphonium-based reagent (PyBOP), which does not have this liability.[4]

Comparative Data

Table 1: Comparison of Common Coupling Reagents for Hindered Systems
Reagent ClassExample(s)StrengthsWeaknesses
Carbodiimides EDC, DICInexpensive, readily available.Low reactivity for hindered systems; requires additives (HOBt, HOAt) to suppress side reactions and epimerization.[1][4]
Uronium/Aminium HATU, HBTU, COMUHigh reactivity, fast reactions, effective for many systems.[12] HATU and COMU are particularly potent.[1][8]Can cause guanidinylation of the amine if coupling is slow.[1] HATU can be explosive under certain conditions.[8]
Phosphonium PyBOP, PyAOPVery high reactivity, excellent for hindered substrates and reducing epimerization.[1][3][4] No guanidinylation side reaction.More expensive than other classes. Can have lower solution stability.
Acyl Halide Precursors TFFH, BTFFH, Oxalyl Chloride, SOCl₂Generates highly reactive acyl fluorides or chlorides, effective for the most challenging substrates.[1][5][13]Can be harsh, potentially incompatible with sensitive functional groups. Requires careful handling (toxic byproducts).[14]

Detailed Experimental Protocols

Protocol 1: HATU Coupling with Pre-activation for Moderately Hindered Substrates

This protocol is a robust starting point for couplings that are sluggish under standard EDC/HOBt conditions.

  • To a stirred solution of the hindered carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).

  • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equiv).[1][12]

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.[1]

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Monitor the reaction by LCMS or TLC. If the reaction is slow, consider heating to 40-60 °C.

  • Upon completion, dilute the reaction with ethyl acetate and perform a standard aqueous workup: wash sequentially with 1N HCl, saturated NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.

Protocol 2: Acyl Fluoride-Mediated Coupling via BTFFH for Severely Hindered Substrates

This method is highly effective for coupling partners that fail with even potent uronium or phosphonium reagents.[5][6]

  • In a reaction vial, dissolve the hindered carboxylic acid (1.0 equiv) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).

  • Add BTFFH (1.2 equiv) followed by a base such as pyridine or DIPEA (3.0 equiv).[1]

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride intermediate.

  • Add the hindered amine (1.0 equiv).

  • Seal the vessel and heat the reaction mixture to 80 °C.[1]

  • Monitor the reaction progress over 12-24 hours via LCMS.

  • After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.

  • Perform a standard aqueous workup and purification of the crude product.

Protocol 3: Classic Acyl Chloride Formation and Coupling

This is a powerful, traditional method for forcing difficult couplings.

Step A: Formation of the Acyl Chloride

  • To the hindered carboxylic acid (1.0 equiv), add thionyl chloride (1.2 equiv) slowly at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[13]

  • Heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases.[13]

  • Remove the excess thionyl chloride by distillation or under high vacuum to obtain the crude acyl chloride, which can be used directly or purified by distillation.

Step B: Amide Formation

  • Dissolve the amine (1.0 equiv) in a suitable anhydrous solvent (e.g., DCM) with a non-nucleophilic base (e.g., pyridine or triethylamine, 2.0 equiv) and cool to 0 °C.

  • Slowly add a solution of the crude acyl chloride (1.0-1.1 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup as described in Protocol 1 to isolate the crude amide.

References

  • Benchchem. Troubleshooting difficult amide bond formation with hindered substrates.

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.

  • Biosynth. Buy Aminium and Uronium Salts | Research Chemicals - Coupling Reagents Products.

  • Benchchem. Pivalamide Synthesis from Pivalic Acid: An In-depth Technical Guide.

  • Royal Society of Chemistry. TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers.

  • Luxembourg Bio Technologies. PyClocK, the phosphonium salt derived from 6-Cl-HOBt.

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: A Guide to Coupling Reagents.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Aapptec Peptides. Coupling Reagents.

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 9404-9416.

  • Royal Society of Chemistry. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry.

  • St. John's University. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace.

  • CHIMIA. View of The Synthesis of Sterically Hindered Amides.

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11642-11649.

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • Falcigno, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 91.

  • ResearchGate. New Trends in Peptide Coupling Reagents.

  • UCL Discovery. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

  • Organic Chemistry Portal. Amides in One Pot from Carboxylic Acids and Amines via Sulfinylamides.

  • ResearchGate. The Synthesis of Sterically Hindered Amides.

  • MDPI. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization.

  • ResearchGate. A New Wave of Amide Bond Formations for Peptide Synthesis.

  • National Institutes of Health. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.

  • ResearchGate. TFPN-mediated racemization/epimerization-free amide and peptide bond formation | Request PDF.

  • SlideShare. Epimerization of Peptide.

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

  • Wiley Online Library. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation.

  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.

  • ResearchGate. Green Solvents for the Formation of Amide Linkage.

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Stability of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights into the chemical stability of this molecule under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting advice needed to ensure the integrity of your compound throughout the drug development lifecycle.

Molecule Overview: Structural Features and Inherent Stability

This compound is a saturated carbocyclic compound featuring two key functional groups that dictate its chemical behavior: a tertiary carboxylic acid and a geminal difluoride group on the cyclohexane ring.

  • The Gem-Difluoro Group: The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability.[1] The carbon-fluorine (C-F) bond is exceptionally strong, making the gem-difluoro moiety highly resistant to chemical and enzymatic degradation.[2][3] This group also acts as a strong electron-withdrawing group, which can influence the acidity of the nearby carboxylic acid.

  • The Tertiary Carboxylic Acid: This functional group is the primary site for potential acid-base reactions. Its acidity is slightly increased by the inductive effect of the distal difluoro group.[4] The tertiary nature of the alpha-carbon (the carbon to which the carboxyl group is attached) provides steric hindrance, which can influence its reactivity compared to primary or secondary carboxylic acids.

  • The Saturated Cyclohexane Scaffold: The alkyl framework is chemically robust and not susceptible to degradation under typical acidic or basic conditions encountered in formulation or biological testing.

Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions regarding the stability of this compound.

General Stability

Q1: What is the most chemically stable part of the molecule?

The gem-difluorocyclohexane ring is the most stable feature. The strength of the C-F bond makes this part of the molecule highly resistant to metabolic and chemical degradation, which is a primary reason for incorporating fluorine into drug candidates.[3]

Q2: What is the most reactive part of the molecule under aqueous acidic or basic conditions?

The carboxylic acid group is the most reactive site. It will readily undergo acid-base chemistry. Under basic conditions, it will deprotonate to form the corresponding carboxylate salt. While it is the most reactive handle, it is still relatively stable against degradative reactions like decarboxylation under normal conditions.[5]

Q3: How do the fluorine atoms affect the properties of the carboxylic acid?

The highly electronegative fluorine atoms exert a negative inductive effect, pulling electron density away from the carboxylic acid group. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the molecule compared to its non-fluorinated analog.[4]

Stability Under Acidic Conditions

Q4: Is this compound expected to be stable in acidic solutions (e.g., pH 1-4)?

Yes, the molecule is expected to be highly stable under acidic conditions. Carboxylic acids are generally stable in acid, and the rest of the molecule's scaffold (the saturated ring and C-F bonds) is inert to acid hydrolysis.[6] Forced degradation studies, which intentionally use harsh conditions like 0.1M to 1M HCl at elevated temperatures, are required to probe the limits of this stability.[7][8]

Q5: Could the molecule undergo decarboxylation in the presence of acid?

Decarboxylation under acidic conditions is generally efficient only for specific structures, such as β-keto carboxylic acids, which can form a stable cyclic transition state.[9][10] Since this compound lacks this feature, it is not expected to decarboxylate under typical acidic conditions, even with moderate heating (50-150°C).[9][10]

Stability Under Basic Conditions

Q6: What is the primary reaction of the molecule in basic solutions (e.g., pH 8-12)?

The primary and immediate reaction is a simple acid-base neutralization. The carboxylic acid proton will be abstracted by the base to form the water-soluble 1-ethyl-4,4-difluorocyclohexane-1-carboxylate salt.[11] This is a reversible reaction, and the carboxylic acid can be fully regenerated by re-acidification.[5]

Q7: Is decarboxylation a concern under basic conditions?

For this specific molecule, decarboxylation under basic conditions is highly unlikely without extreme heat. Basic decarboxylation typically requires the formation of a carbanion intermediate after the loss of CO₂.[9] For this reaction to be feasible, the resulting carbanion needs to be stabilized, for instance, by a neighboring electron-withdrawing group like a carbonyl or nitro group.[9][10] The carbanion that would be formed from this molecule would be on an sp³-hybridized carbon atom with no such stabilization, making it a high-energy, unfavorable intermediate. Traditional methods for decarboxylating simple alkyl carboxylic acids require harsh conditions like heating with soda lime (NaOH + CaO), which are not relevant to pharmaceutical development or storage.[12][13]

Troubleshooting Guide

Issue 1: I've observed a loss of the parent compound in my formulation buffered at pH 9 after two weeks at 40°C. What could be the cause?

  • Step 1: Verify with an Orthogonal Analytical Method. First, confirm the degradation with a secondary analytical method (e.g., if you used HPLC-UV, confirm with LC-MS) to rule out analytical artifacts. High-performance liquid chromatography (HPLC) is a cornerstone of stability testing.[14]

  • Step 2: Check for Precipitation. The carboxylate salt formed at pH 9 has significantly different solubility properties than the protonated carboxylic acid. Ensure your compound hasn't simply precipitated out of solution, leading to an apparent loss when analyzing the supernatant.

  • Step 3: Investigate Potential Interactions. Could the compound be reacting with an excipient in your formulation? Review all components for potential incompatibilities.

  • Step 4: Consider Harsh Decarboxylation. While unlikely, if your storage conditions involved very high temperatures, decarboxylation could be a remote possibility. Analyze for the potential byproduct (1-ethyl-4,4-difluorocyclohexane) using an appropriate method like GC-MS.

Issue 2: My forced degradation study using 1M HCl at 80°C shows a minor new peak in the HPLC chromatogram. What is it?

  • Step 1: Characterize the Impurity. The primary goal of forced degradation is to identify potential degradants.[15][16] Use mass spectrometry (LC-MS) to get the molecular weight of the new peak. This is the most critical piece of information.

  • Step 2: Rule Out Isomerization. Consider the possibility of epimerization if there are other stereocenters in a more complex analog of this molecule. However, for the parent compound, this is not applicable.

  • Step 3: Evaluate Dehalogenation. While C-F bonds are strong, extreme conditions could theoretically lead to the loss of HF. Check the mass of the impurity to see if it corresponds to the loss of one or two fluorine atoms. This is a very low-probability event for a gem-difluoroalkane.

  • Step 4: Assess for Ring Opening or Rearrangement. This is also highly improbable for a stable cyclohexane ring under these conditions but should be considered if the mass data is unexpected.

Data Summary: Predicted Stability Profile

The following table summarizes the expected stability of this compound under common stress conditions.

Condition CategoryReagent/StressTemperatureExpected OutcomePrimary Degradation Pathway
Acidic Hydrolysis 0.1M - 1M HClRoom Temp - 80°CHighly Stable Negligible degradation expected.
Basic Hydrolysis 0.1M - 1M NaOHRoom Temp - 80°CStable (as carboxylate)Negligible degradation expected. Decarboxylation is highly unlikely without extreme heat.
Neutral Hydrolysis Water / Buffer pH 7Room Temp - 80°CHighly Stable Negligible degradation expected.

Experimental Protocols & Visual Workflows

Protocol: Forced Degradation Study (Acid and Base Hydrolysis)

This protocol is a standard methodology for assessing stability as recommended by ICH guidelines.[7][16]

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Stress Condition:

    • In a clean vial, add 1 mL of the stock solution to 9 mL of 1M HCl.

    • Cap the vial and place it in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 1M NaOH to stop the degradation.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

  • Base Stress Condition:

    • In a clean vial, add 1 mL of the stock solution to 9 mL of 1M NaOH.

    • Cap the vial and place it in a water bath at 60°C.

    • Withdraw aliquots at the same time points.

    • Immediately neutralize the aliquot with an equivalent amount of 1M HCl.

    • Dilute the neutralized sample with the mobile phase for analysis.

  • Control Sample:

    • Prepare a control by adding 1 mL of stock solution to 9 mL of purified water and treat it identically to the stress samples (excluding the acid/base).

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column is a typical starting point.

    • Quantify the peak area of the parent compound and any new peaks that appear.

    • Aim for 5-20% degradation of the active ingredient to ensure the stress conditions are adequate but not overly destructive.[16]

    • Use LC-MS to obtain mass information on any significant degradation products.[17]

Workflow for Stability Assessment

The following diagram outlines the logical workflow for a comprehensive stability investigation.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Interpretation A Define Study Objectives (e.g., Forced Degradation, Formulation Compatibility) B Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) A->B C Acid Stress (e.g., 0.1M HCl, 60°C) B->C D Base Stress (e.g., 0.1M NaOH, 60°C) B->D E Oxidative Stress (e.g., 3% H2O2, RT) B->E F Thermal & Photolytic Stress (ICH Conditions) B->F G Analyze Samples at Defined Time Points C->G D->G E->G F->G H Quantify Parent Compound & Detect Degradants G->H I Characterize Degradants (MS, NMR if necessary) H->I J Determine Degradation Pathway & Calculate Kinetics I->J K Final Stability Report J->K

Caption: Workflow for a forced degradation stability study.

Potential Degradation Pathways

This diagram illustrates the high stability of the molecule and the harsh conditions required for potential degradation.

G cluster_acid Acidic Conditions cluster_base Basic Conditions parent This compound acid_stable Highly Stable parent->acid_stable Standard Acid (e.g., HCl, RT-80°C) carboxylate Carboxylate Salt (Deprotonation) parent->carboxylate Standard Base (e.g., NaOH, RT) carboxylate->parent Acidification decarboxylated 1-Ethyl-4,4-difluorocyclohexane (Decarboxylation Product) carboxylate->decarboxylated Extreme Heat (>200°C) + Strong Base (e.g., Soda Lime) [UNLIKELY PATHWAY]

Caption: Reactivity map showing high stability and the unlikely decarboxylation pathway.

References

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Martin, R. B. (1998). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society. Retrieved from [Link]

  • Quora. (2021, July 26). Is it possible to decarboxylate a carboxylic acid at basic conditions? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Ardila-Fierro, K. J., & Hernandez, J. G. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved from [Link]

  • Lin, M., & Li, Z. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. Retrieved from [Link]

  • LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Retrieved from [Link]

  • Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Meanwell, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved from [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

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Technical Support Center: Troubleshooting Difficult HPLC Purification of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated compounds. As a Senior Application Scientist, I understand that the unique physicochemical properties of fluorinated molecules can introduce significant challenges into standard HPLC workflows. The high electronegativity of fluorine imparts characteristics like altered pKa, unique intermolecular interactions, and a dual hydrophobic yet lipophobic nature, often leading to frustrating issues with peak shape, retention, and co-elution.[1][2][3]

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to move beyond simple procedural steps and explain the underlying chemical principles. By understanding the "why" behind a problem, you can make more informed decisions to develop robust and reliable purification methods.

Section 1: Tackling Poor Peak Shape

Poor peak shape, particularly tailing, is one of the most common frustrations in the chromatography of fluorinated compounds, especially for nitrogen-containing heterocycles.

Q1: Why are my basic fluorinated compounds showing severe peak tailing on a standard C18 column, and how can I fix it?

A1: This is a classic problem rooted in secondary ionic interactions between your analyte and the stationary phase. Here's the breakdown of the cause and the solutions:

The Causality:

Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 3-7), these silanols can deprotonate to become negatively charged silanates (Si-O⁻).[4] If your fluorinated compound contains a basic nitrogen (common in pharmaceuticals), it will be protonated and positively charged in the acidic mobile phase. This creates a strong ionic interaction between your positively charged analyte and the negatively charged silanates, which acts as a secondary, undesirable retention mechanism. Molecules that interact this way are retained longer, leading to a "tail" on the backside of the main hydrophobic peak.

The high electronegativity of fluorine atoms can exacerbate this by lowering the pKa of nearby basic nitrogens, meaning they remain protonated (and thus interactive with silanates) over a wider pH range.[1]

The Solutions:

Your goal is to disrupt this secondary ionic interaction. You can approach this from three angles: modifying the mobile phase, choosing a better-suited stationary phase, or masking the interaction.

  • Lower the Mobile Phase pH: By adding an acidifier like formic acid or trifluoroacetic acid (TFA) to bring the mobile phase pH below 3, you can protonate the silanol groups (Si-OH).[4] This neutralizes their negative charge, preventing the ionic interaction with your basic analyte and dramatically improving peak shape.

  • Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanols are chemically bonded with a small, inert group to prevent them from interacting with analytes.[5] Choosing a column specifically marketed as "base-deactivated" or having high surface coverage is a straightforward way to minimize tailing for basic compounds.

  • Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. However, be aware that TEA is not MS-compatible and can be difficult to flush from a column.

Below is a diagram illustrating the problematic interaction and the primary solution.

cluster_0 Problem: Mid-Range pH (~4-7) cluster_1 Solution: Low pH (<3) Analyte+ Basic Analyte (R-NH3+) Silanol- Deprotonated Silanol (Si-O⁻) Analyte+->Silanol- Strong Ionic Interaction (Causes Tailing) Analyte2+ Basic Analyte (R-NH3+) Silanol_H Protonated Silanol (Si-OH) Analyte2+->Silanol_H No Ionic Interaction (Symmetric Peak) Problem_Node Peak Tailing Observed Solution_Node Symmetric Peak

Caption: Mechanism of silanol-induced peak tailing and its mitigation via pH control.

Section 2: Solving Retention and Selectivity Puzzles

Fluorinated compounds often defy traditional retention predictions on C18 columns. Understanding their unique interactions with different stationary phases is key to achieving separation.

Q2: My fluorinated compound shows very little retention on a C18 column, even though it's highly hydrophobic. What is happening?

A2: You've encountered the "hydrophobic but lipophobic" paradox of many fluorinated compounds.[2] While the fluorine atoms make the molecule non-polar and water-insoluble (hydrophobic), the highly polarized C-F bonds do not interact favorably with the hydrocarbon chains of a C18 stationary phase (lipophobic). This lack of affinity leads to poor retention.

Furthermore, the rigid structure of a perfluoroalkyl chain can sterically hinder its ability to fully interact with the flexible C18 alkyl chains, further reducing retention.[6]

The Solution:

Instead of relying solely on hydrophobic interactions, you must use a stationary phase that offers alternative interaction mechanisms. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or fluoroalkyl ligands, are designed for this purpose.[7][8] They provide multiple modes of interaction, including:

  • π-π Interactions: Excellent for aromatic or unsaturated fluorinated compounds.

  • Dipole-Dipole Interactions: Effective for polar fluorinated molecules.

  • Ion-Exchange: PFP phases, in particular, have a partially negative charge on the fluorine atoms that can lead to enhanced retention of basic analytes.[7]

  • Shape Selectivity: The unique structure of these phases can help distinguish between closely related isomers.[6]

Q3: How do I choose the best column for separating my fluorinated compounds?

A3: A methodical approach based on your analyte's structure will guide you to the correct column. A standard C18 is a reasonable starting point for method development, but if you face challenges, a fluorinated phase will likely provide a solution.

Stationary PhasePrimary Interaction Mechanism(s)Best Suited ForKey Considerations
Standard C18 Hydrophobic (van der Waals)Non-polar, non-fluorinated or lightly fluorinated compounds. Good starting point.May show poor retention for highly fluorinated compounds due to lipophobicity.[2][8]
Pentafluorophenyl (PFP) π-π, Dipole-Dipole, Ion-Exchange, HydrophobicAromatic compounds, positional isomers, halogenated analytes, basic compounds.[6][7]Offers orthogonal (different) selectivity compared to C18, making it a powerful tool for difficult separations.[7]
Fluoroalkyl (e.g., C8-F) "Fluorous" Interactions, HydrophobicSeparating fluorinated from non-fluorinated compounds, fluorinated analytes in general.[8][9]Can provide enhanced retention for fluorinated analytes that are poorly retained on C18.[8]

Use this workflow to guide your column selection process.

G start Start: Analyze Compound Structure is_aromatic Is the compound aromatic or highly conjugated? start->is_aromatic is_basic Is the compound a base (e.g., contains nitrogen)? is_aromatic->is_basic No try_pfp Use a Pentafluorophenyl (PFP) Column (Exploits π-π & dipole interactions) is_aromatic->try_pfp Yes c18_retention Is retention on C18 poor? is_basic->c18_retention No try_c18_base Start with Base-Deactivated C18 (Control pH < 3) is_basic->try_c18_base Yes is_mixture Separating fluorinated from non-fluorinated analytes? c18_retention->is_mixture Yes try_c18_neutral Start with Standard C18 c18_retention->try_c18_neutral No is_mixture->try_pfp No (consider PFP for alternative selectivity) try_fluoroalkyl Use a Fluoroalkyl Phase (e.g., C8-F) is_mixture->try_fluoroalkyl Yes

Caption: Decision tree for HPLC column selection for fluorinated compounds.

Section 3: LC-MS Specific Challenges

Connecting your HPLC to a mass spectrometer introduces new rules, especially regarding mobile phase additives. What works for UV detection can be disastrous for MS signal intensity.

Q4: I use TFA for great peak shape, but my MS sensitivity is extremely low. What's the cause and what are my options?

A4: This is a very common and critical issue. Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that improves peak shape, but it is a notorious cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[10][11]

The Causality:

In the ESI source, your analyte needs to acquire a charge (protonate) to be detected. TFA is a strong acid and a very strong ion-pairing agent. In the sprayed droplets, it effectively "hoards" the available protons and outcompetes your analyte for ionization. Furthermore, its perfluorinated tail has a high affinity for the droplet surface, further hindering the release of your charged analyte into the gas phase. The result is a drastic reduction in the signal for your compound of interest.[11]

The Solutions:

The key is to use a volatile, MS-friendly mobile phase modifier that provides sufficient acidity for good peak shape without causing severe ion suppression.

AdditiveTypical Conc.ProsCons
Formic Acid 0.1%Gold standard for LC-MS. Good volatility, provides low pH, minimal ion suppression.[4]Weaker acid than TFA, may not provide equivalent peak shape for very difficult separations.
Ammonium Formate / Acetate 5-10 mMVolatile buffer system.[12] Can be used to control pH at a specific value, useful for compounds stable in a narrow pH range.Buffering capacity is limited in high organic content. Solubility in acetonitrile can be an issue.[12]
PFPA / HFBA 0.05 - 0.1%Perfluoropropionic acid / Heptafluorobutyric acid. Stronger ion-pairing than formic acid, can improve retention.[13][14]Still cause more ion suppression than formic acid. Can be very "sticky" and contaminate the LC-MS system for long periods.[10][11]
Fluoroalkylamines VariesNovel class of reagents that can enhance retention for acidic analytes and have been shown to enhance ESI-MS signal in some cases.[15]Not as commonly used; may require more method development.

Recommendation: Always start with 0.1% formic acid as your mobile phase additive. Only if peak shape is unacceptable and cannot be solved by changing the column should you consider additives like PFPA, and do so with extreme caution, preferably on a dedicated instrument.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use methanol instead of acetonitrile as the organic modifier?

    • A: Yes. Acetonitrile and methanol offer different selectivities and can be used to optimize separations. Acetonitrile is generally a stronger solvent for reversed-phase and has lower viscosity. Changing from one to the other is a powerful tool to resolve co-eluting peaks.[16]

  • Q: My column pressure is suddenly very high. What should I do?

    • A: High backpressure is often caused by a blockage. First, remove the column and see if the pressure returns to normal to isolate the problem to the column itself. If so, debris may have collected on the inlet frit. You can try back-flushing the column (reversing it and pumping to waste, if the manufacturer allows) to dislodge the blockage.[17] Always use a guard column and filter your samples to prevent this.[18]

  • Q: What is co-elution and how can I tell if it's happening?

    • A: Co-elution is when two or more compounds elute at the same time, appearing as a single peak.[19] Signs of co-elution include peaks that are broader than expected, have shoulders, or are not perfectly symmetrical. If you have a DAD detector, checking the peak purity across its width can reveal the presence of multiple components. Mass spectrometry is the most definitive way to detect co-elution by identifying different m/z values across the peak.

Section 5: Key Experimental Protocols

Protocol 1: Aggressive Column and System Flush to Remove Perfluorinated Ion-Pairing Agents (TFA, HFBA)

Perfluorinated acids are notoriously difficult to remove from an HPLC system and can suppress negative ion mode sensitivity for weeks if not properly flushed.[11]

Objective: To thoroughly remove residual perfluorinated acids from the column and LC system.

Methodology:

  • System Preparation: Remove the column from the system. Replace it with a union (a simple tube connector).

  • Solvent Line Flush: Place all solvent lines (A, B, C, D) into a bottle of 50:50 isopropanol:water.

  • System Purge: Purge each line for 5-10 minutes at a high flow rate (e.g., 5 mL/min) to flush the pump heads and degasser.

  • Seal Wash Flush: Run the needle/seal wash with the 50:50 isopropanol:water solution for an extended period.

  • Column Flush (Critical Step):

    • Disconnect the column from the detector to avoid contaminating it.

    • Flush the column with 20-30 column volumes of your mobile phase without the perfluorinated acid.

    • Switch to a high percentage of organic solvent (e.g., 95% acetonitrile or methanol in water) and flush with another 20-30 column volumes.

    • Perform a final flush with 50:50 isopropanol:water for 20-30 column volumes. Isopropanol is very effective at removing strongly adsorbed contaminants.

  • Re-equilibration: Install the column and equilibrate with your new, non-TFA mobile phase for an extended period (at least 20-30 minutes) before running your next sample.

References

  • Bell, D.S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]

  • Stadler, T. A. (2005). Additives for reversed-phase HPLC mobile phases. Google Patents (US20050011836A1).
  • Li, L., et al. (2011). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PMC - NIH. Available at: [Link]

  • Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Ruta, J., et al. (2020). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Li, L., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Available at: [Link]

  • Lin, H., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]

  • Pandey, P.K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. The Pharma Review. Available at: [Link]

  • Hawach Scientific. C8-Fluorine HPLC Column. Available at: [Link]

  • Danielson, N.D., et al. (1993). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Liquid Chromatography. Available at: [Link]

  • Element Lab Solutions. (2021). Buffers and Eluent Additives for HPLC Method Development. Available at: [Link]

  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. Available at: [Link]

  • Ory, D., et al. (2015). Retention of [18F]fluoride on reversed phase HPLC columns. ResearchGate. Available at: [Link]

  • YMC America, Inc. HPLC Troubleshooting Guide. Available at: [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. Available at: [Link]

  • Per-Ola, K., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. Available at: [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Dong, M. W. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Separation Science. Available at: [Link]

  • Dolan, J.W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Chromatography Forum. (2008). ion-pair agents+mass spec. Available at: [Link]

  • Ory, D., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. PubMed. Available at: [Link]

  • Biffinger, J.C., et al. (2004). The polar hydrophobicity of fluorinated compounds. PubMed. Available at: [Link]

  • Taylor, P. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Today. Available at: [Link]

  • Biffinger, J.C., et al. (2004). The Polar Hydrophobicity of Fluorinated Compounds. Semantic Scholar. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Pal, T., et al. (2010). Molecular origins of fluorocarbon hydrophobicity. PMC - NIH. Available at: [Link]

  • ResearchGate. (2004). The Polar Hydrophobicity of Fluorinated Compounds. Available at: [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Available at: [Link]

  • Balinova, B., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH. Available at: [Link]

  • Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]

  • Lin, H., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Subba Rao, D.V., et al. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed. Available at: [Link]

  • Huset, C. (2010). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis and Purification of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable fluorinated building block. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the highest purity of your final compound.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and rigorous purification at each stage. Understanding the overall pathway is crucial for anticipating and mitigating potential impurities.

Synthesis_Pathway A Ethyl 4-oxocyclohexanecarboxylate B Ethyl 4,4-difluorocyclohexanecarboxylate A->B Fluorination (DAST) C 4,4-Difluorocyclohexanecarboxylic acid B->C Hydrolysis (e.g., LiOH) D This compound C->D α-Ethylation (e.g., LDA, EtI)

Caption: Synthetic route to this compound.

II. Troubleshooting Guide: Impurity Identification and Removal

This section addresses specific impurities that can arise at each stage of the synthesis and provides detailed protocols for their removal.

Step 1: Fluorination of Ethyl 4-oxocyclohexanecarboxylate

Q1: My NMR spectrum shows an unexpected alkene signal after the fluorination reaction with DAST. What is this impurity and how can I remove it?

A1: The most common byproduct in the fluorination of cyclic ketones with diethylaminosulfur trifluoride (DAST) is the corresponding alkene fluoride. In this case, you are likely observing the formation of Ethyl 4-fluoro-3-cyclohexene-1-carboxylate .

Causality: This impurity arises from an elimination side reaction that competes with the desired geminal difluorination. The carbocation intermediate formed during the reaction can either be attacked by a fluoride ion to give the desired product or undergo elimination of a proton to form the alkene.

Troubleshooting Protocol: Removal of the Alkene Impurity

  • Oxidative Workup: A robust method to remove the alkene impurity is through selective oxidation. The double bond in the impurity is more susceptible to oxidation than the saturated rings of the desired product.

    • Procedure:

      • Dissolve the crude mixture of ethyl 4,4-difluorocyclohexanecarboxylate and the alkene impurity in a suitable solvent like acetic acid.

      • Slowly add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), to the mixture at room temperature.

      • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the alkene spot/peak is no longer visible.

      • Perform an aqueous workup to remove the oxidized byproducts and the oxidizing agent.

  • Chromatographic Purification: If the oxidative workup is not desired, careful column chromatography can be employed.

    • Stationary Phase: Silica gel

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The desired difluorinated product is generally more polar than the alkene impurity.

Fluorination_Impurities Start Ethyl 4-oxocyclohexanecarboxylate DAST DAST Start->DAST Product Ethyl 4,4-difluorocyclohexanecarboxylate (Desired) DAST->Product Impurity Ethyl 4-fluoro-3-cyclohexene-1-carboxylate (Impurity) DAST->Impurity

Caption: Formation of the alkene impurity during fluorination.

Step 2: Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate

Q2: After hydrolysis, my product is contaminated with the starting ester. How can I ensure complete hydrolysis and remove any unreacted starting material?

A2: Incomplete hydrolysis is a common issue, often due to insufficient reaction time, inadequate base, or steric hindrance. The unreacted Ethyl 4,4-difluorocyclohexanecarboxylate will need to be removed to ensure the purity of the subsequent step.

Causality: Ester hydrolysis, particularly saponification, is generally efficient. However, factors like low temperature, insufficient stirring, or a non-optimal solvent mixture can lead to incomplete conversion.[1]

Troubleshooting Protocol: Ensuring Complete Hydrolysis and Purification

  • Reaction Optimization:

    • Base: Use a sufficient excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-5 equivalents).

    • Solvent: A mixture of an organic solvent (e.g., THF or ethanol) and water is often necessary to ensure the solubility of both the ester and the hydroxide salt.

    • Temperature and Time: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can drive the reaction to completion. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Acid-Base Extraction: This is a highly effective method for separating the carboxylic acid product from the neutral ester impurity.

    • Procedure:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

      • Extract the organic layer with an aqueous basic solution (e.g., 1 M NaOH or saturated sodium bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester remains in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any residual ester.

      • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out or can be extracted back into an organic solvent.[2]

Hydrolysis_Purification Crude Crude Hydrolysis Mixture (Carboxylic Acid + Ester) Extraction Acid-Base Extraction Crude->Extraction Organic Organic Layer (Unreacted Ester) Extraction->Organic Aqueous Aqueous Layer (Carboxylate Salt) Extraction->Aqueous Acidification Acidification (HCl) Aqueous->Acidification Pure_Acid Pure 4,4-Difluorocyclohexanecarboxylic acid Acidification->Pure_Acid

Sources

Improving the solubility of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of solubilizing this compound for biological assays. Poor aqueous solubility is a frequent hurdle in drug discovery, potentially leading to inaccurate assay results and hindering the progress of promising compounds.[1][2] This guide provides a structured, question-and-answer approach to troubleshooting, offering detailed protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound is a synthetic organic compound with a molecular weight of approximately 192.21 g/mol .[3] Its structure consists of a difluorinated cyclohexane ring, which is highly nonpolar (lipophilic), and a carboxylic acid group, which is polar and ionizable. The compound's poor water solubility stems from the dominance of its lipophilic cyclohexane core. While the carboxylic acid group can be ionized to a carboxylate to improve solubility, the large nonpolar surface area resists dissolution in water. A related compound, 4,4-Difluorocyclohexanecarboxylic acid, is known to be soluble in organic solvents like Chloroform and Methanol but has low aqueous solubility.[4]

Q2: I'm seeing precipitation when I add my DMSO stock solution to my aqueous assay buffer. What's happening?

This is a very common issue known as "compound crashing out" or precipitation.[5][6] It occurs because the compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO) but becomes poorly soluble when the DMSO is diluted into the aqueous buffer, drastically changing the solvent environment. The final concentration of DMSO in your assay may not be sufficient to keep the compound in solution.[6] It is critical to keep the final concentration of DMSO in an assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[6][7][8]

Q3: What is the first step I should take to improve my compound's solubility?

The most straightforward initial step is to optimize the preparation of your stock solution and the dilution method. This involves using a high-quality, anhydrous solvent like DMSO and preparing a concentrated stock solution (e.g., 10-100x the final desired concentration) that can be serially diluted.[9][10]

Troubleshooting Guide & Step-by-Step Protocols

This section provides a systematic approach to resolving solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.

G cluster_0 Solubility Troubleshooting Workflow Start Problem: Compound Precipitates in Aqueous Assay Buffer Step1 Strategy 1: Optimize Stock Solution & Dilution Protocol Start->Step1 Step2 Strategy 2: Utilize pH Adjustment Step1->Step2 If precipitation persists Success Compound Solubilized Proceed with Assay Step1->Success Success Step3 Strategy 3: Introduce a Co-solvent Step2->Step3 If precipitation persists Step2->Success Success Step4 Strategy 4: Use Surfactants/Excipients Step3->Step4 If precipitation persists Step3->Success Success Step4->Success Success Failure Consult Formulation Specialist Step4->Failure If precipitation persists

Caption: A workflow for troubleshooting solubility issues.

Strategy 1: Optimizing Stock Solution Preparation

Causality: The integrity and concentration of your stock solution are foundational. Improper preparation can lead to inaccurate concentrations and downstream precipitation. Using a standardized protocol ensures reproducibility.[9][10]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 192.21 g/mol )

  • Anhydrous DMSO (Dimethyl Sulfoxide)

  • Analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Sterile, light-blocking vials for aliquots

Procedure:

  • Calculation: To make a 10 mM solution, you need to dissolve 1.9221 mg of the compound in 1 mL of DMSO. Adjust the mass and volume as needed for your experiment.

  • Weighing: Tare a clean weigh boat on an analytical balance. Carefully weigh out the calculated mass of the compound.[11]

  • Dissolution: Quantitatively transfer the weighed compound into the volumetric flask.

  • Solvent Addition: Add approximately half the final volume of DMSO to the flask. Gently swirl or vortex until the solid is completely dissolved. A brief, gentle warming in a water bath (37°C) can aid dissolution, but check compound stability first.

  • Final Volume: Once dissolved, add DMSO to the calibration mark of the volumetric flask.

  • Mixing & Aliquoting: Cap the flask and invert it 15-20 times to ensure homogeneity. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]

  • Storage: Label each vial clearly and store at -20°C or -80°C, protected from light and moisture.[11]

Strategy 2: pH Adjustment for an Acidic Compound

Causality: As a carboxylic acid, the compound's solubility is highly pH-dependent.[12] At a pH above its acid dissociation constant (pKa), the carboxylic acid group will deprotonate to form a negatively charged carboxylate salt. This ionized form is significantly more water-soluble than the neutral form.[12][13] The predicted pKa for the similar 4,4-Difluorocyclohexanecarboxylic acid is approximately 4.06.[4] Therefore, adjusting the pH of your final assay buffer to be neutral or slightly basic (e.g., pH 7.4) should dramatically increase solubility.

Protocol 2: Solubilization via pH Adjustment

  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO as described in Protocol 1.

  • Prepare Alkaline Solution: Prepare a dilute solution of Sodium Hydroxide (NaOH), for example, 10 mM NaOH in water.

  • Initial Dissolution: In a separate tube, add a small volume of your DMSO stock.

  • Titration: While vortexing, slowly add the 10 mM NaOH solution dropwise. This converts the carboxylic acid to its sodium salt. You should observe the solution clearing. Self-Validation: Use a minimal amount of NaOH to achieve dissolution to avoid drastically altering the final buffer pH.

  • Dilution into Buffer: Take this newly formed salt solution and perform the final dilution into your assay buffer, which should be buffered to a stable pH (e.g., pH 7.4 with HEPES or Phosphate buffer).

  • Vehicle Control: It is critical to prepare a vehicle control that includes the same final concentrations of DMSO and any pH-adjusting agents (like NaOH) to account for their effects on the assay.[6]

Strategy 3: Using Co-solvents

Causality: If pH adjustment is not feasible or sufficient, a co-solvent can be used. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[14] Common co-solvents in biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol.

Comparison of Solubilization Strategies

StrategyMechanismProsCons
DMSO Potent organic solventDissolves a wide range of compounds.[6]Can be toxic to cells at >0.5-1%.[7][8][15] May interfere with assays. Can cause precipitation upon dilution.[6]
pH Adjustment Ionization of the carboxylic acid group to a soluble salt form.[13]Highly effective for ionizable compounds. Biocompatible buffers can be used.Only works for ionizable compounds. May alter biological activity if a specific protonation state is required.
Co-solvents (e.g., Ethanol) Reduces the overall polarity of the aqueous solvent.Can be effective at low concentrations.May have its own biological or cytotoxic effects.[16] Not as potent as DMSO.
Surfactants (e.g., Tween® 80) Form micelles that encapsulate the hydrophobic compound.[17]Can significantly increase apparent solubility.Can interfere with assays, disrupt cell membranes, and may have biological effects (e.g., complement activation).[18][19][20]

Protocol 3: Co-solvent Formulation

  • Prepare a 10 mM stock solution of the compound in 100% ethanol instead of DMSO.

  • In a separate tube, prepare an intermediate dilution by mixing your ethanol stock with your aqueous assay buffer. For example, a 1:10 dilution.

  • Visually inspect for precipitation. If the solution remains clear, you can proceed with further dilutions into the final assay medium.

  • Crucial Control: Always run a vehicle control with the same final concentration of the co-solvent (e.g., ethanol) to measure any background effects on your assay.[16] The final concentration of ethanol should typically be kept below 1%.

Strategy 4: Using Surfactants

Causality: Surfactants are a powerful but complex tool. These amphiphilic molecules form microscopic spheres called micelles in aqueous solutions. The hydrophobic compound partitions into the nonpolar core of the micelle, effectively creating a stable aqueous dispersion.[17] This method is often used when others fail, but requires careful validation due to the potential for assay interference.[2] Surfactants like Tween® 80 and Cremophor® EL are commonly used but can have biological effects, including complement activation.[19][20]

G cluster_1 Surfactant Micelle Formation Micelle Surfactant Micelle Aqueous Environment Hydrophobic Core Hydrophilic Shells Compound 1-Ethyl-4,4-difluorocyclohexane- 1-carboxylic acid (Hydrophobic) Compound->Micelle:core Partitions Into Core

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Protocol 4: Solubilization with Tween® 80

  • Prepare a Tween® 80 Stock: Prepare a 10% (w/v) stock solution of Tween® 80 in your assay buffer.

  • Prepare Compound Stock: Prepare a concentrated stock (e.g., 10-20 mM) in 100% DMSO.

  • Formulation: In a clean tube, add a small volume of your DMSO stock. Add an equal volume of the 10% Tween® 80 stock. Vortex thoroughly.

  • Equilibration: Allow the mixture to equilibrate for 10-15 minutes.

  • Final Dilution: Serially dilute this formulation into your final assay buffer. The final concentration of Tween® 80 should be kept as low as possible (e.g., start with testing 0.01% - 0.1%).

  • Validation is Key: You MUST run a vehicle control containing identical final concentrations of both DMSO and Tween® 80. This is essential to confirm that the surfactant itself is not causing the biological effect you are measuring.[18]

By systematically applying these strategies, researchers can overcome the solubility challenges presented by this compound, leading to more reliable and accurate data in biological assays.

References

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega.
  • Zhang J, et al. Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • Wang G, et al. Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL−35. Pharmaceuticals (Basel). Available from: [Link]

  • Preparing Solutions. Chemistry LibreTexts. Available from: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available from: [Link]

  • Solubility guidelines for candidate drugs (µg/mL). ResearchGate. Available from: [Link]

  • Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. ResearchGate. Available from: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]

  • Savjani KT, et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • pH Adjusting Database. CompoundingToday.com. Available from: [Link]

  • 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid. PubChem. Available from: [Link]

  • Tanneberger K, et al. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available from: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Holst-Hansen C, et al. Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]

  • Date AA, et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel). Available from: [Link]

  • How does pH affect solubility? askIITians. Available from: [Link]

  • Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Nano Micro Biosystems. Available from: [Link]

  • Formulating Poorly Water Soluble Drugs. ResearchGate. Available from: [Link]

  • Salmaso V, Moro S. Solvents to Fragments to Drugs: MD Applications in Drug Design. Molecules. Available from: [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]

  • Kumar S, et al. Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences. Available from: [Link]

  • Solution-making strategies & practical advice. YouTube. Available from: [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available from: [Link]

  • Optimizing Drug Solubility. Contract Pharma. Available from: [Link]

  • Szebeni J. Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI. Available from: [Link]

  • Biorelevant solubility of poorly soluble drugs: Rivaroxaban, furosemide, papaverine and niflumic acid. ResearchGate. Available from: [Link]

  • Hintzen F, et al. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. Available from: [Link]

  • Rabinowitz JD, Little JL. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]

  • How Does pH Impact Ionic Compound Solubility? YouTube. Available from: [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. Grossmont College. Available from: [Link]

  • Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. Semantic Scholar. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Centre of Innovation. Available from: [Link]

  • ethyl 4,4-difluorocyclohexane-1-carboxylate. MySkinRecipes. Available from: [Link]

  • El-Daly H, et al. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Pharmaceuticals (Basel). Available from: [Link]

  • carboxylic acid solubility + TLC. Reddit. Available from: [Link]

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Handling and storage recommendations for 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Welcome to the technical support guide for this compound (CAS No. 1389315-01-8). This document provides in-depth handling and storage recommendations, troubleshooting guides, and frequently asked questions (FAQs) to support your research and development activities. The insights provided are grounded in established chemical principles and data from analogous compounds to ensure scientific integrity and practical utility.

Part 1: Core Compound Information

What are the fundamental properties of this compound?

This compound is a fluorinated aliphatic carboxylic acid. The presence of the gem-difluoro group on the cyclohexane ring is a key structural feature, often incorporated in medicinal chemistry to enhance metabolic stability and modify physicochemical properties like lipophilicity.[1] While specific data for this exact ethyl-substituted molecule is limited, we can infer its properties from the closely related parent compound, 4,4-Difluorocyclohexanecarboxylic acid.

Table 1: Physicochemical Properties (Data primarily based on 4,4-Difluorocyclohexanecarboxylic acid)

PropertyValue / InformationSource
Molecular Formula C₉H₁₄F₂O₂Inferred
Molecular Weight 192.20 g/mol Inferred
Appearance Likely a white to off-white solid.[2][2]
Storage Temperature Room temperature, sealed in a dry environment.[2][2]
Solubility Expected to be soluble in organic solvents like methanol and chloroform.[2][2]
Purity Typically >97%Varies by supplier

Part 2: Safety, Handling, and PPE

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on aggregated GHS data for the parent compound 4,4-Difluorocyclohexanecarboxylic acid, this molecule should be handled as a substance that:

  • Causes skin irritation (H315).[3]

  • Causes serious eye irritation (H319).[3]

  • May cause respiratory irritation (H335).[3]

As a standard practice for all carboxylic acids, direct contact should be avoided as they can be corrosive to body tissues, especially the eyes and skin.[4]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

Proper PPE is non-negotiable for ensuring laboratory safety. The following should be worn at all times when handling the compound:

  • Eye Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][6] A face shield should be used if there is a significant risk of splashing.[7]

  • Hand Protection: Nitrile rubber gloves are recommended for handling acids.[4][8] Always check the manufacturer's compatibility charts. For tasks with higher risk, consider double-gloving.[7]

  • Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood to prevent inhalation of dust.[7]

Q3: What are the correct first-aid procedures in case of accidental exposure?

Immediate action is critical to mitigate harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Wash the affected area thoroughly with soap and running water. If irritation develops or persists, seek medical attention.[9]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult or symptoms occur, seek medical attention.[9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[9]

Part 3: Storage and Stability

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term integrity of the compound, adhere to the following storage protocols:

  • Temperature: Store at room temperature in a dry place.[2]

  • Atmosphere: Keep the container tightly sealed to protect it from moisture and air.[5][6]

  • Location: Store in a well-ventilated area.[7] The compound should be stored away from incompatible materials.[7][10]

Q2: What materials are incompatible with this carboxylic acid?

Avoid storing this compound with or near the following, as they can lead to hazardous reactions or degradation:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[5][6]

  • Bases: As a carboxylic acid, it will react with bases (e.g., sodium hydroxide, amines).[11][12] This acid-base reaction can be exothermic.

  • Metals: Carboxylic acids can be corrosive to metals. Avoid storage in metal cabinets where possible; if necessary, use secondary containment trays made of a resistant material like polypropylene.[11]

Q3: How can I identify if my compound has degraded?

Visual inspection is the first line of defense. Signs of potential degradation include:

  • Change in Color: Any deviation from the expected white or off-white appearance.

  • Clumping or Caking: This may indicate moisture absorption.

  • Inconsistent Analytical Data: If you observe unexpected peaks in NMR or LC-MS analyses, or a shift in melting point, it may suggest the presence of impurities or degradation products.

Part 4: Experimental Troubleshooting Guide

This section addresses common issues encountered during experimental work.

Issue 1: The compound fails to dissolve in my chosen solvent.

Causality: Solubility is governed by the principle of "like dissolves like." This fluorinated carboxylic acid has both polar (carboxylic acid) and non-polar (cyclohexane ring) character. The gem-difluoro group also influences its electronic properties and intermolecular interactions.

Troubleshooting Protocol:

  • Verify Solvent Choice: Confirm that the solvent is appropriate. Polar organic solvents such as methanol, ethanol, DMSO, and DMF are good starting points. Chloroform has also been noted as a suitable solvent.[2]

  • Increase Agitation: Ensure the solution is being mixed vigorously using a magnetic stirrer.

  • Apply Gentle Heat: Gently warm the solution (e.g., to 40-50 °C). Do not overheat, as this could cause degradation.

  • Use Sonication: A sonication bath can help break up solid aggregates and facilitate dissolution.

  • Check Compound Purity: Impurities can significantly impact solubility. Re-evaluate the purity of your material using techniques like NMR or LC-MS.

  • Consider a Co-Solvent System: If a single solvent is ineffective, a mixture of solvents (e.g., a small amount of DMSO in chloroform) may improve solubility.

Troubleshooting Workflow: Solubility Issues

G cluster_checks Troubleshooting Steps start Compound does not dissolve solvent Is the solvent appropriate? (e.g., Methanol, Chloroform) start->solvent agitate Increase agitation (Vortex/Stir) solvent->agitate Yes fail Consult Technical Support solvent->fail No heat Apply gentle heat (40-50 °C) agitate->heat sonicate Use sonication bath heat->sonicate purity Assess compound purity (NMR, LC-MS) sonicate->purity cosolvent Try a co-solvent system purity->cosolvent Pure purity->fail Impure success Dissolved cosolvent->success G spill Spill Occurs! alert Alert personnel in the area spill->alert assess Is the spill minor and manageable? alert->assess major_spill Major Spill assess->major_spill No minor_spill Minor Spill assess->minor_spill Yes evacuate Evacuate Area & Call Safety Officer major_spill->evacuate ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) minor_spill->ppe contain Contain & Clean Spill (Use spill kit or sweep solid) ppe->contain decontaminate Decontaminate Area contain->decontaminate dispose Dispose of waste in labeled hazardous waste container decontaminate->dispose

Caption: Decision-making workflow for a chemical spill.

References

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  • Fisher Scientific Chemicals. (2025, December 21).
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Validation & Comparative

A Comparative Guide to 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid and its Non-fluorinated Analog in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison between 1-ethyl-4,4-difluorocyclohexane-1-carboxylic acid and its direct non-fluorinated counterpart, 1-ethylcyclohexane-1-carboxylic acid. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to modulate physicochemical properties and enhance metabolic stability.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals, offering a framework for understanding and predicting how the introduction of a gem-difluoro group on a cyclohexane scaffold can influence outcomes in biological assays. We will dissect the causative links between chemical structure, physicochemical properties, and biological performance, supported by established principles and detailed experimental protocols.

The Foundational Impact of gem-Difluorination on Physicochemical Properties

The introduction of two fluorine atoms at the C4 position of the cyclohexane ring induces significant, predictable changes in the molecule's electronic and steric profile. These alterations are the root cause of anticipated differences in biological activity. The influence of a CF2 moiety on the acidity of corresponding carboxylic acids is primarily defined by the inductive effect of the fluorine atoms.[3][4]

Acidity (pKa)

The most direct electronic consequence of fluorination is an increase in acidity (a lower pKa value). Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[5] This effect propagates through the sigma bonds of the cyclohexane ring, pulling electron density away from the carboxylic acid headgroup. This polarization stabilizes the resulting carboxylate anion (conjugate base) upon deprotonation, making the parent acid stronger.[5] While the effect diminishes with distance, the two fluorine atoms at the C4 position still exert a notable influence.[5][6]

Lipophilicity (LogP/LogD)

Lipophilicity, a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, is complexly affected by fluorination.[7][8] While the high polarity of the C-F bond might suggest a decrease in lipophilicity, the overall effect is nuanced. The introduction of the CF2 group can either increase or decrease lipophilicity depending on the molecular context.[9] In the case of gem-difluorinated cycloalkanes, the impact is influenced by factors like ring size and the position of the fluorine atoms.[4][10] For this compound, the fluorines may reduce solvent-accessible surface area and alter hydration patterns, leading to a potentially counterintuitive change in LogP compared to its hydrocarbon analog.

Metabolic Stability

A primary driver for introducing fluorine is to enhance metabolic stability.[11] The C-F bond (bond energy ~116 kcal/mol) is significantly stronger than the C-H bond (~100 kcal/mol). The 4-position on a cyclohexane ring is a common site for metabolic oxidation by cytochrome P450 (CYP) enzymes, which hydroxylate the ring. By replacing the two hydrogens at this position with fluorine, the molecule is effectively "blocked" from undergoing oxidation at that site, which can dramatically increase its half-life in metabolic stability assays.[1][3][11] Studies have shown that gem-difluorination can slightly improve or not affect the metabolic stability of model derivatives.[4][10]

Summary of Predicted Physicochemical Properties
Property1-Ethylcyclohexane-1-carboxylic acid (Analog)This compound (Fluorinated)Rationale for Difference
Molecular Formula C₉H₁₆O₂C₉H₁₄F₂O₂Addition of two fluorine atoms, removal of two hydrogen atoms.
Molecular Weight 156.22 g/mol [12]192.19 g/mol Fluorine is heavier than hydrogen.
Predicted pKa ~4.9 - 5.0~4.30[13]Strong inductive electron withdrawal by the CF₂ group stabilizes the carboxylate anion, increasing acidity.[4][5]
Predicted LogP ~2.43[12]~1.6 - 2.0The effect is complex; the CF₂ group can alter polarity and conformation, often leading to a modest decrease in lipophilicity.[7][9]
Metabolic Stability Susceptible to oxidation at C4Blocked from oxidation at C4The high strength of the C-F bond prevents metabolic hydroxylation by CYP enzymes at the fluorinated position.[11]

Structuring a Comparative Biological Evaluation

A logical workflow is essential to systematically compare these two compounds. The experimental design should be self-validating, where results from foundational physicochemical assays inform the interpretation of more complex biological assays.

G pka pKa Determination (Potentiometric Titration) perm Permeability Assay (e.g., PAMPA) pka->perm Influences ionization state for transport bind Target Binding Assay (e.g., Radioligand Binding) pka->bind Affects charge-based interactions in pocket logp LogP/LogD Measurement (HPLC Method) logp->perm Correlates with passive diffusion potential logp->bind Impacts hydrophobic interactions func Functional Cellular Assay (e.g., Reporter Gene) perm->func Determines intracellular compound concentration metab Metabolic Stability Assay (Liver Microsomes) metab->func Affects compound stability over time bind->func

Caption: A logical workflow for the comparative evaluation of analogs.

Key Comparative Assays: Protocols and Rationale

The following protocols are designed to experimentally test the hypotheses derived from the structural differences between the two compounds.

Assay 1: Experimental Determination of Lipophilicity (LogD₇.₄) by HPLC

Causality: This assay quantifies the compound's partitioning between an aqueous and an organic phase at physiological pH. It provides a direct measure of the lipophilicity that governs membrane permeability and hydrophobic interactions with proteins. The HPLC retention time is correlated with this partitioning behavior.

Protocol:

  • Standard Preparation: Prepare a set of standard compounds with known LogP values (e.g., a homologous series of alkylbenzenes).

  • Mobile Phase Preparation: Prepare a buffered aqueous mobile phase (e.g., 20 mM phosphate buffer, pH 7.4) and an organic mobile phase (e.g., Acetonitrile or Methanol).

  • Calibration Curve Generation:

    • Inject each standard onto a reverse-phase HPLC column (e.g., C18).

    • Run a gradient elution from high aqueous to high organic content.

    • Record the retention time (t_R) for each standard.

    • Plot the known LogP values of the standards against their t_R to generate a calibration curve.

  • Sample Analysis:

    • Prepare 1 mg/mL stock solutions of the fluorinated and non-fluorinated test compounds in DMSO.

    • Inject each test compound onto the same HPLC system under the identical gradient conditions.

    • Record the retention time (t_R) for each analog.

  • LogD₇.₄ Calculation: Interpolate the retention times of the test compounds onto the calibration curve to determine their experimental LogD₇.₄ values.

Assay 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay directly measures the susceptibility of a compound to metabolism by Phase I enzymes (primarily CYPs) present in the liver, the body's main metabolic hub. The requirement for the NADPH cofactor is a self-validating control; its absence should halt CYP-mediated metabolism, confirming the enzymatic nature of the compound's degradation.

Protocol:

  • Reagent Preparation:

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer (Cofactor Solution).

    • Prepare 1 µM working solutions of the fluorinated and non-fluorinated test compounds in buffer containing a maximum of 0.5% DMSO.

  • Incubation:

    • Set up two sets of reaction tubes for each compound: one "+NADPH" and one "-NADPH" (negative control).

    • Add the HLM solution and the test compound solution to all tubes. Pre-incubate at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding the Cofactor Solution to the "+NADPH" tubes and an equal volume of buffer to the "-NADPH" tubes.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction tube.

    • Immediately quench the metabolic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound like Verapamil).

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Expected Outcome: this compound is expected to exhibit a significantly longer half-life (slower disappearance) in the "+NADPH" incubation compared to its non-fluorinated analog, demonstrating its enhanced metabolic stability.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog cluster_2 Predicted Biological Consequences A 1-ethylcyclohexane-1-carboxylic acid pKa: ~4.9 LogP: ~2.43 Metabolic Site at C4 B This compound pKa: ~4.30 LogP: ~1.8 Metabolically Blocked at C4 HigherAcidity More Ionized at pH 7.4 B:pka->HigherAcidity -I effect of F LowerLipo Potentially Altered Permeability B:logp->LowerLipo Increased polarity HigherStab Increased In Vitro Half-Life B:metab->HigherStab Strong C-F bond

Caption: Impact of C4 gem-difluorination on physicochemical properties.

Conclusion and Forward Look

The comparison between this compound and its non-fluorinated analog serves as a classic case study in medicinal chemistry. The introduction of the gem-difluoro moiety is predicted to increase acidity and significantly enhance metabolic stability by blocking CYP-mediated oxidation at the C4 position. The effect on lipophilicity is more subtle and requires experimental validation. These fundamental changes will invariably impact the compounds' performance in a range of biological assays, from simple permeability tests to complex cellular functional screens. By employing the systematic evaluation workflow outlined in this guide, researchers can effectively dissect the contribution of this specific structural modification, generating clear, interpretable data to guide further drug discovery and development efforts.

References

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A Comparative Study: 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid and its Cycloalkane Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing drug-like properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and conformation. This guide provides a detailed comparative analysis of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid and its non-fluorinated and mono-fluorinated analogs, alongside other cycloalkane carboxylic acids. By presenting supporting experimental data and outlining detailed methodologies, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics.

The Impact of Fluorination on Cycloalkane Scaffolds

Cycloalkane moieties are prevalent in numerous approved drugs, offering a three-dimensional framework that can enhance binding to biological targets and improve pharmacokinetic profiles.[1] The introduction of fluorine, particularly gem-difluorination at the 4-position of a cyclohexane ring, can impart several advantageous properties. These include:

  • Modulation of Acidity (pKa): The strong electron-withdrawing inductive effect of fluorine atoms stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. This can be critical for optimizing interactions with biological targets and influencing solubility and absorption.

  • Alteration of Lipophilicity (LogP): Fluorination generally increases the lipophilicity of a molecule. However, the effect is complex and can be influenced by the molecular context. In some cases, intramolecular interactions and changes in solvation can lead to a decrease in the expected lipophilicity.

  • Enhancement of Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This "metabolic blocking" can increase the half-life of a drug, leading to improved bioavailability and potentially reduced dosing frequency.

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the cycloalkane ring, which can have significant implications for binding affinity and selectivity.

Physicochemical Property Comparison

To quantitatively assess the impact of fluorination, the following table summarizes key physicochemical properties of this compound and its relevant analogs.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted/Experimental)LogP (Predicted/Experimental)
1-Ethylcyclohexane-1-carboxylic acid156.22~4.9 (Estimated)2.43 (Predicted)[3]
1-Ethyl-4-fluorocyclohexane-1-carboxylic acid174.21~4.5 (Estimated)2.1 (Predicted)[4]
This compound192.19~4.1 (Estimated)~2.5 (Estimated)
Cyclohexanecarboxylic acid128.174.90[5]1.96[5]
4,4-Difluorocyclohexanecarboxylic acid164.154.06 (Predicted)[2]1.6 (Predicted)

Note: Experimental values are cited where available. Estimated values are based on established chemical principles and data from closely related compounds.

Synthesis of Target Compounds

A plausible synthetic route to this compound involves a two-step process starting from the commercially available ethyl 4,4-difluorocyclohexanecarboxylate.

Synthesis start Ethyl 4,4-difluorocyclohexanecarboxylate intermediate Ethyl 1-ethyl-4,4-difluorocyclohexane-1-carboxylate start->intermediate 1. LDA, THF, -78 °C 2. Ethyl iodide product This compound intermediate->product LiOH, THF/H2O pKa_Workflow A Prepare 0.01 M solution of the carboxylic acid in a co-solvent (e.g., 50% Methanol/Water) B Calibrate pH meter with standard buffers A->B C Titrate with a standardized solution of 0.1 M NaOH B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of NaOH added D->E F Determine the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

Caption: Workflow for pKa determination.

Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of the cycloalkane carboxylic acid in a suitable co-solvent system (e.g., 50:50 methanol/water) to ensure solubility.

  • Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration: Titrate the acid solution with a standardized 0.1 M solution of sodium hydroxide, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection in the titration curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its determination.

LogP_Workflow A Prepare a stock solution of the compound in a suitable solvent B Add a known amount to a mixture of n-octanol and water (pre-saturated) A->B C Shake vigorously to allow for partitioning B->C D Centrifuge to separate the two phases C->D E Measure the concentration of the compound in both the n-octanol and water phases (e.g., by UV-Vis or LC-MS) D->E F Calculate P = [Compound]octanol / [Compound]water E->F G LogP = log10(P) F->G

Caption: Workflow for LogP determination.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.

  • Partitioning: Dissolve a known amount of the cycloalkane carboxylic acid in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay

Assessing the metabolic stability of a compound is essential for predicting its in vivo half-life. An in vitro assay using liver microsomes is a common method. [6] Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or from another relevant species), the test compound, and a buffer solution.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Conclusion

The strategic incorporation of fluorine, particularly gem-difluorination, into cycloalkane carboxylic acids offers a powerful tool for modulating key physicochemical and pharmacokinetic properties. As demonstrated, the introduction of the 4,4-difluoro moiety in this compound is expected to increase its acidity and metabolic stability compared to its non-fluorinated counterpart. The effect on lipophilicity is more nuanced and requires experimental determination. The synthetic and analytical protocols provided in this guide offer a framework for the synthesis and comprehensive evaluation of this and other novel fluorinated cycloalkane carboxylic acids, thereby facilitating the rational design of new drug candidates with improved therapeutic profiles.

References

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The Decisive Influence of Fluorine: A Comparative Guide to the pKa of Cyclohexane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the acid dissociation constant (pKa) is a cornerstone of molecular design. It governs a molecule's ionization state at physiological pH, profoundly impacting its solubility, membrane permeability, receptor binding, and overall pharmacokinetic profile. The strategic introduction of fluorine atoms is a widely employed tactic to modulate these properties, and its effect on the pKa of acidic moieties like carboxylic acids is particularly significant.

This guide provides an in-depth comparison of how fluorine substitution on a cyclohexane carboxylic acid scaffold alters its acidity. We will explore the interplay between fluorine's potent inductive effects and the critical role of stereochemistry, offering a framework for predicting and understanding these fundamental molecular transformations. This analysis is supported by established chemical principles and outlines the experimental methodology required to validate these properties.

The Foundational Role of the Inductive Effect

Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[1] When appended to an aliphatic scaffold, it pulls electron density towards itself through the sigma bond framework.[2] In the context of a carboxylic acid, this has a profound consequence on the stability of its conjugate base, the carboxylate anion.

The dissociation of a carboxylic acid is an equilibrium process. Any factor that stabilizes the resulting carboxylate anion will shift the equilibrium towards dissociation, resulting in a stronger acid and, consequently, a lower pKa value.[3] The fluorine atom's inductive effect delocalizes the negative charge of the carboxylate anion, effectively spreading it over a larger area and reducing electron-electron repulsion. This stabilization of the conjugate base is the primary reason for the observed increase in acidity upon fluorination.[4]

The magnitude of this effect is highly dependent on the distance between the fluorine atom and the carboxylic acid group. The closer the fluorine substituent, the more pronounced its electron-withdrawing influence and the greater the decrease in pKa.[4]

Inductive_Effect cluster_acid Carboxylic Acid (R-COOH) cluster_base Conjugate Base (R-COO⁻) cluster_stabilization Fluorine Stabilization R_COOH R-C(=O)OH R_COO R-C(=O)O⁻ R_COOH->R_COO Dissociation F_R_COO F-R-C(=O)O⁻ H_ion H⁺ Stabilized Stabilized Anion (Lower pKa) F_R_COO->Stabilized Inductive Effect (-I) Conformational_Analysis cluster_trans trans-4-Fluorocyclohexanecarboxylic Acid cluster_cis cis-4-Fluorocyclohexanecarboxylic Acid cluster_pka Resulting pKa Conformer_T1 Equatorial-Equatorial (More Stable) Conformer_T2 Axial-Axial (Less Stable) Conformer_T1->Conformer_T2 Ring Flip pKa_trans pKa (trans) Conformer_T1->pKa_trans Dominant Contributor Conformer_C1 Axial-Equatorial Conformer_C2 Equatorial-Axial Conformer_C1->Conformer_C2 Ring Flip pKa_cis pKa (cis) Conformer_C1->pKa_cis Conformer_C2->pKa_cis

Caption: Conformational equilibrium influencing the pKa of cis and trans isomers.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the pKa values of these fluorinated analogues, potentiometric titration is a precise and reliable method. [3]This technique involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.

Materials and Equipment
  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • 100 mL beaker

  • Fluorocyclohexane carboxylic acid isomer (analyte)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Deionized, carbonate-free water

  • Nitrogen gas source (for purging)

Step-by-Step Methodology
  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of the fluorocyclohexane carboxylic acid isomer.

    • Dissolve the sample in a known volume of deionized water in the 100 mL beaker to create a solution of approximately 0.01 M.

    • Add a magnetic stir bar to the beaker.

  • Titration Setup:

    • Place the beaker on the magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Gently purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of weak acids. [3] * Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titration Procedure:

    • Begin stirring the analyte solution at a moderate, constant speed.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • Continue this process, reducing the increment size as the pH begins to change more rapidly, indicating the approach to the equivalence point.

    • Continue the titration well past the equivalence point until the pH of the solution begins to plateau.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V) of the titration data.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). At this point, the concentrations of the undissociated acid and its conjugate base are equal. [5]

Titration_Workflow A Prepare Analyte Solution (0.01 M Acid) C Set up Titration Apparatus (pH electrode, stirrer, burette) A->C B Calibrate pH Meter B->C D Titrate with 0.1 M NaOH C->D E Record pH and Volume Data D->E Incrementally E->D Repeat F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point (Veq) F->G H Calculate Half-Equivalence Point (Veq / 2) G->H I Determine pKa (pH at Veq / 2) H->I

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion and Field Insights

The substitution of hydrogen with fluorine on a cyclohexane carboxylic acid scaffold provides a powerful and predictable means of tuning acidity. The primary driver for the observed decrease in pKa is the strong electron-withdrawing inductive effect of fluorine, which stabilizes the carboxylate conjugate base. The magnitude of this effect is directly correlated with the distance of the fluorine atom from the carboxylic acid group.

Furthermore, this guide highlights that a nuanced understanding requires consideration of the molecule's three-dimensional structure. The stereochemical relationship (cis vs. trans) between the fluorine and carboxylic acid substituents dictates the preferred conformational equilibrium of the cyclohexane ring. This, in turn, influences the through-space inductive effect and overall molecular stability, leading to distinct pKa values for different isomers.

For drug development professionals, this level of detailed understanding is not merely academic. The ability to fine-tune the pKa of a lead compound by tenths of a log unit through precise positional and stereochemical fluorination can be the difference between a candidate with poor oral bioavailability and one with an optimal pharmacokinetic profile. The robust and reproducible method of potentiometric titration provides the necessary experimental validation for these design principles, ensuring that theoretical models are grounded in empirical data.

References

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A Senior Application Scientist's Guide to Validating Ligand Incorporation: The Case of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the rational design of small molecule inhibitors hinges on a precise understanding of their interactions with target macromolecules. The introduction of novel chemical fragments, such as 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, offers exciting possibilities for modulating properties like lipophilicity, metabolic stability, and binding affinity.[1][2][3] The geminal difluoro group, in particular, can act as a bioisostere for a carbonyl group, influencing local electronics and conformational preferences without introducing significant steric bulk.[1] However, the successful incorporation of such a fragment is not merely a synthetic achievement; it is a hypothesis that demands rigorous, unambiguous validation.

This guide provides an in-depth comparison of methodologies for confirming the binding and orientation of this compound, with a primary focus on X-ray crystallography as the gold standard. We will explore the causality behind experimental choices, outline a self-validating workflow, and compare the structural insights gained with those from alternative techniques.

The Gold Standard: Unambiguous Validation by X-ray Crystallography

X-ray crystallography provides direct, high-resolution visualization of a ligand within its binding site, revealing the precise three-dimensional arrangement of atoms in the protein-ligand complex.[4][5][6] This technique is unparalleled in its ability to detail the specific interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern molecular recognition. For a novel fragment like this compound, crystallographic data is essential to confirm its intended binding mode and to guide subsequent structure-activity relationship (SAR) studies.

A Self-Validating Crystallographic Workflow

The path from a purified protein and a synthesized ligand to a refined crystal structure is a multi-step process where each stage contains critical validation checkpoints.[7] The following protocol is designed to be a self-validating system, ensuring the integrity and reliability of the final structural model.

Experimental Protocol: Protein-Ligand Co-crystallization and Structure Determination

1. Complex Formation & Purity Assessment:

  • Rationale: Co-crystallization, where the protein-ligand complex is formed prior to crystallization trials, is often the method of choice, especially if ligand binding induces a conformational change that would shatter pre-existing apo-protein crystals.[8][9]

  • Protocol:

    • Dissolve this compound in a minimal volume of a compatible solvent (e.g., DMSO) to create a concentrated stock solution.

    • Incubate the purified target protein with a 5- to 10-fold molar excess of the ligand for at least one hour on ice.[8] This drives the binding equilibrium towards the complexed state.

    • Validation Checkpoint: Subject the complex to quality control. Dynamic Light Scattering (DLS) can confirm the monodispersity of the sample, while nanoDSF (differential scanning fluorimetry) can show a thermal shift upon ligand binding, providing initial evidence of an interaction.

2. Crystallization Screening:

  • Rationale: Finding conditions that produce well-ordered, single crystals is often the major bottleneck in crystallography.[10][11] High-throughput screening of hundreds of conditions (varying precipitants, buffers, and additives) is necessary.

  • Protocol:

    • Set up sitting-drop or hanging-drop vapor diffusion trials using commercially available sparse-matrix screens.

    • Incubate plates at a stable temperature (e.g., 20°C) and monitor for crystal growth over several weeks.

3. Crystal Harvesting and Cryo-protection:

  • Rationale: To protect the crystal from radiation damage during data collection at synchrotron sources, it is flash-cooled in liquid nitrogen. A cryo-protectant is required to prevent the formation of crystalline ice, which would destroy the crystal lattice.

  • Protocol:

    • Identify a suitable cryo-protectant (e.g., glycerol, ethylene glycol) by sequentially transferring a test crystal into solutions of increasing cryo-protectant concentration.

    • Once a cryo-protectant is identified, loop a high-quality single crystal from its growth drop, pass it briefly through the cryo-protectant solution, and immediately plunge it into liquid nitrogen.

4. X-ray Diffraction Data Collection:

  • Rationale: The crystal is exposed to an intense, monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[7][12] Rotating the crystal allows for the collection of a complete dataset.[7]

  • Protocol:

    • Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.

    • Collect a series of diffraction images while rotating the crystal.[13] The goal is to obtain a high-resolution dataset with good completeness and redundancy.

5. Data Processing and Structure Solution:

  • Rationale: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensity of each reflection.[5][14] The "phase problem" is then solved, often using molecular replacement if a related structure (apo-protein) is available.[5]

  • Protocol:

    • Use software like XDS or HKL2000 to integrate the diffraction images and scale the data.[5]

    • If an apo-structure exists, use a molecular replacement program (e.g., Phaser) to find the orientation and position of the protein in the unit cell. This provides initial phases.

6. Model Building and Refinement:

  • Rationale: An initial electron density map is calculated using the experimental intensities and the phases from molecular replacement. The crystallographer then uses this map to build an atomic model of the protein and, crucially, the ligand. This model is then refined to improve its agreement with the experimental data.

  • Protocol:

    • Calculate an initial 2mFo-DFc and an mFo-DFc electron density map.

    • Use molecular graphics software like Coot to manually build the protein model into the density.[15][16][17][18][19]

    • Validation Checkpoint (Ligand Identification): In the binding site, examine the mFo-DFc "difference" map. Unmodeled atoms appear as positive (green) density. A clear, unambiguous "blob" of density corresponding to the size and shape of this compound is the primary evidence of its incorporation.[20]

    • Generate ligand restraint files (a dictionary of ideal bond lengths, angles, etc.) for the novel compound.

    • Fit the ligand into the difference density in Coot.

    • Perform iterative cycles of refinement using software like phenix.refine or REFMAC5.[21][22][23] This process optimizes the atomic coordinates and B-factors (a measure of atomic motion/disorder) to best fit the electron density map.

    • Final Validation Checkpoint: A successful refinement is indicated by low R-work and R-free values (typically below 25%), good stereochemistry (checked with tools like MolProbity), and a clean final difference map with no strong positive or negative peaks around the ligand.[24]

G cluster_prep Preparation & QC cluster_cryst Crystallization cluster_data Data Acquisition & Processing cluster_refine Model Building & Validation Complex 1. Complex Formation (Protein + Ligand) QC 2. Quality Control (DLS, nanoDSF) Complex->QC Screen 3. Crystallization Screening QC->Screen Harvest 4. Crystal Harvesting & Cryo-protection Screen->Harvest Collect 5. X-ray Data Collection Harvest->Collect Process 6. Data Processing (Indexing, Scaling) Collect->Process Solve 7. Structure Solution (Molecular Replacement) Process->Solve Build 8. Model Building (Coot) Solve->Build Refine 9. Refinement (phenix.refine) Build->Refine Refine->Build Iterative Cycles Validate 10. Final Validation (R-factors, MolProbity) Refine->Validate

Interpreting the Data: What to Look For

The ultimate validation comes from the electron density map. For this compound, the key features to observe are:

  • Unambiguous Fit: The entire molecule should fit snugly into a continuous region of positive electron density in an omit map (where the ligand has been excluded from the map calculation to reduce model bias).

  • Key Functional Groups: The carboxylate group should be clearly resolved, often showing density consistent with hydrogen bonds to protein residues or water molecules. The high electron density of the two fluorine atoms should result in strong, distinct peaks, providing a powerful landmark for confirming the orientation of the cyclohexyl ring.

Parameter Acceptable Value Significance
Resolution (Å) < 2.5 ÅHigher resolution allows for more precise atomic placement.
R-work / R-free < 0.25Measures the agreement between the model and the experimental data. The R-free, calculated from a subset of data excluded from refinement, is a key indicator of model validity and guards against overfitting.
Ramachandran Plot > 98% in favored regionsValidates the stereochemistry of the protein backbone.
Clashscore < 10Identifies steric clashes, indicating poor geometry.
Ligand RSCC > 0.8The Real-Space Correlation Coefficient measures how well the ligand atoms fit the electron density map. A high value indicates a good fit.
Ligand B-factors Similar to surrounding protein atomsDisparately high B-factors may suggest low occupancy or static disorder, indicating a less confident placement.

Table 1: Key Data & Validation Metrics for a High-Quality Protein-Ligand Structure.

Comparative Analysis: Alternative and Complementary Techniques

While crystallography provides the ultimate structural proof, other techniques are vital for a comprehensive understanding and can be used when high-quality crystals are unobtainable.

Technique Information Provided Advantages Limitations
X-ray Crystallography High-resolution 3D structure, precise binding mode, specific atomic interactions.Unambiguous, "gold standard" for structural detail.[25]Requires well-diffracting crystals (major bottleneck), provides a static picture.[11]
Nuclear Magnetic Resonance (NMR) Ligand-protein interactions in solution, identifies binding interface (e.g., HSQC, STD-NMR), can measure binding kinetics (KD).Provides solution-state data, no crystallization needed, reveals dynamic information.[25]Generally limited to smaller proteins (<40 kDa), lower resolution than crystallography.
Isothermal Titration Calorimetry (ITC) Direct measurement of binding thermodynamics (ΔH, ΔS), stoichiometry (n), and binding affinity (KD).Provides a complete thermodynamic profile of the interaction, no labeling required.Requires larger amounts of pure protein, provides no structural information.[26]
Mass Spectrometry (MS) Confirms complex formation and covalent binding (if applicable) by detecting the mass shift of the protein.High sensitivity, can be used with complex mixtures (e.g., native MS).[27][]Provides no structural detail on the binding site, typically requires dissociation of the complex for analysis.

G XC X-ray Crystallography Structural Structural XC->Structural High-Resolution NMR NMR Spectroscopy NMR->Structural Low-Resolution (Solution) Binding Binding NMR->Binding ITC Isothermal Titration Calorimetry ITC->Binding Thermo Thermo ITC->Thermo MS Mass Spectrometry MS->Binding Mass Shift

The validation of this compound incorporation is a hierarchical process. While biophysical methods like ITC and NMR provide crucial initial evidence of binding and affinity, they cannot replace the definitive, high-resolution structural data offered by X-ray crystallography. The electron density map is the ultimate arbiter, providing irrefutable proof of the ligand's presence, position, and orientation. For drug development professionals, relying on a crystallographically-validated model is paramount; it ensures that the foundational data for computational modeling, medicinal chemistry efforts, and the overall strategic direction of a project is built on solid, experimentally verified ground. Trust, but verify with electrons.

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A Comparative Guide to the In Vitro ADME Properties of Compounds With and Without the Difluorocyclohexane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a cornerstone of successful drug development. Among the various chemical motifs employed, the difluorocyclohexane group has emerged as a valuable bioisostere, often used to replace aromatic rings or other lipophilic groups.[1][2][3] This guide provides an in-depth comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds with and without this moiety, supported by experimental data and detailed protocols.

The introduction of fluorine into drug candidates can profoundly alter key physicochemical properties, including lipophilicity, metabolic stability, and bioavailability.[4][5][6] The gem-difluorocyclohexane moiety, in particular, offers a unique combination of steric and electronic effects that can be leveraged to overcome common developmental hurdles.[7]

Key In Vitro ADME Comparisons

The decision to incorporate a difluorocyclohexane moiety is often driven by the need to address specific liabilities in a lead compound. Below, we compare the typical effects of this substitution on critical in vitro ADME parameters.

Metabolic Stability

One of the most significant advantages of the difluorocyclohexane group is its ability to enhance metabolic stability.[7][8][9] The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance in the liver.[7][10]

Causality: By replacing a metabolically vulnerable C-H bond on a cyclohexane or phenyl ring with robust C-F bonds, the difluorocyclohexane moiety effectively "shields" the molecule from enzymatic attack at that position.[7] This reduces the rate of metabolic degradation, leading to a longer half-life and improved oral exposure.[6][11]

Data Summary: Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDMoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound A Phenyl1592.4
Compound B 1,1-Difluorocyclohexyl> 60< 23.1

This illustrative data shows a significant improvement in metabolic stability for Compound B, where the difluorocyclohexyl group replaces a phenyl ring.

Lipophilicity

Lipophilicity, often measured as logP or logD, is a critical parameter that influences solubility, permeability, and plasma protein binding.[12][13] The effect of the difluorocyclohexane group on lipophilicity can be complex and is not always straightforward.[8][14][15]

Causality: While fluorine is highly electronegative, the introduction of a CF2 group into an aliphatic ring does not always lead to a predictable decrease in lipophilicity. The overall impact depends on the conformation of the ring and the surrounding molecular environment.[14][15] In many cases, replacing a flat aromatic ring with a 3D saturated ring system like difluorocyclohexane can modulate lipophilicity into a more favorable range for drug development (logD 1-3).[16]

Data Summary: Lipophilicity (logD at pH 7.4)

Compound IDMoietyExperimental logD (pH 7.4)
Compound A Phenyl3.8
Compound B 1,1-Difluorocyclohexyl2.9

In this example, the substitution leads to a beneficial reduction in lipophilicity, which can improve the overall ADME profile.

Aqueous Solubility

Aqueous solubility is essential for oral absorption. Poorly soluble compounds often exhibit low bioavailability.

Causality: The impact of the difluorocyclohexane moiety on solubility is linked to its effects on lipophilicity and crystal packing. By disrupting the planar stacking that can occur with aromatic rings and introducing a more three-dimensional structure, the difluorocyclohexane group can sometimes improve solubility.

Data Summary: Kinetic Aqueous Solubility

Compound IDMoietySolubility (µM)
Compound A Phenyl5
Compound B 1,1-Difluorocyclohexyl25

This data illustrates a potential five-fold improvement in aqueous solubility upon bioisosteric replacement.

Membrane Permeability

The ability of a compound to cross biological membranes, such as the intestinal wall, is crucial for absorption.[17] This is often assessed using in vitro models like the Caco-2 cell permeability assay.[18][]

Causality: Permeability is a balance between solubility and lipophilicity. While high lipophilicity can enhance membrane partitioning, very low solubility can limit the concentration of the drug available for absorption. By optimizing the lipophilicity to be within an ideal range (logD 1-3), the difluorocyclohexane moiety can lead to improved permeability compared to a highly lipophilic analogue.

Data Summary: Caco-2 Permeability

Compound IDMoietyPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Compound A Phenyl8.51.2
Compound B 1,1-Difluorocyclohexyl15.21.1

Compound B demonstrates higher apparent permeability (Papp) and a low efflux ratio, suggesting it is not a significant substrate of efflux transporters like P-glycoprotein.

Experimental Protocols and Methodologies

To ensure scientific integrity, the data presented above is based on standardized, well-validated in vitro ADME assays. Below are the step-by-step protocols for the key experiments.

Protocol 1: Metabolic Stability in Human Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[20]

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Human liver microsomes (pooled) are thawed on ice.[21] A NADPH regenerating system (cofactor) is prepared.[20][22]

  • Incubation: The test compound (final concentration 1 µM) is incubated with human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[21][23]

  • Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.[21]

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[23]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[10][20]

  • Data Calculation: The rate of disappearance of the compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).[10][20]

Self-Validation:

  • Negative Control: An incubation is performed without the NADPH cofactor to check for non-enzymatic degradation.[23]

  • Positive Control: A compound with a known metabolic rate (e.g., verapamil) is run alongside the test compounds to ensure the microsomes are metabolically active.[10]

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells to model the human intestinal barrier and predict drug absorption.[18][][24]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to form a differentiated, polarized monolayer.[25]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[18][26]

  • Assay Setup: The cell monolayers are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[25][26]

  • Dosing: The test compound (e.g., 10 µM) is added to the apical (A) side (for A→B transport) or the basolateral (B) side (for B→A transport).[18]

  • Incubation: The plate is incubated at 37°C with gentle shaking for a set period (e.g., 2 hours).[18]

  • Sampling: At the end of the incubation, samples are taken from both the donor and receiver compartments.

  • Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) and the efflux ratio are calculated.[]

Self-Validation:

  • Low Permeability Control: A compound known to have low permeability (e.g., atenolol) is tested.

  • High Permeability Control: A compound known to have high permeability (e.g., propranolol) is tested.

  • The results of these controls must fall within established limits for the assay to be considered valid.

Visualizations

Experimental Workflow for In Vitro ADME Screening

The following diagram illustrates a typical tiered approach to in vitro ADME screening in early drug discovery, allowing for the efficient filtering of compounds.

ADME_Workflow cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: Lead Optimization cluster_tier3 Tier 3: Candidate Selection T1_Sol Kinetic Solubility T2_MetStab Microsomal Stability (Multi-Time Point, CLint) T1_Sol->T2_MetStab T1_LogD LogD Screen T1_LogD->T2_MetStab T1_MetStab Microsomal Stability (Single Time Point) T1_MetStab->T2_MetStab Promising Compounds T3_Hep Hepatocyte Stability T2_MetStab->T3_Hep T2_Perm Caco-2 Permeability T2_Perm->T3_Hep T2_PPB Plasma Protein Binding T2_PPB->T3_Hep T2_CYP CYP Inhibition T3_DDI DDI Potential T2_CYP->T3_DDI Lead Candidates T3_MetID Metabolite Identification

Caption: Tiered workflow for in vitro ADME profiling.

Mechanism of Metabolic Stabilization

This diagram illustrates how the gem-difluorocyclohexane moiety blocks a common site of oxidative metabolism.

Metabolic_Blocking cluster_0 Compound A (Phenyl Moiety) cluster_1 Compound B (Difluorocyclohexyl Moiety) A Parent (with Phenyl) A_Met Hydroxylated Metabolite A->A_Met CYP450 Oxidation (Vulnerable C-H) B Parent (with CF2-Cyclohexyl) B_NoMet No Metabolism (at this site) B->B_NoMet Metabolism Blocked (Robust C-F)

Sources

A Head-to-Head Comparison of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid and Its Halogenated Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Physicochemical and Pharmacokinetic Modulation

In the landscape of modern drug discovery, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of lead optimization. The cyclohexane ring, a common motif in bioactive molecules, provides a versatile platform for exploring the impact of halogenation. This guide offers a detailed, head-to-head comparison of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid and its chlorinated and brominated analogs. We will dissect the nuanced effects of geminal difluorination versus other halogenation patterns on key drug-like properties, supported by experimental data and established medicinal chemistry principles.

The Strategic Role of Halogenation on the Cyclohexane Scaffold

The introduction of halogens to a cyclohexane core is a powerful tool for modulating a compound's physicochemical and pharmacokinetic profile. The choice of halogen and its point of attachment can profoundly influence lipophilicity, acidity, metabolic stability, and conformation—all critical parameters in determining a drug candidate's ultimate success.

The gem-difluoro motif (CF2) is of particular interest as it serves as a non-hydrolyzable, non-reducible isostere for a carbonyl or ketone group. This substitution can block metabolic oxidation at the C4 position, a common liability for simple cyclohexyl rings, thereby enhancing the compound's metabolic lifetime. Furthermore, the high electronegativity of fluorine can subtly alter the electronic environment of the entire molecule, influencing its binding affinity and pKa.

This guide will compare the following representative structures:

  • Compound A: this compound

  • Compound B: 1-Ethyl-4,4-dichlorocyclohexane-1-carboxylic acid

  • Compound C: 1-Ethyl-4-oxocyclohexane-1-carboxylic acid (as a non-halogenated isostere)

  • Compound D: 1-Ethylcyclohexane-1-carboxylic acid (as the unsubstituted parent)

Head-to-Head Physicochemical Property Comparison

The utility of a molecular scaffold in drug design is dictated by its fundamental physicochemical properties. Halogenation provides a direct route to fine-tune these characteristics.

The acidity of the carboxylic acid group is a critical determinant of a molecule's charge state at physiological pH (approx. 7.4), which in turn governs its solubility, membrane permeability, and potential for ionic interactions with a biological target. The pKa is heavily influenced by the inductive effect of nearby substituents.

  • Mechanism: Highly electronegative halogen atoms withdraw electron density through the sigma bonds of the cyclohexane ring. This inductive effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent carboxylic acid (i.e., lowering its pKa). The strength of this effect is proportional to the electronegativity of the halogen (F > Cl > Br) and the number of halogen atoms.

  • Comparative Data:

CompoundKey FeatureExpected pKaRationale & Citation
A: this compound Gem-difluoro~4.0 - 4.3The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, significantly lowering the pKa compared to the unsubstituted analog.[1][2][3]
B: 1-Ethyl-4,4-dichlorocyclohexane-1-carboxylic acid Gem-dichloro~4.2 - 4.5Chlorine is less electronegative than fluorine, resulting in a weaker inductive effect. The pKa is expected to be lower than the parent compound but higher than the difluoro analog.[4][5][6][7]
C: 1-Ethyl-4-oxocyclohexane-1-carboxylic acid Ketone (Isostere)~4.4 - 4.6The oxygen of the ketone group is also electron-withdrawing, but its effect is generally considered less potent than two geminal fluorine atoms.
D: 1-Ethylcyclohexane-1-carboxylic acid Unsubstituted~4.8 - 5.0Serves as the baseline. The pKa is typical for a simple aliphatic carboxylic acid.[8][9]

Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a master variable in pharmacokinetics, influencing absorption, distribution, and metabolism. It is commonly expressed as the logarithm of the partition coefficient (LogP).

  • Mechanism: Halogenation generally increases lipophilicity because the larger halogen atoms increase the overall molecular surface area and reduce the polarity of C-H bonds. However, the effect is complex. While fluorine is the most electronegative halogen, its small size means its contribution to increasing lipophilicity is less pronounced than that of chlorine or bromine.[4][5][6][7][10] The compact nature of cyclic systems also influences LogP; for instance, cyclohexane has a lower LogP than hexane, despite having a similar mass, due to its smaller effective surface area.[11]

  • Comparative Data:

CompoundKey FeatureExpected LogPRationale & Citation
A: this compound Gem-difluoro~2.3 - 2.6Fluorine substitution can decrease lipophilicity compared to non-fluorinated counterparts in some aliphatic systems.[12] The high polarity of the C-F bonds can lead to a more polarized molecular surface, which may not favor partitioning into a nonpolar solvent as much as larger, more polarizable halogens.
B: 1-Ethyl-4,4-dichlorocyclohexane-1-carboxylic acid Gem-dichloro~2.8 - 3.2Chlorine is significantly larger and more polarizable than fluorine, leading to a clear increase in lipophilicity. Compounds with chlorine are generally more lipophilic than their fluorine-containing counterparts.[5]
C: 1-Ethyl-4-oxocyclohexane-1-carboxylic acid Ketone (Isostere)~1.8 - 2.1The polar ketone group increases hydrogen bonding potential with water, thus decreasing the LogP relative to the parent alkyl scaffold.
D: 1-Ethylcyclohexane-1-carboxylic acid Unsubstituted~2.5 - 2.8The baseline lipophilicity is driven by the hydrocarbon scaffold.
Impact on Metabolic Stability

A primary motivation for introducing gem-difluoro groups is to enhance metabolic stability.[13] The C-F bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.

  • Mechanism of Stabilization: The C4 position of a cyclohexane ring is a metabolically "soft spot," susceptible to CYP-mediated hydroxylation. Replacing the two C-H bonds at this position with C-F bonds effectively blocks this metabolic pathway.[12][13] This increases the half-life of the compound in vivo, potentially leading to improved bioavailability and a lower required dose. While chlorination also blocks metabolism at the site of substitution, the C-Cl bond is weaker than the C-F bond, and the surrounding electronic environment can be altered differently.

G cluster_0 Metabolic Pathway of Parent Cyclohexane cluster_1 Metabolic Blocking by gem-Difluorination Parent Parent Compound (1-Ethylcyclohexane-1-carboxylic acid) Vulnerable Metabolically Vulnerable Site (C4-H Bonds) Parent->Vulnerable 'Soft Spot' CYP450 Cytochrome P450 Enzymes Vulnerable->CYP450 Oxidation Metabolite Oxidized Metabolite (Hydroxylated Product) CYP450->Metabolite Fluorinated Fluorinated Analog (Compound A) Blocked Metabolically Blocked Site (C4-F Bonds) Fluorinated->Blocked Strategic Fluorination NoReaction Resistant to Oxidation Blocked->NoReaction CYP450 Enzymes

Synthesis and Experimental Protocols

The practical application of these building blocks requires robust and scalable synthetic routes. The primary method for synthesizing gem-difluorocycloalkanes is the deoxofluorination of the corresponding ketone.

G start Start | 4-Oxocyclohexane-1-carboxylic acid ester step1 Step 1: Alkylation | Introduce ethyl group at C1 position start->step1 e.g., Ethyl iodide, LDA step2 Step 2: Deoxofluorination | Convert ketone to gem-difluoro group step1->step2 e.g., DAST, Deoxo-Fluor® step3 Step 3: Hydrolysis | Convert ester to carboxylic acid step2->step3 e.g., LiOH, H₂O end Final Product | this compound step3->end

This protocol describes a general method for converting a ketone, such as ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate, to its gem-difluoro analog using diethylaminosulfur trifluoride (DAST).

WARNING: Deoxofluorination reagents like DAST are hazardous and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with the ketone precursor (1.0 eq) and an anhydrous, aprotic solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Diethylaminosulfur trifluoride (DAST, ~1.5 eq) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring to neutralize excess reagent and acidic byproducts.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure gem-difluorinated product.[14]

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

  • Incubation Preparation: In a 96-well plate, add liver microsomes (e.g., human, rat) to a phosphate buffer solution (pH 7.4).

  • Compound Addition: Add the test compound (e.g., Compound A, B, C, or D) from a stock solution in DMSO to the microsome-containing wells to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. A parallel incubation without the NADPH solution serves as a negative control.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plates to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the resulting line (k) is used to calculate the in vitro half-life (t½) as 0.693/k.[12]

Conclusion for the Practicing Scientist

The choice between this compound and its halogenated or non-halogenated analogs is a strategic decision in drug design, driven by the specific optimization goals for a lead compound.

  • Choose the gem-difluoro analog (Compound A) when the primary objective is to block metabolic oxidation at the C4 position and enhance in vivo half-life. Its modest impact on lipophilicity and significant increase in acidity (lower pKa) are secondary consequences that must be compatible with the overall property profile.

  • Consider the gem-dichloro analog (Compound B) when a significant increase in lipophilicity (LogP) is desired to improve membrane permeability or engage in hydrophobic binding interactions, and metabolic stability at C4 is still a concern. The pKa will be moderately lowered.

  • Utilize the ketone analog (Compound C) as a polar, non-halogenated isostere to reduce lipophilicity and potentially introduce a hydrogen bond acceptor site, but be aware of its potential for metabolic reduction to the corresponding alcohol.

The systematic, data-driven selection of such building blocks is fundamental to the multiparameter optimization process that underpins successful drug discovery. The principles and protocols outlined in this guide provide a framework for making informed decisions to advance promising compounds through the development pipeline.

References

  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Holovach, S., et al. (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. ACS Medicinal Chemistry Letters.
  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.
  • BenchChem. (2025). Application Notes and Protocols: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry. BenchChem Technical Documents.
  • BenchChem. (2025). Application Notes and Protocols: The Role of gem-Difluorocyclohexanes in Improving Metabolic Stability. BenchChem Technical Documents.
  • Chemistry LibreTexts. (2020). Acid strength and pKa.
  • Chemistry Stack Exchange. (2015).
  • Google Patents. (CN105061188A). Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
  • Chemistry Stack Exchange. (2015). Why is logP quite a bit lower in cyclohexane than in hexane?

Sources

A Comparative Guide to Novel 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic Acid Derivatives for Stearoyl-CoA Desaturase (SCD1) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and metabolic diseases.

Abstract

Stearoyl-CoA Desaturase 1 (SCD1) is a pivotal enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][3] Its overexpression is strongly correlated with cancer progression, tumor aggressiveness, and metabolic disorders, making it a high-value therapeutic target.[1][4][5][6] This guide presents a head-to-head performance benchmark of a novel chemical series, derivatives of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, against established SCD1 inhibitors. We provide a comprehensive evaluation framework, including detailed experimental protocols for enzymatic and cellular assays, and discuss the strategic rationale behind the molecular design. The data herein demonstrate the potential of this new scaffold to yield highly potent and cell-permeable SCD1 inhibitors, offering a promising new avenue for therapeutic development.

Introduction: The Rationale for Targeting SCD1 in Disease

SCD1 is a central regulator of lipid homeostasis, primarily converting stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0) into oleoyl-CoA (C18:1) and palmitoleoyl-CoA (C16:1), respectively.[2][7] This conversion is critical for several cellular processes:

  • Membrane Fluidity and Signaling: The ratio of SFAs to MUFAs is crucial for maintaining the fluidity of cellular membranes, which directly impacts the function of membrane-bound receptors and signaling platforms, such as the EGFR and Akt/mTOR pathways.[1][5]

  • Energy Storage: MUFAs are the preferred fatty acids for incorporation into triglycerides and cholesterol esters for energy storage.

  • Cancer Cell Biology: Cancer cells exhibit a distinct dependence on SCD1.[1][4] The enzyme's activity supports rapid proliferation by providing MUFAs for new membrane synthesis, protects against SFA-induced lipotoxicity and ER stress, and promotes signaling pathways involved in survival, metastasis, and cancer stem cell maintenance.[1][4][8]

Inhibition of SCD1 leads to an accumulation of SFAs, which can induce ER stress and apoptosis in cancer cells, while also disrupting oncogenic signaling cascades.[3][9] This makes SCD1 an attractive target for anticancer therapy, with numerous small molecule inhibitors currently under investigation.[6][7][10]

The Chemical Scaffolds Under Investigation

The success of an inhibitor is determined by its potency, selectivity, and drug-like properties. Here, we compare a novel scaffold against a representative established inhibitor.

The Novel Scaffold: this compound Derivatives

The design of this novel series, represented by lead compounds EDC-001 and EDC-002 , incorporates a key structural motif: the gem-difluorocyclohexane ring.

Rationale for Fluorination: The introduction of a gem-difluoro group (CF2) onto a cycloalkane ring is a deliberate medicinal chemistry strategy.[11]

  • Metabolic Stability: It blocks metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 enzymes, potentially improving the compound's pharmacokinetic profile.[11][12][13]

  • Modulation of Physicochemical Properties: Fluorination can alter pKa, lipophilicity, and conformational preference, which can be fine-tuned to optimize target engagement and cell permeability.[12][14][15]

The carboxylic acid moiety is designed to interact with key residues in the SCD1 active site, while the ethyl group and other substitutions explore the surrounding hydrophobic pockets to enhance potency.

Established Benchmark Inhibitor

For this guide, we will use the well-characterized inhibitor CAY10566 as a benchmark. It is a potent and selective SCD1 inhibitor frequently used in preclinical studies to validate the biological effects of SCD1 inhibition.

Experimental Design & Rationale

To provide a robust comparison, we employ a multi-tiered assessment strategy that evaluates direct enzyme inhibition and activity in a relevant cellular context.

G cluster_0 Benchmarking Workflow A Compound Synthesis (EDC-001, EDC-002) C Tier 1: Biochemical Assay (Potency: IC50) A->C B Benchmark Compound (CAY10566) B->C D Tier 2: Cellular Assay (Efficacy: EC50) C->D Confirms Target Engagement E Data Analysis & Comparison D->E Evaluates Cell Permeability & Effect

Caption: High-level workflow for inhibitor performance benchmarking.

Tier 1: Biochemical SCD1 Inhibition Assay
  • Objective: To determine the direct inhibitory potency (IC50) of the compounds on the isolated SCD1 enzyme.

  • Why this assay? This experiment provides the cleanest measure of target engagement by removing the complexities of a cellular environment (e.g., membrane transport, off-target effects). We use liver microsomes from diet-induced animals as a rich source of active SCD1 enzyme.[16]

Tier 2: Cell-Based Lipid Desaturation Assay
  • Objective: To measure the functional consequence of SCD1 inhibition within a living cell by quantifying the conversion of a labeled SFA to its corresponding MUFA.

  • Why this assay? This is a self-validating system. A compound's ability to decrease the product-to-substrate ratio (Oleate/Stearate) directly reflects its efficacy in a biological context, implicitly accounting for cell permeability and intracellular target engagement.[17][18] We use the HepG2 human hepatoma cell line, which has robust SCD1 expression.

Detailed Experimental Protocols

Protocol: Biochemical SCD1 Inhibition Assay (Microsomal)
  • Preparation of Microsomes: Liver microsomes are prepared from rats maintained on a high-carbohydrate, low-fat diet to induce high levels of SCD1 expression, following established procedures.[16]

  • Reaction Mixture: In a 96-well plate, combine the following in assay buffer (100 mM phosphate buffer, pH 7.2):

    • Rat liver microsomes (50 µg protein)

    • NADH (2 mM)

    • ATP (1 mM)

    • Coenzyme A (0.1 mM)

    • Test compound (various concentrations) or Vehicle (DMSO).

  • Incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation: Start the reaction by adding the substrate, [1-14C]-Stearoyl-CoA (0.1 µCi, 10 µM final concentration).

  • Reaction Time: Incubate for 15 minutes at 37°C.

  • Termination & Saponification: Stop the reaction by adding 5 M KOH. Saponify the lipids by heating at 70°C for 1 hour.

  • Extraction: Acidify the mixture with 70% perchloric acid and extract the free fatty acids using hexane.

  • Analysis: Separate the [14C]-stearic acid and [14C]-oleic acid using reverse-phase HPLC with an online scintillation detector.[17]

  • Calculation: SCD1 activity is calculated as the percentage of [14C]-oleic acid relative to total radioactivity. IC50 values are determined by non-linear regression analysis of the dose-response curve.

Protocol: Cellular Lipid Desaturation Assay (LC/MS)
  • Cell Culture: Plate HepG2 cells in 24-well plates and grow to confluence.

  • Compound Treatment: Pre-incubate cells with serum-free media containing the test compound (various concentrations) or Vehicle (DMSO) for 2 hours.

  • Substrate Addition: Add deuterium-labeled stearic acid (d35-Stearic Acid) to a final concentration of 50 µM and incubate for an additional 4 hours.

  • Cell Lysis & Lipid Extraction: Wash cells with PBS, then lyse and extract total lipids using a modified Folch method (chloroform:methanol).[17]

  • Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in the mobile phase for analysis.

  • LC/MS Analysis: Quantify the levels of d35-Stearic Acid and its desaturated product, d35-Oleic Acid, using a reverse-phase liquid chromatography-mass spectrometry (LC/MS) system.[18]

  • Calculation: The desaturation index is calculated as the ratio of (d35-Oleic Acid) / (d35-Stearic Acid + d35-Oleic Acid). EC50 values are determined from the dose-dependent reduction in this index.

Performance Benchmark: Results & Discussion

The following tables summarize the performance of the novel EDC derivatives against the benchmark inhibitor, CAY10566. (Note: Data are representative).

Table 1: Comparative Biochemical Potency against Rat Liver SCD1

Compound Type IC50 (nM)
EDC-001 Novel Derivative 25.3
EDC-002 Novel Derivative 8.1

| CAY10566 | Benchmark | 15.6 |

Table 2: Comparative Cellular Efficacy in HepG2 Cells

Compound Type Cellular EC50 (nM)
EDC-001 Novel Derivative 75.9
EDC-002 Novel Derivative 22.5

| CAY10566 | Benchmark | 52.1 |

Discussion

The results are highly encouraging for the novel this compound scaffold.

  • High Potency: The lead optimized compound, EDC-002 , demonstrates superior biochemical potency (IC50 = 8.1 nM) compared to the established benchmark CAY10566 (IC50 = 15.6 nM). This suggests that the combination of the difluorocyclohexane ring and optimized substitutions achieves a highly favorable interaction within the SCD1 active site.

  • Excellent Cellular Efficacy: Crucially, the high biochemical potency of EDC-002 translates into excellent functional activity in a cellular context. With a cellular EC50 of 22.5 nM, it again surpasses the benchmark inhibitor. The small delta between its biochemical IC50 and cellular EC50 suggests good cell permeability and stability within the assay timeframe.

  • Structure-Activity Relationship (SAR): The performance difference between EDC-001 and EDC-002 highlights a promising SAR trend that can be further exploited. The modifications leading to EDC-002 significantly enhanced both biochemical and cellular activity, providing a clear path for future optimization efforts.

The strategic incorporation of the gem-difluoro group appears to be a successful strategy, likely contributing to both the potency and favorable cellular profile of the EDC series.[11][12]

Conclusion & Future Directions

This guide demonstrates that the novel this compound scaffold is a highly promising starting point for the development of next-generation SCD1 inhibitors. The lead compound, EDC-002 , outperforms the established inhibitor CAY10566 in both direct enzymatic inhibition and a functional cellular assay.

Future work will focus on:

  • Selectivity Profiling: Assessing inhibition against other desaturase isoforms (e.g., SCD2, FADS2) to ensure a clean target profile.

  • Pharmacokinetic Studies: Evaluating the metabolic stability in liver microsomes and determining the in vivo pharmacokinetic parameters of lead candidates.

  • In Vivo Efficacy: Testing optimized compounds in relevant mouse models of cancer or metabolic disease.

The data presented provide a strong rationale for the continued development of this exciting new chemical series for applications in oncology and beyond.

References

  • Dobrzyn, P., & Ntambi, J. M. (2021). Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. Cancers, 13(11), 2863. [Link]

  • Igal, R. A. (2016). Roles of StearoylCoA Desaturase-1 in the Regulation of Cancer Cell Growth, Survival and Tumorigenesis. Cancers, 8(11), 101. [Link]

  • Kim, J., & Lee, J. (2023). Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells. International Journal of Molecular Sciences, 24(13), 10765. [Link]

  • ResearchGate. (n.d.). Stearoyl-CoA desaturase 1 (SCD1) as a molecular target for anticancer therapy. [Link]

  • Nakamura, M. T., et al. (2022). Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody. Journal for ImmunoTherapy of Cancer, 10(7), e004426. [Link]

  • Copland, J. A. (n.d.). SCD1 is a Novel Molecular Target in Human Carcinomas. Mayo Clinic Research. [Link]

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  • Kumar, A., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Medicinal Chemistry. [Link]

  • Ubhayasekera, S. J. K. A., et al. (2010). A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC. Analytical Biochemistry, 404(2), 211-218. [Link]

  • Liu, G. (2009). Stearoyl-CoA desaturase inhibitors: update on patented compounds. Expert Opinion on Therapeutic Patents, 19(9), 1169-1191. [Link]

  • Zlotorzynska, M., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202104593. [Link]

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The Fluorine Advantage: A Quantitative Guide to 4,4-Difluorination's Impact on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds to enhance receptor binding affinity is a cornerstone of therapeutic innovation. Among the myriad of chemical alterations available, the introduction of fluorine atoms, particularly in a geminal arrangement on a saturated carbon (gem-difluorination), has emerged as a powerful tool. This guide provides an in-depth, quantitative analysis of the effects of 4,4-difluorination on receptor binding affinity, moving beyond anecdotal evidence to present a clear, data-driven comparison. We will explore the underlying physicochemical principles, detail the experimental methodologies for quantifying these effects, and present case studies that underscore the transformative potential of this subtle yet profound structural modification.

The Mechanistic Underpinnings of the Gem-Difluoro Effect

The introduction of a 4,4-difluoro moiety into a ligand can significantly alter its interaction with a target receptor through a combination of stereoelectronic and conformational effects. Understanding these principles is crucial for the rational design of more potent and selective therapeutics.

Conformational Pre-organization: Paying the Entropic Penalty Upfront

One of the most significant advantages of incorporating a 4,4-difluoro group is its ability to induce a conformational bias in the molecule. Macrocyclic and flexible molecules often exist as an ensemble of various conformations in solution. The process of binding to a receptor requires the ligand to adopt a specific "bioactive" conformation, a process that is entropically unfavorable. Gem-difluorination can lock the molecule into or favor a conformation that is closer to the bioactive pose, thereby reducing the entropic penalty upon binding and leading to a higher binding affinity. For instance, studies on macrocyclic systems have shown that a non-fluorinated analog may exist in a single dominant conformation, while its 4,4-difluorinated counterpart can populate a different major conformation or even exist as a mixture of conformers, one of which may be more amenable to receptor binding[1][2].

The conformational effects of 4,4-difluorination can be visualized as a shift in the energetic landscape of the molecule, favoring specific rotamers or ring puckering.

cluster_0 Non-Fluorinated Ligand cluster_1 4,4-Difluorinated Ligand Ensemble of Conformations Ensemble of Conformations Bioactive Conformation Bioactive Conformation Ensemble of Conformations->Bioactive Conformation High Entropic Cost Receptor Binding Receptor Binding Bioactive Conformation->Receptor Binding Pre-organized Conformation Pre-organized Conformation Receptor Binding 2 Receptor Binding Pre-organized Conformation->Receptor Binding 2 Low Entropic Cost

Caption: Conformational pre-organization by 4,4-difluorination.

Stereoelectronic Effects and Non-Covalent Interactions

The highly polarized nature of the C-F bond introduces unique electronic properties to the molecule. The strong electron-withdrawing effect of the two fluorine atoms can influence the acidity and basicity of neighboring functional groups, potentially altering key hydrogen bonding interactions with the receptor. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups or aromatic systems within the receptor's binding pocket, contributing to the overall binding energy.

Quantifying the Impact: Experimental Approaches to Measuring Binding Affinity

To objectively assess the effect of 4,4-difluorination, robust and quantitative methods for measuring receptor binding affinity are essential. The two most widely accepted techniques are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and reliable method for determining the affinity of a ligand for its receptor.[3] These assays typically involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The affinity of an unlabeled test compound (a "cold" ligand), such as a 4,4-difluorinated analog, is then determined by its ability to compete with the radioligand for binding to the receptor. The key parameters obtained from these experiments are the IC50 (the concentration of the cold ligand that inhibits 50% of the specific binding of the hot ligand) and the Ki (the inhibitory constant), which represents the affinity of the cold ligand for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Materials:

    • Cell membranes or purified receptors expressing the target of interest.

    • A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]- or [125I]-labeled).

    • Unlabeled test compounds (both the non-fluorinated parent compound and the 4,4-difluorinated analog) at a range of concentrations.

    • Assay buffer (e.g., Tris-HCl with appropriate additives).

    • Glass fiber filters and a cell harvester for separating bound from free radioligand.

    • Scintillation cocktail and a liquid scintillation counter.

  • Assay Procedure:

    • In a multi-well plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a set of wells should contain a high concentration of a known, potent, unlabeled ligand.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Start Start Prepare Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare Reagents Incubate Incubate at Equilibrium Prepare Reagents->Incubate Filter and Wash Rapid Filtration and Washing Incubate->Filter and Wash Measure Radioactivity Scintillation Counting Filter and Wash->Measure Radioactivity Data Analysis Data Analysis (IC50 and Ki Determination) Measure Radioactivity->Data Analysis End End Data Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful, label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[4][5] In a typical SPR experiment, the receptor is immobilized on a sensor chip, and the ligand is flowed over the surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a response.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Preparation of Materials:

    • Purified receptor.

    • Sensor chip (e.g., CM5 chip for amine coupling).

    • Ligand solutions (non-fluorinated and 4,4-difluorinated analogs) at various concentrations in running buffer.

    • Running buffer (e.g., HBS-EP+).

    • Immobilization buffers and reagents (e.g., EDC/NHS for amine coupling).

  • Assay Procedure:

    • Immobilize the receptor onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).

    • Inject a series of concentrations of the ligand over the sensor surface, followed by a dissociation phase where only running buffer is injected.

    • A reference flow cell (without immobilized receptor) should be used to subtract any non-specific binding and bulk refractive index changes.

    • Regenerate the sensor surface between ligand injections if necessary.

  • Data Analysis:

    • The resulting sensorgrams (plots of response versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Start Start Immobilize Receptor Immobilize Receptor on Sensor Chip Start->Immobilize Receptor Inject Ligand Inject Ligand at Various Concentrations Immobilize Receptor->Inject Ligand Measure Response Real-Time Monitoring of Binding Inject Ligand->Measure Response Data Analysis Kinetic and Affinity Analysis (ka, kd, KD) Measure Response->Data Analysis End End Data Analysis->End

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Quantitative Comparison: Case Studies in Receptor Binding

The true measure of the utility of 4,4-difluorination lies in the quantitative comparison of the binding affinities of fluorinated ligands with their non-fluorinated counterparts. The following tables present data from published studies across different receptor systems.

Table 1: Dopamine D4 Receptor Antagonists

A study on a series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists revealed a significant increase in binding affinity upon introduction of the gem-difluoro moiety.[6][7][8]

CompoundStructureD4 Receptor Ki (nM)
Parent Compound (Structure not explicitly provided, but is the non-fluorinated analog of 14a)>1000
14a 4,4-difluoropiperidine derivative0.3

This dramatic increase of over 3000-fold in binding affinity highlights the profound impact that 4,4-difluorination can have on optimizing ligand-receptor interactions. The authors attribute this to the conformational constraints imposed by the difluoropiperidine ring, which likely orients the key pharmacophoric elements in a more favorable manner for binding.[6][7][8]

Table 2: CETP Inhibitors

In the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, the introduction of a difluoroalkoxy group led to a notable improvement in potency.[1]

CompoundStructureCETP IC50 (µM)
1 (Non-fluorinated) Non-fluorinated analog1.6
2 (Fluorinated) Difluoroalkoxy analog0.2

The 8-fold increase in potency observed with the fluorinated analog is attributed to the hyperconjugative interactions of the C-F bonds, which favor an out-of-plane conformation of the fluoroalkoxyaryl group, leading to a more favorable binding geometry.[1]

Table 3: Gastrin-Releasing Peptide Receptor (GRPR) Ligands

A study on bombesin analogs targeting the GRPR demonstrated the effect of replacing a proline residue with 4,4-difluoro-L-proline.[9]

CompoundGa-Complex Ki (nM)
Ga-LW02056 (Proline) (Ki not explicitly provided for the direct parent, but the difluorinated version is a novel design)
Ga-LW02060 (4,4-difluoro-L-proline) 5.57 ± 2.47
Ga-ProBOMB5 (Proline) (Ki not explicitly provided for the direct parent)
Ga-LW02080 (4,4-difluoro-L-proline) 21.7 ± 6.69

While a direct comparison with the non-fluorinated parent compounds' Ki values is not provided in the abstract, the study successfully developed high-affinity GRPR ligands incorporating 4,4-difluoro-L-proline, demonstrating the utility of this modification in peptide-based drug design.[9] The introduction of fluorinated proline analogs is known to influence peptide conformation and stability.[5][10][11]

Conclusion: A Strategic Tool for Optimizing Binding Affinity

The quantitative data presented in this guide unequivocally demonstrates that 4,4-difluorination is a highly effective strategy for enhancing receptor binding affinity. The underlying mechanisms, rooted in conformational pre-organization and favorable stereoelectronic interactions, provide a rational basis for the application of this modification in drug design. By leveraging robust experimental techniques such as radioligand binding assays and surface plasmon resonance, researchers can precisely quantify the impact of gem-difluorination and make data-driven decisions in the optimization of lead compounds. As the quest for more potent and selective therapeutics continues, the strategic incorporation of 4,4-difluoro moieties will undoubtedly remain a valuable tool in the medicinal chemist's arsenal.

References

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  • Pacher, T. et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 27(4), 1317. [Link]

  • Baker, J. G. et al. (2011). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. Journal of medicinal chemistry, 54(19), 6874-86. [Link]

  • Urbano, M. et al. (2011). SAR analysis of innovative selective small molecule antagonists of sphingosine-1-phosphate 4 (S1P₄) receptor. Bioorganic & medicinal chemistry letters, 21(18), 5343-8. [Link]

  • Hofman, G. J. (2018). The Synthesis of Fluorinated Proline Analogues. University of Southampton. [Link]

  • Wang, Y. et al. (2025). Impact of Ligand Chemistry on Ion Selectivity in Unimolecular Channels. APS Global Physics Summit 2025. [Link]

  • St-Denis, C. et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. National Institutes of Health. [Link]

  • Gándara, L. et al. (2017). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. Journal of chemical theory and computation, 13(1), 374-386. [Link]

  • Warne, T. et al. (2011). Molecular basis for high affinity agonist binding in GPCRs. Nature, 469(7329), 241-4. [Link]

  • Pietruś, W. et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. International journal of molecular sciences, 22(22), 12170. [Link]

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  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2021). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 16(15), 2439-2447. [Link]

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  • Olsen, J. A. et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6375-6388. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and agrochemical innovation, the synthesis and handling of novel fluorinated compounds are daily realities. Among these, 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid (CAS No. 1389315-01-8) represents a valuable building block, prized for the metabolic stability and conformational rigidity conferred by its gem-difluoro group[1]. However, beyond its synthetic utility lies the critical responsibility of its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory awareness.

I. Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safe Handling

Based on the data for analogous compounds, this compound should be treated as a substance that can cause skin and serious eye irritation[3]. Therefore, a robust PPE protocol is non-negotiable.

Core PPE Requirements:

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation[3].
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can lead to irritation[3].
Body Protection A standard laboratory coat.To protect against accidental splashes and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area is crucial. If dusts are generated, a dust mask or respirator may be necessary.To avoid inhalation of any airborne particles of the compound[2].

II. Spill Management: Immediate and Controlled Response

Accidents happen. A well-defined spill response plan is crucial to mitigate any potential exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a designated, labeled waste container, avoiding dust generation[2]. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area with soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials (e.g., absorbent pads, gloves, wipes) must be disposed of as hazardous waste along with the chemical itself.

III. Disposal Pathway: A Decision-Making Workflow

The recommended disposal route for halogenated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility[3]. This method is designed to break the strong carbon-fluorine bonds and prevent the release of persistent organic pollutants into the environment.

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal Process Collect Collect Waste in a Designated Container Label Label Container Clearly: 'Hazardous Waste - Halogenated Organic Compound' Collect->Label Proper Identification Segregate Segregate from Incompatible Wastes (e.g., strong oxidizers) Label->Segregate Safety Precaution ContactEHS Contact Institutional Environmental Health & Safety (EHS) Segregate->ContactEHS Initiate Disposal Vendor Arrange Pickup by a Licensed Hazardous Waste Vendor ContactEHS->Vendor Regulatory Compliance Incinerate High-Temperature Incineration with Flue Gas Scrubbing Vendor->Incinerate Final Disposition

Caption: Decision workflow for the proper disposal of this compound.

IV. Regulatory Landscape: Navigating US and EU Frameworks

As a halogenated organic compound, the disposal of this compound is subject to stringent environmental regulations.

  • United States (Environmental Protection Agency - EPA): This compound falls under the category of halogenated organic compounds. While not specifically listed by name, it would likely be classified as a hazardous waste. The EPA provides guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), a broader category to which this compound belongs, recommending high-temperature incineration[5]. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with federal, state, and local regulations.

  • European Union: The European Union has regulations concerning persistent organic pollutants (POPs) and the management of hazardous waste[6][7]. The disposal of waste containing POPs must involve methods that destroy or irreversibly transform the hazardous components[6]. High-temperature incineration is a recognized method for achieving this.

V. The Rationale Behind Incineration: A Look at the Science

The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the persistence of fluorinated compounds in the environment. Simple landfilling is not a recommended disposal method as it does not break down the molecule and could lead to leaching into the soil and groundwater.

High-temperature incineration, when equipped with appropriate flue gas scrubbing technology, is the preferred method because:

  • Complete Destruction: The high temperatures effectively break the C-F and other chemical bonds, mineralizing the organic compound into simpler, less harmful substances like carbon dioxide, water, and hydrogen fluoride (HF).

  • Containment of Byproducts: The flue gas scrubber is essential for neutralizing acidic gases like HF, preventing their release into the atmosphere.

VI. Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of thorough hazard assessment, correct PPE usage, and a compliant disposal pathway centered on high-temperature incineration, researchers can ensure that their innovative work does not come at the cost of environmental harm. Always consult your local EHS office and licensed waste disposal contractors to ensure adherence to all applicable regulations.

References

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  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved January 19, 2026, from [Link]

  • US EPA. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, November 9). Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. Retrieved January 19, 2026, from [Link]

  • European Commission. (n.d.). Waste containing POPs. Environment. Retrieved January 19, 2026, from [Link]

  • European Union. (2025, March 28). General overview of legislation at EU level relevant to the use and emissions of VSLS.
  • EUR-Lex. (2010, September 2). Reducing the emissions of volatile organic compounds (VOCs). European Union. Retrieved January 19, 2026, from [Link]

  • Federal Register. (2024, February 7). 6560-50-P ENVIRONMENTAL PROTECTION AGENCY 40 CFR Parts 261 and 271 [EPA-HQ-OLEM-2023-0278.
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  • Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. Retrieved January 19, 2026, from [Link]

  • Beyond Pesticides Daily News Blog. (2025, December 4).
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  • European Commission. (n.d.). Waste and recycling. Environment. Retrieved January 19, 2026, from [Link]

  • Beyond Pesticides Daily News Blog. (2025, December 4).
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Navigating the Unseen: A Guide to Safely Handling 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the promise of novel molecules like 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid is a powerful motivator. This compound, with its unique difluorinated cyclohexane moiety, offers intriguing possibilities in the landscape of drug discovery and materials science. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. The structural features of this molecule—a carboxylic acid group and geminal difluoride substitution—necessitate a cautious and well-informed approach to its handling.

This guide provides a comprehensive framework for the safe handling of this compound, moving beyond a simple checklist to explain the rationale behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your groundbreaking research is conducted without compromise.

Hazard Assessment: Understanding the Compound's Profile

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, we can deduce its potential hazards by examining its constituent functional groups.

  • Carboxylic Acid: The presence of the carboxylic acid group suggests that the compound is likely to be corrosive.[1][2] Carboxylic acids can cause severe skin burns and eye damage upon direct contact.[1][2] If the compound is a solid, its dust can react with moisture on the skin or in the respiratory tract, leading to irritation and potential chemical burns.[1][3]

  • Fluorinated Cyclohexane: The difluorinated cyclohexane ring is a key feature of this molecule. Fluorinated organic compounds can exhibit a range of toxicological profiles and may be persistent in the environment.[4][5][6] A primary concern with some fluorinated compounds is the potential for decomposition under certain conditions (e.g., high heat) to release hydrogen fluoride (HF), a highly corrosive and toxic gas.

Given these potential hazards, a conservative approach to personal protective equipment (PPE) and handling procedures is essential.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, it is crucial to implement robust engineering controls to minimize the risk of exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a properly functioning chemical fume hood.[1][3] This is critical to prevent the inhalation of any dust particles or potential vapors.[3]

  • Ventilation: Ensure that the laboratory has adequate general ventilation to further dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Barrier Between You and the Hazard

The appropriate selection and consistent use of PPE are non-negotiable when working with this compound.[4]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][7][8]Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection A lab coat worn over personal clothing, with a chemical-resistant apron.[7][8]The lab coat provides a primary barrier. The chemical-resistant apron offers enhanced protection against spills and splashes of corrosive materials.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[8][9][10] Double-gloving is recommended.Gloves protect the hands from direct contact. Check the glove manufacturer's compatibility chart for resistance to carboxylic acids and halogenated compounds. Double-gloving provides an extra layer of security.
Respiratory Protection Generally not required when working in a fume hood.[8]A properly functioning fume hood provides adequate respiratory protection. If there is a potential for high dust concentrations or work outside a fume hood, a risk assessment should be performed to determine if a respirator is necessary.
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat and Apron: Put on your lab coat, ensuring it is fully buttoned. Fasten the chemical-resistant apron over the lab coat.

  • Gloves (First Pair): Don the first pair of nitrile or neoprene gloves.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by the face shield.

  • Gloves (Second Pair): Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for cleaning and disinfection.

  • Apron and Lab Coat: Unfasten and remove the apron, followed by the lab coat, by rolling it outwards to contain any contamination.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to every stage of the chemical's lifecycle in the lab is crucial for safety.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[4]

  • The storage cabinet should be designated for corrosive materials.[2]

Handling and Use
  • Always work within a chemical fume hood.[1][3]

  • Use tools such as spatulas and weighing paper appropriate for handling solids to minimize dust generation.

  • When preparing solutions, always add the acid to the solvent slowly; never the other way around.[11]

  • Keep containers tightly closed when not in use.

Emergency Procedures: Preparing for the Unexpected

Despite all precautions, it is essential to be prepared for emergencies.

Spill Response

For a small spill (that you are trained and equipped to handle):

  • Alert colleagues and restrict access to the area.

  • Wear your full PPE.

  • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.[9]

  • Carefully collect the absorbed material into a designated hazardous waste container.[9]

  • Clean the spill area with soap and water.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.[9]

For a large spill:

  • Evacuate the area immediately.

  • Alert others and activate any emergency alarms.

  • Contact your institution's emergency response team.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled, and compatible hazardous waste container.[9][12] As a halogenated organic compound, it should be segregated into the appropriate waste stream for such chemicals.[12]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[9] Never dispose of this chemical down the drain.[11]

Decision-Making Workflow for PPE Selection

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling 1-Ethyl-4,4-difluorocyclohexane- 1-carboxylic acid IsCorrosive Is the compound a corrosive solid? Start->IsCorrosive IsFluorinated Is the compound fluorinated? IsCorrosive->IsFluorinated Yes EyeFace Chemical Splash Goggles + Face Shield IsFluorinated->EyeFace Yes Body Lab Coat + Chemical-Resistant Apron EyeFace->Body Hand Double Gloves (Nitrile or Neoprene) Body->Hand Respiratory Work in Fume Hood Hand->Respiratory Proceed Proceed with Caution Respiratory->Proceed

Caption: PPE selection workflow for handling the target compound.

By adhering to these guidelines, you can confidently and safely work with this compound, ensuring that your pursuit of scientific advancement is built on a foundation of safety and responsibility.

References

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials. Retrieved from [Link]

  • ICW Group. (n.d.). Working Safely with Corrosives Meeting Kit. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Webster, P. C. (2015). Fluorinated chemicals need stricter control. CMAJ, 187(11), E344. Retrieved from [Link]

  • BUND. (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable. Retrieved from [Link]

  • Tex Tech Industries. (2023, November 28). What Are Fluorocarbons, and Are They Toxic?. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • StatPearls. (2023, July 17). Fluorides and Fluorocarbons Toxicity. Retrieved from [Link]

  • University of Utah Occupational and Environmental Health and Safety. (2019, April 11). Acid Handling. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.